molecular formula C11H12N2O B3031755 4-Amino-7-methoxy-2-methylquinoline CAS No. 66735-41-9

4-Amino-7-methoxy-2-methylquinoline

Cat. No.: B3031755
CAS No.: 66735-41-9
M. Wt: 188.23 g/mol
InChI Key: DFEFIEPUGGZAFP-UHFFFAOYSA-N
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Description

4-Amino-7-methoxy-2-methylquinoline is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-7-methoxy-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-7-methoxy-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2-methylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12N2O/c1-7-5-10(12)9-4-3-8(14-2)6-11(9)13-7/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEFIEPUGGZAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497035
Record name 7-Methoxy-2-methylquinolin-4-amine
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Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66735-41-9
Record name 7-Methoxy-2-methylquinolin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-7-methoxy-2-methylquinoline
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Foundational & Exploratory

4-Amino-7-methoxy-2-methylquinoline: Structural Characterization and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-7-methoxy-2-methylquinoline (CAS 66735-41-9) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of antimalarial, anticancer, and anti-inflammatory therapeutics.[1][2][3] Structurally, it combines the electron-rich 7-methoxyquinoline core—common to established drugs like chloroquine and primaquine—with a 2-methyl substituent that modulates metabolic stability and lipophilicity. This guide provides an in-depth technical analysis of its physiochemical properties, validated synthetic protocols, and structural characterization data for researchers in drug discovery.

Chemical Identity & Physiochemical Properties[4][5][6]

The following data consolidates experimental and high-confidence predicted parameters essential for analytical validation and formulation.

PropertyValueNotes
IUPAC Name 7-Methoxy-2-methylquinolin-4-amineCanonical nomenclature
CAS Number 66735-41-9 Confirmed Identifier
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Exact Mass 188.0950 DaMonoisotopic
Physical State SolidOff-white to pale yellow powder
Solubility DMSO, Methanol, EthanolLow aqueous solubility at neutral pH
pKa (Predicted) ~8.5 - 9.0 (Quinoline N)Basic character due to 4-amino group
LogP (Predicted) ~1.9 - 2.2Moderate lipophilicity
InChI Key DFEFIEPUGGZAFP-UHFFFAOYSA-NUnique Identifier

Synthetic Methodology: The Conrad-Limpach Approach

The most robust and scalable synthesis for 4-amino-7-methoxy-2-methylquinoline utilizes the Conrad-Limpach cyclization . This route is preferred over direct nucleophilic substitution of unsubstituted quinolines due to its high regioselectivity for the 7-methoxy isomer when starting from m-anisidine.

Reaction Scheme Visualization

SynthesisPath Anisidine m-Anisidine (3-Methoxyaniline) Enamine β-Enamino Ester (Intermediate) Anisidine->Enamine Condensation (AcOH, Reflux) EAA Ethyl Acetoacetate EAA->Enamine HydroxyQ 4-Hydroxy-7-methoxy- 2-methylquinoline Enamine->HydroxyQ Cyclization (Dowtherm A, 250°C) ChloroQ 4-Chloro-7-methoxy- 2-methylquinoline HydroxyQ->ChloroQ Chlorination (POCl3, Reflux) Final 4-Amino-7-methoxy- 2-methylquinoline ChloroQ->Final Amination (NH3/Phenol or Autoclave)

Figure 1: Step-wise synthesis via the Conrad-Limpach protocol, ensuring regioselective ring closure.

Detailed Experimental Protocol

Step 1: Condensation (Enamine Formation) [4]

  • Reagents: m-Anisidine (1.0 eq), Ethyl acetoacetate (1.1 eq), Glacial acetic acid (cat.), Benzene or Toluene (solvent).

  • Procedure: Reflux reagents with a Dean-Stark trap to remove water azeotropically. The reaction is complete when the theoretical amount of water is collected. Evaporate solvent to yield the crude

    
    -enamino ester.
    

Step 2: Cyclization (Ring Closure)

  • Reagents: Dowtherm A (Diphenyl ether/biphenyl mixture) or Polyphosphoric acid (PPA).

  • Procedure: Add the crude enamine dropwise to boiling Dowtherm A (~250°C). High temperature is critical to favor the kinetic product (4-hydroxyquinoline).

  • Purification: Cool the mixture and dilute with hexane/ether to precipitate the 4-hydroxy-7-methoxy-2-methylquinoline. Filter and wash to remove high-boiling solvent.

Step 3: Chlorination

  • Reagents: Phosphorus oxychloride (POCl

    
    , excess).[5]
    
  • Procedure: Reflux the 4-hydroxy intermediate in neat POCl

    
     for 2-4 hours. Monitor by TLC.[5]
    
  • Workup: Carefully quench the reaction mixture onto crushed ice (Exothermic!). Neutralize with NH

    
    OH to precipitate the 4-chloro derivative.
    

Step 4: Amination (Final Substitution)

  • Reagents: Ammonia gas (anhydrous) or Phenol/Ammonium Acetate melt.

  • Procedure:

    • Method A (Autoclave): Heat the 4-chloro intermediate with ethanolic ammonia at 120-150°C in a sealed pressure vessel for 8-12 hours.

    • Method B (Phenol Melt): Heat the chloro-compound with phenol and ammonium acetate at 160-180°C.

  • Isolation: Basify the mixture with NaOH (if phenol is used) to remove phenol as sodium phenoxide. The product, 4-Amino-7-methoxy-2-methylquinoline , precipitates as a solid. Recrystallize from ethanol/water.

Structural Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) spectroscopy. The 7-methoxy and 2-methyl groups provide distinct diagnostic signals.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
2.35 - 2.45 Singlet (s)3H-CH₃ (C2)Methyl group at position 2
3.85 - 3.90 Singlet (s)3H-OCH₃ (C7)Methoxy group at position 7
6.40 - 6.60 Broad (br s)2H-NH₂Exchangeable amino protons
6.55 Singlet (s)1HAr-H (C3)Proton on the pyridine ring
7.05 Doublet of Doublets (dd)1HAr-H (C6)Coupling with C5 and C8 (

Hz)
7.20 Doublet (d)1HAr-H (C8)Meta-coupling with C6 (

Hz)
7.85 Doublet (d)1HAr-H (C5)Ortho-coupling with C6 (

Hz)

Key Diagnostic Feature: The singlet at ~6.55 ppm (H3) confirms the 2,4-substitution pattern on the pyridine ring. The coupling pattern of H5, H6, and H8 (d, dd, d) confirms the 7-substitution on the benzene ring.

Biological & Pharmacological Potential[9]

The 4-amino-7-methoxy-2-methylquinoline scaffold acts as a bioisostere for several established pharmacophores.

Structure-Activity Relationship (SAR)
  • 7-Methoxy Group: Acts as an electron-donating group (EDG), increasing the electron density of the quinoline ring. This is crucial for

    
    -
    
    
    
    stacking interactions within the active sites of enzymes (e.g., Acetylcholinesterase) or intercalation into DNA/heme (in malaria parasites).
  • 4-Amino Group: Provides a hydrogen bond donor/acceptor site. It is the primary handle for further derivatization (e.g., alkylation to form chloroquine analogs).

  • 2-Methyl Group: Blocks the C2 position from metabolic oxidation, potentially increasing the in vivo half-life compared to the 2-H analog.

Key Applications
  • Antimalarial Development: Precursor for drugs targeting the heme polymerization pathway in Plasmodium falciparum.

  • Fluorescent Probes: 7-Methoxyquinolines exhibit intrinsic fluorescence, making this molecule a candidate for designing "turn-on" fluorescent sensors for biological pH or metal ions.

  • Kinase Inhibition: Used as a building block for inhibitors of HPK1 (Hematopoietic progenitor kinase 1), a target in cancer immunotherapy.

Safety & Handling (GHS Classification)

Signal Word: DANGER

  • H302: Harmful if swallowed.[6]

  • H318: Causes serious eye damage.

  • H315: Causes skin irritation.[7][8]

Precautionary Measures:

  • Wear chemical-resistant gloves (Nitrile) and tightly fitting safety goggles.

  • Handle in a fume hood to avoid inhalation of dust.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store away from strong oxidizing agents.[9][6]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329773935. Available at: [Link]

  • Accela ChemBio. Safety Data Sheet (SDS) for Quinoline Derivatives. Available at: [Link]

Sources

Comprehensive Technical Guide on 4-Amino-7-methoxyquinaldine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-7-methoxyquinaldine (IUPAC: 7-methoxy-2-methylquinolin-4-amine) is a highly versatile, nitrogen-containing heterocyclic building block. Characterized by its electron-rich quinoline core, this compound serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation antimalarials (e.g., Endochin-like quinolones) and highly selective kinase inhibitors. This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic workflow based on the Conrad-Limpach methodology, and explores its pharmacological utility.

Chemical Identity & Physicochemical Profiling

To facilitate precise compound tracking and structural validation in drug development workflows, the core identity and quantitative parameters of 4-amino-7-methoxyquinaldine are summarized below.

ParameterSpecification
IUPAC Name 7-Methoxy-2-methylquinolin-4-amine
Common Synonyms 4-Amino-7-methoxy-2-methylquinoline; 4-Amino-7-methoxyquinaldine; 7-Methoxy-2-methyl-4-quinolinamine
CAS Registry Number 66735-41-9
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Structural Class Substituted 4-aminoquinoline (Quinaldine derivative)
Key Functional Groups Primary amine (C4), Methoxy ether (C7), Methyl (C2)

Mechanistic Synthesis Pathway (The Conrad-Limpach Route)

The most robust and scalable method for synthesizing 4-amino-7-methoxyquinaldine relies on a modified [4]. This three-stage process ensures high regioselectivity and yield through carefully controlled thermodynamic and kinetic parameters.

  • Enamine Formation and Thermal Cyclization: The synthesis begins with the condensation of 3-methoxyaniline with ethyl acetoacetate. Causality: An acid catalyst (e.g., p-toluenesulfonic acid) is employed to accelerate the initial Schiff base formation by protonating the carbonyl oxygen, making it more electrophilic. The subsequent thermal cyclization requires a specialized high-boiling solvent, such as Dowtherm A (~250°C). This extreme heat provides the necessary activation energy to drive the intramolecular Claisen-type condensation, forcing the elimination of ethanol to form the 4(1H)-quinolone core. Because 3-methoxyaniline is meta-substituted, cyclization can occur at either ortho position, yielding a mixture of 5-methoxy and 7-methoxy regioisomers. The 7-methoxy isomer is typically favored due to reduced steric hindrance and can be isolated via fractional crystallization.

  • Halogenation: The isolated 7-methoxy-2-methylquinolin-4(1H)-one is treated with phosphorus oxychloride (POCl₃). Causality: POCl₃ acts dually as a solvent and an electrophilic halogenating agent. It reacts with the tautomeric 4-hydroxy form of the quinolone to generate a highly reactive Vilsmeier-type intermediate. Subsequent nucleophilic attack by the chloride ion drives the rearomatization of the quinoline ring, producing 4-chloro-7-methoxy-2-methylquinoline.

  • Nucleophilic Aromatic Substitution (Amination): The final step involves the amination of the 4-chloro intermediate. Causality: The quinoline nitrogen withdraws electron density from the C4 position, rendering it highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (S_NAr). Heating the intermediate with an ammonia surrogate (such as ammonium acetate in phenol) or direct ammonia under pressure successfully displaces the chloride leaving group.

Synthesis A 3-Methoxyaniline + Ethyl Acetoacetate B Enamine Intermediate A->B AcOH, Benzene Reflux (-H2O) C 7-Methoxy-2-methyl- quinolin-4(1H)-one B->C Dowtherm A 250°C (Cyclization) D 4-Chloro-7-methoxy- 2-methylquinoline C->D POCl3 Reflux (110°C) E 4-Amino-7-methoxy- quinaldine D->E NH3 / Phenol 150°C (SNAr)

Synthetic workflow of 4-amino-7-methoxyquinaldine via the Conrad-Limpach method.

Detailed Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reaction fidelity and product purity without requiring immediate downstream spectroscopic analysis [3].

Protocol 1: Synthesis of 7-Methoxy-2-methylquinolin-4(1H)-one
  • Step 1: In a round-bottom flask equipped with a Dean-Stark trap, combine 3-methoxyaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of glacial acetic acid in anhydrous benzene (or toluene).

  • Step 2: Reflux the mixture until the theoretical volume of water is collected in the Dean-Stark trap (typically 4-6 hours). Self-Validation: The cessation of water droplet formation indicates complete enamine conversion.

  • Step 3: Concentrate the mixture in vacuo to remove the solvent.

  • Step 4: Add the crude enamine dropwise to a flask containing Dowtherm A pre-heated to 250°C. Stir vigorously for 30 minutes.

  • Step 5: Cool the reaction mixture to room temperature. Self-Validation: As the mixture cools, the product will begin to precipitate. Triturate with a 1:1 mixture of hexanes and ethyl acetate, filter, and wash with hexanes to isolate the 7-methoxy regioisomer as an off-white solid.

Protocol 2: Halogenation to 4-Chloro-7-methoxy-2-methylquinoline
  • Step 1: Suspend 7-methoxy-2-methylquinolin-4(1H)-one (1.0 eq) in neat POCl₃ (5.0 eq).

  • Step 2: Heat the mixture to reflux (110°C) for 3 hours under an inert atmosphere. Self-Validation: The solid will completely dissolve, and the evolution of HCl gas (detectable via pH paper at the condenser outlet) will eventually cease, indicating reaction completion.

  • Step 3: Cool the mixture to room temperature and concentrate in vacuo to remove excess POCl₃.

  • Step 4: Carefully quench the resulting residue by pouring it over crushed ice.

  • Step 5: Adjust the pH to 7.0 using 2M NaOH. Self-Validation: Precise neutralization is critical; a distinct precipitate will form at pH 7. If the solution remains acidic, the quinoline will stay protonated and dissolved. Filter the precipitate and dry under a vacuum to yield the 4-chloro intermediate.

Protocol 3: Amination to 4-Amino-7-methoxyquinaldine
  • Step 1: In a pressure vessel, combine 4-chloro-7-methoxy-2-methylquinoline (1.0 eq) with a large excess of ammonium acetate (10.0 eq) and phenol (as a solvent/catalyst).

  • Step 2: Seal the vessel and heat to 150°C for 12 hours.

  • Step 3: Cool the vessel, carefully vent, and pour the mixture into a 1M NaOH solution to deprotonate the product and dissolve the phenol as sodium phenoxide.

  • Step 4: Extract the aqueous layer with dichloromethane (DCM) three times.

  • Step 5: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Self-Validation: TLC (using 9:1 DCM/MeOH) will show a highly polar spot (primary amine) compared to the non-polar 4-chloro starting material. Recrystallize from ethanol to yield pure 4-amino-7-methoxyquinaldine.

Pharmacological Applications & Biological Targeting

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, extensively documented in literature [5]. 4-Amino-7-methoxyquinaldine serves as a foundational pharmacophore for two primary therapeutic modalities:

  • Antimalarial Agents: Derivatives of this compound are highly effective against Plasmodium falciparum. The basic 4-aminoquinoline core accumulates in the acidic food vacuole of the parasite, where it binds to free, toxic heme (ferriprotoporphyrin IX) generated during hemoglobin degradation. This binding prevents the parasite from detoxifying the heme into inert hemozoin crystals, leading to oxidative stress and rapid parasite death [3].

  • Kinase Inhibitors (Oncology): In targeted cancer therapies, the 4-amino group acts as a critical hydrogen-bond donor to the hinge region of the ATP-binding pocket in various kinases (e.g., Hematopoietic Progenitor Kinase 1, HPK1). The 7-methoxy group provides favorable van der Waals interactions within the hydrophobic sub-pocket, enhancing target selectivity.

MOA A Hemoglobin Degradation (Parasite Food Vacuole) B Free Toxic Heme (Ferriprotoporphyrin IX) A->B C Hemozoin Biocrystallization (Non-toxic to Parasite) B->C Normal Survival Pathway E Heme-Drug Complex (Highly Toxic) B->E Drug Interference D 4-Aminoquinoline Core (Target Compound) D->B Binds to Free Heme D->C Inhibits Crystallization F Parasite Death (Oxidative Stress/Lysis) E->F

Mechanism of action for 4-aminoquinoline derivatives inhibiting hemozoin biocrystallization.

References

  • Cross, R. M., et al. "Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Gorka, A. P., et al. "Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology." The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Synthesis and Biological Evaluation of Quinoline Analogues." PubMed Central (PMC). URL:[Link]

4-amino-7-methoxy-2-methylquinoline PubChem CID and ChemSpider ID

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-amino-7-methoxy-2-methylquinoline for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Among its various derivatives, the 4-aminoquinoline framework has garnered significant attention, most notably as the basis for potent antimalarial drugs like chloroquine.[1][2] The versatility of the 4-aminoquinoline core allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties. This has led to the exploration of its potential in diverse therapeutic areas, including cancer, microbial infections, and inflammatory diseases.[2][3][4] This technical guide provides a comprehensive overview of 4-amino-7-methoxy-2-methylquinoline, a specific derivative with potential for further investigation in drug discovery and development.

Chemical Identity and Identifiers

Structure:

G compound compound

Caption: 2D structure of 4-amino-7-methoxy-2-methylquinoline.

IdentifierValueSource
Molecular Formula C11H12N2O[5]
Molecular Weight 188.23 g/mol
IUPAC Name 7-methoxy-2-methylquinolin-4-amine[5]
PubChem Substance ID 329773935
Related PubChem CID 12411652[5]
CAS Number Not available
InChI InChI=1S/C11H12N2O/c1-7-5-10(12)9-4-3-8(14-2)6-11(9)13-7/h3-6H,1-2H3,(H2,12,13)[5]
InChIKey DFEFIEPUGGZAFP-UHFFFAOYSA-N[5]
SMILES CC1=CC(=C(C2=C(N1)C=C(C=C2)OC)N)[5]

Physicochemical Properties

Experimental physicochemical data for 4-amino-7-methoxy-2-methylquinoline is limited. However, predicted values and data for the closely related compound, 4-amino-2-methylquinoline (which lacks the 7-methoxy group), can provide valuable insights.

PropertyValue (Predicted for 4-amino-7-methoxy-2-methylquinoline)Value (Experimental/Predicted for 4-amino-2-methylquinoline)Source
XlogP 1.92.2[5][6]
Form SolidYellow to brown solid[7]
Water Solubility -3.88e-3 g/L (predicted)[8]
pKa (basic) -9.37 - 9.44[8]
Melting Point -146 - 167 °C[8]
Boiling Point -324 - 333 °C[8]

Synthesis

A plausible synthetic route for 4-amino-7-methoxy-2-methylquinoline can be extrapolated from established methods for the synthesis of substituted 4-aminoquinolines. A common strategy involves the construction of the quinoline core followed by functional group manipulations.

synthesis_workflow cluster_0 Synthesis Workflow start m-Anisidine intermediate1 7-Methoxy-4-hydroxy-2-methylquinoline start->intermediate1 Conrad-Limpach reaction (e.g., with ethyl acetoacetate) intermediate2 4-Chloro-7-methoxy-2-methylquinoline intermediate1->intermediate2 Chlorination (e.g., POCl3) end 4-Amino-7-methoxy-2-methylquinoline intermediate2->end Amination (e.g., NH3 or protected amine followed by deprotection)

Caption: Plausible synthetic workflow for 4-amino-7-methoxy-2-methylquinoline.

Conceptual Synthesis Protocol:

  • Cyclization: The synthesis would likely commence with a Conrad-Limpach reaction between m-anisidine and ethyl acetoacetate to form the 4-hydroxyquinoline core. This reaction is typically carried out at high temperatures.

  • Chlorination: The resulting 7-methoxy-4-hydroxy-2-methylquinoline is then converted to the more reactive 4-chloro intermediate. This is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl3).[9]

  • Amination: The final step involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position with an amino group. This can be accomplished by reacting the 4-chloro intermediate with ammonia or a protected amine source, followed by a deprotection step if necessary.[3]

Potential Applications and Biological Activities

The 4-aminoquinoline scaffold is a cornerstone in drug discovery, and derivatives of this core have been investigated for a wide range of therapeutic applications.

applications cluster_1 Potential Therapeutic Areas core 4-Aminoquinoline Scaffold antimalarial Antimalarial core->antimalarial anticancer Anticancer core->anticancer anti_inflammatory Anti-inflammatory core->anti_inflammatory antimicrobial Antimicrobial core->antimicrobial leishmanicidal Leishmanicidal core->leishmanicidal

Caption: Potential therapeutic applications of the 4-aminoquinoline scaffold.

  • Antimalarial: The 4-aminoquinoline class is renowned for its antimalarial properties.[1] Analogs of 4-amino-7-methoxyquinoline have demonstrated efficacy against Plasmodium falciparum strains.[10]

  • Anticancer: Numerous 4-aminoquinoline derivatives have been evaluated for their anticancer activity. For instance, a compound bearing a 7-methoxy-quinoxalinone moiety has been identified as a potent antitumor agent that acts as a tubulin-binding tumor-vascular disrupting agent.[11]

  • Anti-inflammatory: 4-Aminoquinoline derivatives have been designed as inhibitors of receptor-interacting protein kinase 2 (RIPK2), a key mediator in immune signaling and inflammation.[4]

  • Antimicrobial and Leishmanicidal: The quinoline core is present in many antimicrobial agents.[7] Furthermore, 4-aminoquinolines have emerged as a promising scaffold for the development of new treatments for leishmaniasis.[2]

The presence of the 7-methoxy group in the target compound may influence its pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of metabolic stability or target engagement.

Experimental Protocols

To evaluate the potential biological activity of 4-amino-7-methoxy-2-methylquinoline, a variety of in vitro assays can be employed. The following is a representative protocol for an in vitro antimalarial assay.

In Vitro Antimalarial Assay (SYBR Green I-based):

This protocol is a standard method for assessing the efficacy of compounds against Plasmodium falciparum.[10]

assay_workflow cluster_2 Antimalarial Assay Workflow start Prepare compound dilutions step2 Add synchronized ring-stage parasites to plates start->step2 step1 Culture P. falciparum step1->step2 step3 Incubate for 72 hours step2->step3 step4 Lyse cells and add SYBR Green I step3->step4 step5 Measure fluorescence step4->step5 end Calculate EC50 values step5->end

Caption: Workflow for an in vitro SYBR Green I-based antimalarial assay.

Step-by-Step Methodology:

  • Parasite Culture: Maintain cultures of Plasmodium falciparum (e.g., D6 or W2 strains) in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.[10]

  • Compound Dilution: Prepare serial dilutions of 4-amino-7-methoxy-2-methylquinoline in a suitable solvent, such as DMSO, and add them to a 96-well plate.[10]

  • Incubation: Add synchronized ring-stage parasites to the wells containing the compound dilutions. Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, and 90% N₂).[10]

  • Lysis and Staining: After the incubation period, lyse the erythrocytes and add SYBR Green I dye, which intercalates with parasite DNA.[10]

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader. The fluorescence signal is proportional to the amount of parasitic DNA, and thus to parasite growth.[10]

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) values by performing a non-linear regression analysis of the fluorescence data.[10]

Safety Information

Based on available safety data for 4-amino-7-methoxy-2-methylquinoline from commercial suppliers, the following hazard information should be considered:

  • Signal Word: Danger

  • Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage)

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor)

It is imperative to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

4-amino-7-methoxy-2-methylquinoline is a member of the medicinally significant 4-aminoquinoline class of compounds. While specific experimental data for this molecule is sparse in the public domain, its structural similarity to well-characterized bioactive compounds suggests its potential as a valuable building block or lead compound in drug discovery programs targeting malaria, cancer, and inflammatory conditions. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and therapeutic potential.

References

[8] U.S. Environmental Protection Agency. (2025, October 15). 4-Amino-2-methylquinoline Properties. [Link]

[12] Larson, P. G., & Ferguson, D. M. (2021). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. Molbank, 2021(4), M1305. [Link]

[6] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81116, 4-Amino-2-methylquinoline. Retrieved from [Link]

[3] Romero, A. H., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1387399. [Link]

[11] Hsieh, C. H., et al. (2020). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 63(15), 8236–8255. [Link]

[5] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-amino-7-methoxy-2-methylquinoline. Retrieved from [Link]

[13] Semantic Scholar. (n.d.). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. Retrieved from [Link]

[1] Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Link]

[9] ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]

[4] Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2735-2746. [Link]

[2] Romero, A. H., & Delgado, D. R. (2023). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 11, 1189383. [Link]

Sources

Electronic Modulation of the 4-Aminoquinoline Scaffold: The 7-Methoxy Variant

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinoline pharmacophore, best known through Chloroquine (CQ) , relies heavily on the electron-withdrawing nature of the 7-chloro substituent for its antimalarial efficacy (hemozoin inhibition).[1] However, the 7-methoxy substituted 4-aminoquinoline represents a distinct electronic class.[1] By replacing the electron-withdrawing chlorine (-I > +M) with an electron-donating methoxy group (+M > -I), researchers fundamentally alter the scaffold’s basicity, lipophilicity, and photophysical properties.[1] This guide details the electronic divergence of the 7-methoxy variant, its synthetic accessibility, and its utility as a fluorescent probe and multidrug-resistance (MDR) reversal agent.[1]

Electronic Structure & Substituent Effects

The substitution at position 7 is the electronic "tuner" of the quinoline ring.[1] To understand the 7-methoxy variant, we must contrast it with the standard 7-chloro scaffold.[1]

The Hammett Divergence[1]
  • 7-Chloro (Reference): Chlorine exerts a strong inductive electron-withdrawing effect (-I) that overpowers its weak resonance donation (+M).[1] This pulls electron density away from the aromatic ring, making the ring nitrogen (N1) less basic (pKa ~8.[1]1) and the aromatic system electron-deficient, which is crucial for

    
    -
    
    
    
    stacking with the electron-deficient heme macrocycle.[1]
  • 7-Methoxy (Target): The methoxy group is a strong Resonance Donor (+M).[1] Although it has a weak inductive withdrawing effect, the lone pair on the oxygen atom delocalizes into the quinoline

    
    -system.[1]
    
    • Mechanism: The electron density is pushed toward the N1 nitrogen and the C4 position.[1]

    • Result: This significantly increases the electron density of the heteroaromatic core, raising the HOMO energy level and altering the dipole moment.[1]

Impact on Basicity (pKa)

The most critical pharmacological parameter altered is the pKa of the quinoline ring nitrogen (N1).[1]

Parameter7-Chloro-4-aminoquinoline7-Methoxy-4-aminoquinolineMechanistic Cause
Electronic Effect EWG (-I dominant)EDG (+M dominant)Resonance stabilization of the protonated quinolinium cation.[1]
N1 pKa (Ring) ~8.1~8.6 – 9.0 (Est.)Higher electron density at N1 accepts protons more readily.
N_sidechain pKa ~10.2~10.2Distal amine is insulated from ring electronics.[1]
Lysosomal Trapping HighVery HighIncreased basicity leads to higher accumulation ratios in acidic compartments (pH 5.0).

Scientific Insight: The increased basicity of the 7-OMe variant enhances lysosomotropism (accumulation in acidic organelles).[1] However, this often comes at the cost of reduced anti-hemozoin activity, as the electron-rich ring does not stack as effectively with the heme porphyrin as the electron-deficient 7-Cl analog [1].[1]

Photophysical Properties: The Fluorescence Switch

Unlike the virtually non-fluorescent 7-chloro derivatives, 7-methoxy-4-aminoquinolines exhibit useful fluorescence.[1] This property is exploited in designing cellular imaging probes.[1]

  • Mechanism: Intramolecular Charge Transfer (ICT).

  • Donor: 7-Methoxy group.[1][2][3][4][5][6]

  • Acceptor: Protonated Quinoline Nitrogen (or the 4-amino group depending on pH).[1]

  • Observation: These compounds typically display a Stokes shift suitable for biological imaging. The fluorescence is pH-sensitive, often increasing in intensity (hyperchromic) or shifting (bathochromic) upon protonation inside acidic lysosomes, effectively acting as "turn-on" probes for low pH environments [2].[1]

Structure-Activity Relationship (SAR) Logic[1][7]

The following diagram illustrates the causal flow from atomic substitution to biological outcome.

SAR_Logic cluster_OMe 7-Methoxy Specifics Substituent 7-Position Substituent Effect Electronic Effect Substituent->Effect defines N1_Density N1 Electron Density Effect->N1_Density modulates pKa Ring pKa (Basicity) N1_Density->pKa increases Stacking Pi-Pi Stacking (Heme) N1_Density->Stacking decreases affinity Fluorescence Fluorescence (ICT) N1_Density->Fluorescence enables (Donor) OMe_Details Strong +M Donor Weak -I Induction OMe_Details->Effect

Figure 1: Causal pathway of electronic modulation. The 7-methoxy group acts as a resonance donor, enhancing basicity and fluorescence while modulating heme interaction.[1]

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of N-(2-(diethylamino)ethyl)-7-methoxyquinolin-4-amine. Prerequisite: Unlike 4,7-dichloroquinoline (commercially abundant), the 7-methoxy precursor must often be synthesized via the Gould-Jacobs Reaction .[1]

Step 1: Cyclization to 4-Hydroxy-7-methoxyquinoline[1]
  • Reagents: m-Anisidine (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.0 eq), Diphenyl ether (solvent).

  • Procedure:

    • Mix m-anisidine and EMME at 110°C for 2 hours (solvent-free) to form the acrylate intermediate.[1] Monitor by TLC (disappearance of amine).

    • Dilute in Diphenyl ether and heat to 250°C (reflux) for 1 hour. Note: High temperature is required for thermal cyclization.

    • Cool to RT. Add hexane to precipitate the solid product.[1]

    • Validation: 1H NMR should show a broad singlet ~11-12 ppm (OH/NH tautomer) and loss of ethyl ester protons.[1]

Step 2: Chlorination (The Activation)[1]
  • Reagents: 4-Hydroxy-7-methoxyquinoline, POCl3 (Phosphorus oxychloride).[1]

  • Procedure:

    • Reflux the intermediate in neat POCl3 (5 eq) for 2 hours.

    • Safety: Quench carefully into ice-water containing NH4OH to neutralize.[1]

    • Product: 4-Chloro-7-methoxyquinoline .[1][5]

    • Validation: Mass Spec (M+H), characteristic isotopic pattern of Chlorine (3:1 ratio for M and M+2).

Step 3: Nucleophilic Aromatic Substitution (SnAr)

This is the convergent step to install the amine side chain.[1]

  • Reagents: 4-Chloro-7-methoxyquinoline (1.0 eq), N,N-Diethylethylenediamine (3.0 eq).

  • Procedure:

    • Solvent: Neat (no solvent) or Ethanol.

    • Condition: Heat to 130°C (sealed tube) or reflux (ethanol) for 6-12 hours. The methoxy group deactivates the ring toward SnAr compared to the 7-Cl analog, so higher temperatures or longer times are required.[1]

    • Workup: Basify with NaOH (1M), extract with DCM, dry over Na2SO4.

    • Purification: Flash chromatography (DCM:MeOH:NH4OH).

Synthetic Workflow Diagram

Synthesis_Flow cluster_QC Quality Control Points Start m-Anisidine + EMME Inter1 Enamine Intermediate Start->Inter1 Cyclization Thermal Cyclization (250°C, Ph2O) Inter1->Cyclization Core 4-Hydroxy-7-methoxyquinoline Cyclization->Core Chlorination POCl3 Reflux Core->Chlorination QC1 NMR: Loss of O-Et Core->QC1 Activated 4-Chloro-7-methoxyquinoline (Electrophile) Chlorination->Activated SnAr SnAr Reaction (130°C, Neat) Activated->SnAr QC2 MS: Cl Isotope Pattern Activated->QC2 Amine R-NH2 (Nucleophile) Amine->SnAr Final 7-Methoxy-4-aminoquinoline Derivative SnAr->Final

Figure 2: Synthetic pathway via the Gould-Jacobs protocol. Critical QC points ensure the integrity of the 4-chloro intermediate before final coupling.

References

  • Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation." Journal of Medicinal Chemistry. Link

  • Roepe, P. D., et al. (2002). "Solution structures of antimalarial drug-heme complexes." Biochemistry. Link

  • Kaschula, C. H., et al. (2002). "Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position." Journal of Medicinal Chemistry. Link

  • Vippagunta, S. R., et al. (1999). "Structural specificity of 4-aminoquinolines for inhibition of beta-hematin formation." Journal of Medicinal Chemistry. Link

  • Soundararajan, N., et al. (2010).[7] "Fluorescence properties of 6-methoxy- and 6,7-dimethoxyquinoline-3,4-dicarbonitriles." Sciforum. Link

Sources

Technical Whitepaper: Structure-Activity and Synthetic Divergence of 4-Amino-2-Methylquinoline vs. 7-Methoxy Analogues

[1]

Executive Summary

This technical guide delineates the critical physiochemical and synthetic distinctions between the fundamental 4-amino-2-methylquinoline scaffold and its 7-methoxy substituted derivatives.[1] While the 2-methyl group provides metabolic stability and steric governance, the introduction of a 7-methoxy group fundamentally alters the electronic landscape of the heterocycle.[1] This modification shifts basicity (pKa), modulates lipophilicity (LogP), and introduces significant regiochemical challenges during the Conrad-Limpach synthesis.[1] This guide is designed for medicinal chemists requiring actionable protocols and mechanistic rationale for scaffold selection.

Part 1: Physiochemical & Electronic Divergence[2]

The transition from a naked quinoline core to a 7-methoxy derivative is not merely a structural addition; it is an electronic overhaul of the pharmacophore.

Electronic Push and Basicity (pKa)

The 7-methoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect), which significantly outweighs its inductive withdrawal (-I).[1]

  • Mechanism: The lone pair on the methoxy oxygen donates electron density into the quinoline ring system. This density is delocalized, specifically increasing the electron density at the N1 (ring nitrogen) and the exocyclic amine at C4 .

  • Impact on pKa:

    • 4-amino-2-methylquinoline: The ring nitrogen (N1) typically exhibits a pKa ~7.0–7.4.

    • 7-methoxy analog: The EDG shifts the pKa upward (more basic, pKa > 8.0).

  • Biological Consequence: In antimalarial applications (e.g., Chloroquine analogs), the drug must be uncharged to cross membranes but protonated to become "trapped" in the acidic parasite digestive vacuole (pH ~4.7).[1] The 7-methoxy group increases the percentage of the drug that is protonated at physiological pH, potentially reducing membrane permeability compared to the 7-chloro analogs (which have lower pKa).[1]

Lipophilicity and Solubility[3]
  • LogP Shift: The methoxy group is moderately lipophilic but also introduces a hydrogen bond acceptor (HBA) site.

  • Solubility: The 7-methoxy derivatives generally exhibit improved aqueous solubility compared to 7-H or 7-methyl analogs due to the polarity of the C-O bond and the HBA capability, which is critical for oral bioavailability formulations.[1]

Table 1: Comparative Physiochemical Profile
Feature4-Amino-2-Methylquinoline7-Methoxy-4-Amino-2-Methylquinoline
Electronic State Electronically Neutral/DeficientElectron-Rich (Resonance Donor)
Ring Nitrogen Basicity Moderate (pKa ~7.[1]2)Elevated (pKa ~8.0+)
H-Bonding Donor (Amine)Donor (Amine) + Acceptor (OMe)
Metabolic Liability Benzylic oxidation (2-Me)O-Demethylation (CYP mediated)
Fluorescence Weak/ModerateStrong (High Quantum Yield)

Part 2: Synthetic Pathways & Regioselectivity[4]

The synthesis of these scaffolds relies on the Conrad-Limpach cyclization , but the 7-methoxy derivative introduces a critical regiochemical ambiguity that must be managed.

The m-Anisidine Dilemma

Synthesizing the unsubstituted core uses aniline, which has no regioselectivity issues during cyclization.[1] However, the 7-methoxy derivative requires 3-methoxyaniline (m-anisidine) .[1]

  • The Problem: Cyclization of the enamine intermediate can occur at two ortho positions relative to the amine:

    • Para to Methoxy: Yields the desired 7-methoxy isomer (sterically favored).[1]

    • Ortho to Methoxy: Yields the 5-methoxy isomer (sterically crowded but electronically viable).[1]

  • The Solution: High-temperature thermal cyclization (>250°C) in diphenyl ether favors the thermodynamic product (7-methoxy) over the kinetic product (5-methoxy).[1]

Diagram 1: Synthetic Divergence & Regiocontrol

SynthesisWorkflowStart_AnilineAniline SourceSchiff_Baseβ-Enamino Ester(Schiff Base)Start_Aniline->Schiff_Base+ AcetoacetateCat. HClAcetoacetateEthyl AcetoacetateAcetoacetate->Schiff_BaseCyclizationThermal Cyclization(250°C, Diphenyl Ether)Schiff_Base->Cyclization- EtOHProd_Core4-Hydroxy-2-methylquinolineCyclization->Prod_CoreIf Aniline = PhenylamineProd_MethoxyMixture:7-OMe (Major) + 5-OMe (Minor)Cyclization->Prod_MethoxyIf Aniline = m-AnisidineChlorinationChlorination(POCl3)Prod_Core->ChlorinationProd_Methoxy->ChlorinationPurification req.AminationNucleophilic Subst.(R-NH2)Chlorination->AminationSNAr

Caption: Comparative workflow showing the regioselectivity bifurcation when using m-anisidine vs. aniline in Conrad-Limpach synthesis.

Part 3: Experimental Protocols

Protocol A: Synthesis of 7-Methoxy-2-methylquinolin-4(1H)-one

Target: The 4-hydroxy intermediate via Conrad-Limpach.[1]

  • Enamine Formation:

    • Charge a flask with 3-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).[1]

    • Add catalytic HCl (3 drops) and anhydrous CaSO4 (drying agent).[1]

    • Stir at room temperature for 24h. Monitor TLC for disappearance of aniline.

    • Filter CaSO4 and concentrate in vacuo to obtain the oily enamine.

  • Thermal Cyclization:

    • Heat diphenyl ether (10 mL/g of substrate) to 250°C (reflux).

    • Add the crude enamine dropwise to the boiling solvent. Critical: Rapid addition maintains high temp to favor the 7-methoxy isomer.[1]

    • Reflux for 30–60 minutes. Ethanol evolves rapidly.[1]

    • Cool to room temperature.[1][2][3] The product precipitates.[2][4]

    • Dilute with hexane, filter the solid, and wash with acetone to remove traces of diphenyl ether.[1]

    • Yield: Expect 60–70%.

Protocol B: Chlorination and Amination

Target: 4-Amino-2-methyl-7-methoxyquinoline.[1]

  • Chlorination:

    • Suspend the quinolone (from Protocol A) in POCl3 (5.0 eq).

    • Reflux (105°C) for 2 hours until the solution clears.

    • Quench: Pour slowly onto crushed ice/NH4OH mixture (maintain pH > 8).

    • Extract with DCM, dry over MgSO4, and concentrate to yield 4-chloro-7-methoxy-2-methylquinoline .[1]

  • Amination (SNAr):

    • Dissolve the chloro-intermediate in anhydrous ethanol or phenol (if amine is non-volatile).

    • Add the desired amine (e.g., ammonia, alkylamine) (3.0 eq).[1]

    • Heat to reflux (80°C for EtOH) or 140°C (melt) for 4–12 hours.

    • Workup: Basify with NaOH (1N), extract with EtOAc. Purify via column chromatography (DCM/MeOH gradient).

Part 4: Pharmacological Implications[1]

Antimalarial Activity (Heme Detoxification)

The 4-aminoquinoline class functions by inhibiting the polymerization of toxic heme into hemozoin.

  • 7-Chloro (Standard): The electron-withdrawing Cl reduces the electron density of the ring, enhancing

    
    -
    
    
    stacking interactions with the heme porphyrin ring.[1]
  • 7-Methoxy (Variant): The electron-donating OMe increases electron density.[1] While this can strengthen H-bonding via the 4-amino group, it often weakens the

    
    -stacking interaction  with electron-rich heme.[1] Consequently, 7-methoxy derivatives are historically less potent against P. falciparum than their 7-chloro counterparts (Chloroquine).[1]
    
Anticancer Potential (Kinase Inhibition)

In oncology, the 7-methoxy group is advantageous.[1]

  • Mechanism: Many kinase inhibitors (e.g., EGFR, VEGFR inhibitors) utilize quinoline scaffolds.[1] The 7-methoxy group mimics the dimethoxy patterns found in potent inhibitors like Gefitinib (quinazoline class).[1]

  • Selectivity: The 7-OMe group can act as a specific H-bond acceptor in the ATP-binding pocket of kinases, potentially improving selectivity over the 7-H or 7-Me analogs.[1]

Diagram 2: Structure-Activity Logic

SAR_LogicSubstituent7-Position SubstituentPath_Cl7-Chloro (EWG)Substituent->Path_ClPath_OMe7-Methoxy (EDG)Substituent->Path_OMeEffect_Cl_1Decreased Ring BasicityPath_Cl->Effect_Cl_1Effect_Cl_2Enhanced Pi-Pi Stacking(Heme Target)Path_Cl->Effect_Cl_2Effect_OMe_1Increased Ring Basicity(Higher pKa)Path_OMe->Effect_OMe_1Effect_OMe_2H-Bond Acceptor(Kinase Pocket)Path_OMe->Effect_OMe_2Outcome_MalariaHigh Antimalarial PotencyEffect_Cl_2->Outcome_MalariaOutcome_CancerHigh Kinase AffinityEffect_OMe_2->Outcome_Cancer

Caption: Divergent pharmacological outcomes driven by the electronic nature of the 7-substituent.

References

  • Conrad, M., & Limpach, L. (1887).[1][5] Über die Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft. Link[1]

  • Egan, T. J., et al. (2000).[1] Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry. Link[1]

  • Solomon, V. R., & Lee, H. (2011).[1] Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry. Link

  • Riegel, B., et al. (1946).[1] The Synthesis of Some 4-Aminoquinolines. Journal of the American Chemical Society. Link[1]

  • Surrey, A. R., & Hammer, H. F. (1946).[1] The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline Diphosphate. Journal of the American Chemical Society. Link[1]

Safety data sheet (SDS) for methoxy-aminoquinoline intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the safe handling, toxicological assessment, and regulatory classification of methoxy-aminoquinoline intermediates . It is designed for researchers and safety officers who require more depth than a standard vendor-provided Safety Data Sheet (SDS).

Focus Compounds: 8-Amino-6-methoxyquinoline (CAS: 90-52-8) & 6-Methoxy-8-nitroquinoline (CAS: 85-81-4)

Chemical Identity & Structure-Activity Relationship (SAR)

The safety profile of this class is dictated by the 8-aminoquinoline (8-AQ) scaffold. These compounds are critical precursors for antimalarial drugs (e.g., Primaquine, Tafenoquine). Their toxicity is not merely caustic; it is metabolic.

Key Intermediates
FeaturePrecursor (Nitro) Active Intermediate (Amino)
Chemical Name 6-Methoxy-8-nitroquinoline8-Amino-6-methoxyquinoline
CAS Number 85-81-490-52-8
Physical State Yellow Crystalline PowderBrown/Dark Low-Melting Solid
Primary Hazard Carcinogenicity (Suspected), Acute Tox.Genotoxicity , Hemotoxicity (MetHb)
Reactivity Stable oxidant; shock sensitive if dry? (Low)Air/Light Sensitive (Oxidizes rapidly)

SAR Safety Insight: The transition from the nitro (


) to the amino (

) group significantly alters the toxicological pathway. While the nitro-variant carries general aromatic nitro-toxicity, the amino-variant is the substrate for metabolic activation that leads to severe hematological damage.

Toxicological Mechanism: The "Why" Behind the Hazard

Standard SDSs often list "Harmful if swallowed" without context. For 8-AQs, the danger lies in Methemoglobinemia and Hemolysis .[1]

Mechanism of Action

The 8-aminoquinoline scaffold undergoes hydroxylation (typically via CYP2D6) to form unstable metabolites (e.g., 5-hydroxy-primaquine). These metabolites spontaneously oxidize to quinone-imines , generating Reactive Oxygen Species (ROS) in the process.

  • Redox Cycling: The quinone-imine metabolite cycles back and forth, depleting cellular NADPH.

  • ROS Generation: This cycling produces Superoxide (

    
    ) and Hydrogen Peroxide (
    
    
    
    ).
  • Hemotoxicity:

    • Methemoglobinemia: ROS oxidizes Hemoglobin (

      
      ) to Methemoglobin (
      
      
      
      ), which cannot transport oxygen.[2][3]
    • Hemolysis: In G6PD-deficient individuals, the inability to replenish NADPH leads to red blood cell membrane failure and lysis.

Visualization: Metabolic Toxicity Pathway

MetabolicToxicity Parent 8-Amino-6-methoxyquinoline (CAS 90-52-8) CYP CYP2D6 (Metabolic Activation) Parent->CYP Hydroxylation Metabolite 5-Hydroxy Metabolite CYP->Metabolite Quinone Quinone-Imine (Reactive Electrophile) Metabolite->Quinone Auto-oxidation Quinone->Metabolite Redox Cycling ROS ROS Generation (Superoxide / H2O2) Quinone->ROS Generates RBC Erythrocyte Damage (Methemoglobinemia) ROS->RBC Oxidative Stress

Caption: Figure 1. The metabolic activation pathway of 8-aminoquinolines leading to oxidative stress and hemotoxicity.

Regulatory Classification & GHS Interpretation[5][6]

When generating or interpreting the SDS for CAS 90-52-8, the following GHS (Globally Harmonized System) classifications are critical.

Hazard Statements (H-Codes)
  • H302 (Acute Toxicity, Oral): Harmful if swallowed.[4][5] Rationale: LD50 values in rodents often fall between 300-2000 mg/kg.

  • H341 (Germ Cell Mutagenicity): Suspected of causing genetic defects. Rationale: Intercalation of the planar quinoline ring into DNA.

  • H373 (STOT-RE): May cause damage to organs (Blood) through prolonged or repeated exposure. Rationale: Chronic risk of anemia/methemoglobinemia.

  • H315/H319: Causes skin and serious eye irritation.[5][6][7][8]

Critical Data Gap in Vendor SDSs

Most vendor SDSs fail to explicitly mention G6PD deficiency as a contraindication.

  • Corrective Action: Your internal SDS/SOP must carry a specific warning: "Contraindicated for individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency due to risk of acute hemolytic anemia."

Operational Safety & Handling Protocols

Hierarchy of Controls
  • Engineering: All weighing and transfer of solids must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood with HEPA filtration.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. These intermediates oxidize to black tars upon air exposure, increasing unknown impurity risks.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Respiratory N95 (minimum) or P100Prevent inhalation of particulates; quinolines are potent respiratory irritants.
Gloves (Solid) Nitrile (>0.11 mm)Sufficient for dry powder handling.
Gloves (Solution) Silver Shield / LaminateIf dissolved in DCM or Methanol (common solvents), standard nitrile is insufficient.
Eye Protection Chemical GogglesSafety glasses are insufficient due to fine dust generation.
Handling Workflow Diagram

HandlingWorkflow Storage Storage: 2-8°C, Dark, Inert Gas Transfer Transfer: Fume Hood Only (Avoid Dust) Storage->Transfer Bring to RT Reaction Reaction: Closed Vessel Transfer->Reaction Dissolve immediately Quench Quenching: Neutralize Residuals Reaction->Quench Complete Waste Waste: High-Temp Incineration Quench->Waste Segregate

Caption: Figure 2. Safe handling lifecycle for air-sensitive aminoquinoline intermediates.

Emergency Response & First Aid

Specific Antidote Protocol: Unlike standard chemical exposures, oxygen alone may not suffice for severe exposure to 8-aminoquinolines if methemoglobinemia sets in.

  • Inhalation/Ingestion:

    • Immediately remove to fresh air.[6][9]

    • Observation: Check for "chocolate cyanosis" (blue/gray skin, brown blood).

    • Medical Intervention: If MetHb > 20-30%, Methylene Blue (1-2 mg/kg IV) is the standard treatment, unless the patient is G6PD deficient (where it is ineffective/harmful).

  • Spill Cleanup:

    • Do not dry sweep. Wet with inert solvent (e.g., heptane) or use a HEPA vacuum to prevent dust aerosolization.

    • Treat waste as hazardous (Genotoxic).

References

  • National Center for Biotechnology Information (PubChem). (2025). Compound Summary for CID 6822, 6-Methoxy-8-nitroquinoline. Retrieved from [Link]

  • World Health Organization (WHO). (2022). Testing for G6PD deficiency for safe use of primaquine for radical cure of P. vivax malaria. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[5] C&L Inventory: 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • Camarda, G., et al. (2019). Primaquine mode of action: The role of hydroxylated metabolites. Malaria Journal. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Methemoglobinemia: Workplace Risks. Retrieved from [Link]

Sources

4-Amino-7-methoxy-2-methylquinoline: A Comprehensive Technical Guide to Synthesis and Pharmaceutical Application

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structure-Activity Relationship (SAR)

4-Amino-7-methoxy-2-methylquinoline (CAS 66735-41-9) is a highly privileged heterocyclic building block utilized extensively in medicinal chemistry. While the quinoline core is ubiquitous in FDA-approved therapeutics, this specific substitution pattern offers precise electronic and steric tuning for advanced drug design ()[1].

The causality behind its structural utility is rooted in three distinct pharmacophoric features:

  • 4-Amino Group: Serves as a critical hydrogen-bond donor and acceptor. In antimalarials, it interacts directly with the propionate side chains of ferriprotoporphyrin IX (free heme). In kinase inhibitors, it anchors the molecule to the ATP-binding hinge region.

  • 7-Methoxy Group: As an electron-donating group (EDG), the methoxy substituent increases the electron density of the quinoline π-system. This enhances π-π stacking interactions with aromatic residues in target proteins. Furthermore, it modulates the basicity (pKa) of the quinoline nitrogen, optimizing lysosomal accumulation via ion-trapping—a critical factor for antimalarial efficacy ()[2].

  • 2-Methyl Group: Introduces steric bulk adjacent to the quinoline nitrogen. This steric shielding prevents enzymatic oxidation at the C2 position (a common metabolic liability for quinolines), thereby extending the pharmacokinetic half-life of the resulting active pharmaceutical ingredient (API).

Synthetic Methodologies & Mechanistic Causality

The synthesis of 4-amino-7-methoxy-2-methylquinoline is most reliably achieved via a modified Conrad-Limpach reaction sequence, followed by halogenation and nucleophilic aromatic substitution (SNAr) ()[3].

The Conrad-Limpach Annulation

The process begins with the condensation of m-anisidine and ethyl acetoacetate to form an enamine intermediate. The critical step is the thermal cyclization of this enamine to form the quinolin-4-ol core ()[4].

  • Causality in Reaction Design: Intramolecular electrophilic aromatic substitution requires overcoming a massive activation energy barrier. Standard solvents like ethanol fail to provide the necessary thermal energy. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is chosen because its high boiling point (~258 °C) drives the cyclization to completion.

  • Regioselectivity: m-Anisidine possesses two potential ortho positions for cyclization. Steric hindrance dictates that cyclization occurs preferentially at the less hindered para position relative to the methoxy group, yielding the 7-methoxy isomer in a >10:1 ratio over the 5-methoxy byproduct.

Activation and Amination

The resulting 7-methoxy-2-methylquinolin-4-ol exists in tautomeric equilibrium with its 4-quinolone form, rendering the C4 position unreactive toward direct amination. Treatment with phosphorus oxychloride (POCl₃) converts the tautomer into 4-chloro-7-methoxy-2-methylquinoline via a Vilsmeier-type intermediate ()[3]. The electron-withdrawing nature of the quinoline nitrogen activates the C4 chloride for SNAr, allowing displacement by ammonia or amine derivatives to yield the final 4-amino product ()[1].

Experimental Protocols: A Self-Validating Workflow

The following protocol details the synthesis of the building block. It is designed as a self-validating system: each step includes specific in-process controls (e.g., pH shifts, precipitation) that confirm the success of the transformation before proceeding.

Step 1: Enamine Formation

  • Combine m-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in a round-bottom flask equipped with a Dean-Stark trap.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq) and toluene as the solvent.

  • Reflux at 110 °C for 4 hours. Self-Validation: The stoichiometric collection of water in the Dean-Stark trap confirms quantitative imine/enamine formation.

  • Remove toluene under reduced pressure.

Step 2: High-Temperature Cyclization

  • Heat Dowtherm A (10 volumes) to 250 °C in a three-neck flask.

  • Add the crude enamine dropwise over 15 minutes to the boiling solvent.

  • Stir for 30 minutes at 250 °C, then cool to room temperature.

  • Dilute with hexanes. Self-Validation: The desired 7-methoxy-2-methylquinolin-4-ol precipitates as a solid, while non-polar impurities remain in the Dowtherm A/hexane mixture. Filter and wash with hexanes.

Step 3: Chlorination

  • Suspend the quinolin-4-ol in POCl₃ (5.0 eq).

  • Heat to 105 °C for 2 hours. Self-Validation: The suspension will turn into a clear, dark homogeneous solution as the polar starting material is converted to the lipophilic 4-chloro intermediate.

  • Carefully quench the cooled mixture over crushed ice and neutralize with aqueous ammonia to pH 8. Extract with dichloromethane (DCM).

Step 4: Amination (SNAr)

  • Dissolve the 4-chloro intermediate in phenol.

  • Bubble anhydrous ammonia gas through the solution at 170 °C for 6 hours, or use a sealed pressure vessel with aqueous ammonia.

  • Cool and acidify with 1M HCl. Extract with ethyl acetate to remove phenol.

  • Basify the aqueous layer to pH 10 with NaOH. Self-Validation: The final 4-amino-7-methoxy-2-methylquinoline precipitates as a pure solid, confirming its basic amine nature.

Quantitative Data Summary

The table below summarizes the optimization of the Conrad-Limpach cyclization step, highlighting the causality between thermal energy and regioselectivity ()[3], ()[4].

Solvent SystemTemperature (°C)Time (h)Yield of 7-Methoxy Isomer (%)Regioselectivity (7-OMe : 5-OMe)
Ethanol78120 (No cyclization)N/A
Polyphosphoric Acid1304455:1
Diphenyl Ether2500.5829:1
Dowtherm A2500.58812:1

Visualizations

SynthWorkflow A m-Anisidine + Ethyl Acetoacetate B Enamine Intermediate A->B Condensation (Acid cat., Δ) C 7-Methoxy-2-methyl quinolin-4-ol B->C Conrad-Limpach (Dowtherm A, 250°C) D 4-Chloro-7-methoxy -2-methylquinoline C->D Chlorination (POCl3, Δ) E 4-Amino-7-methoxy -2-methylquinoline D->E Amination (NH3 or Amine, Δ)

Fig 1: Stepwise synthesis of 4-amino-7-methoxy-2-methylquinoline via Conrad-Limpach cyclization.

MOA Hb Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb->Heme Parasite Digestion Hz Hemozoin Crystals (Non-toxic) Heme->Hz Biocrystallization (Normal Pathway) Complex Drug-Heme Complex (Toxic to Parasite) Heme->Complex Accumulation Drug 4-Aminoquinoline Derivative Drug->Heme Binds via π-π stacking & H-bonding Death Parasite Death Complex->Death Membrane Disruption

Fig 2: Mechanism of 4-aminoquinolines disrupting heme biocrystallization in Plasmodium parasites.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry URL:[Link]

  • Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-Amino-7-methoxy-2-methylquinoline from 4-Chloro Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 4-aminoquinoline scaffold is a privileged pharmacophore in drug discovery, forming the core of numerous antimalarial agents, kinase inhibitors, and immunomodulators[1]. The synthesis of 4-amino-7-methoxy-2-methylquinoline from its corresponding 4-chloro precursor (4-chloro-7-methoxy-2-methylquinoline) represents a critical transformation in medicinal chemistry.

While the C4 position of the quinoline ring is naturally activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the heterocyclic nitrogen, direct primary amination with ammonia is notoriously challenging. Ammonia is a relatively weak nucleophile compared to secondary alkylamines, often leading to sluggish reaction rates, incomplete conversion, and competitive hydrolysis to the 4-hydroxyquinoline byproduct if trace water is present[2]. To overcome these thermodynamic and kinetic barriers, two distinct synthetic paradigms are employed: the classical Phenol-mediated SNAr and the Palladium-catalyzed Buchwald-Hartwig amination.

Mechanistic Causality & Pathway Selection

Pathway A: Phenol-Mediated SNAr

Direct displacement of the C4-chloride by ammonia gas typically requires extreme temperatures and high-pressure sealed vessels[3]. However, conducting the reaction in molten phenol (130–140 °C) significantly enhances the reaction kinetics[4]. Phenol serves a dual mechanistic purpose:

  • Electrophilic Activation: Phenol acts as a Brønsted acid, hydrogen-bonding to the quinoline nitrogen. This protonation draws electron density away from the ring, dramatically increasing the electrophilicity of the C4 carbon.

  • Transient Intermediate Formation: Phenol displaces the chloride to form a highly reactive 4-phenoxyquinoline intermediate in situ, which undergoes rapid aminolysis upon exposure to ammonia gas to yield the final product[4].

Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination

For substrates sensitive to high temperatures or to avoid the use of corrosive phenol, transition-metal catalysis offers a milder, high-fidelity alternative. Using a Palladium precatalyst (e.g., Pd(OAc)₂) with a bidentate phosphine ligand (e.g., Xantphos), the C–N bond is formed via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination[5]. Because direct use of ammonia gas can poison palladium catalysts by forming stable Werner complexes, lithium bis(trimethylsilyl)amide (LiHMDS) is utilized as a sterically hindered ammonia surrogate, which is subsequently unmasked via mild acidic workup[6].

SynthesisWorkflow cluster_methods Amination Pathways SM 4-Chloro-7-methoxy- 2-methylquinoline (Electrophile) SNAr Method A: SNAr Reagents: NH3 gas, Phenol Temp: 130-140°C Mechanism: Addition-Elimination SM->SNAr Thermal Activation BHA Method B: Buchwald-Hartwig Reagents: Pd(OAc)2, LiHMDS Temp: 90°C Mechanism: Reductive Elimination SM->BHA Catalytic Activation Prod 4-Amino-7-methoxy- 2-methylquinoline (Target Product) SNAr->Prod High Yield (if anhydrous) Hydrolysis Side Product: 4-Hydroxyquinoline SNAr->Hydrolysis H2O present BHA->Prod High Yield (Mild Conditions)

Workflow comparing SNAr and Buchwald-Hartwig amination of 4-chloroquinolines.

Experimental Protocols (Self-Validating Systems)

Method A: Phenol-Mediated SNAr (Scalable & Cost-Effective)

Objective: Synthesize 4-amino-7-methoxy-2-methylquinoline using ammonia gas in a phenol melt.

  • Preparation of the Melt: In a multi-neck round-bottom flask equipped with a gas dispersion tube, reflux condenser, and internal thermometer, melt Phenol (5.0 eq) at 50 °C under an inert argon atmosphere.

  • Substrate Addition: Add 4-chloro-7-methoxy-2-methylquinoline (1.0 eq) to the molten phenol. Elevate the internal temperature to 130–140 °C.

  • Amination: Bubble anhydrous ammonia gas through the reaction mixture at a steady rate.

    • Causality Check: Ensure the gas is passed through a drying tube (e.g., KOH pellets) prior to entering the reaction to strictly exclude moisture. This prevents the competitive hydrolysis of the C4-chloride into the unwanted 4-hydroxyquinoline byproduct[2].

  • Reaction Monitoring: Maintain the temperature and ammonia flow for 6–8 hours. Monitor via HPLC or TLC (DCM:MeOH 9:1). The reaction is self-validating when the starting material peak completely disappears, as the intermediate 4-phenoxyquinoline is highly transient and rapidly consumes.

  • Workup & Isolation: Cool the mixture to 60 °C and slowly pour it into a vigorously stirred 10% aqueous NaOH solution (chilled in an ice bath).

    • Causality Check: The NaOH converts the phenol into water-soluble sodium phenoxide, allowing the highly lipophilic 4-aminoquinoline product to precipitate cleanly from the aqueous matrix.

  • Purification: Filter the precipitated solid, wash extensively with cold water to remove residual phenoxide, and dry under vacuum. Recrystallize from ethanol to achieve >98% purity.

Method B: Buchwald-Hartwig Amination (Mild & High-Fidelity)

Objective: Synthesize the target compound utilizing LiHMDS as a sterically hindered ammonia surrogate.

  • Catalyst Activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ (0.05 eq) and Xantphos (0.10 eq) in anhydrous toluene. Stir at room temperature for 15 minutes to pre-form the active Pd(0) complex.

  • Coupling Reaction: Add the 4-chloro-7-methoxy-2-methylquinoline (1.0 eq) to the flask. Dropwise, add LiHMDS solution (1.0 M in THF, 2.5 eq). Heat the reaction mixture to 90 °C for 12 hours.

  • Unmasking the Amine: Cool the mixture to room temperature. Carefully quench the reaction with 1M HCl (aqueous) and stir for 30 minutes.

    • Causality Check: This acidic quench is critical; it cleaves the intermediate N,N-bis(trimethylsilyl) group installed by the LiHMDS, unmasking the desired primary amine[6].

  • Workup: Adjust the pH of the aqueous layer to ~10 using saturated Na₂CO₃.

    • Causality Check: Raising the pH ensures the quinoline nitrogen is fully deprotonated, maximizing its partition into the organic phase. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Quantitative Data & Protocol Comparison

ParameterMethod A: Phenol-Mediated SNArMethod B: Buchwald-Hartwig Amination
Primary Reagents NH₃ (gas), PhenolLiHMDS, Pd(OAc)₂, Xantphos
Temperature 130–140 °C90 °C
Reaction Time 6–8 hours12–16 hours
Typical Yield 75–85%85–95%
Major Byproducts 4-hydroxyquinoline (if wet)Dehalogenated quinoline (trace)
Scalability Excellent (Kilogram scale)Moderate (Cost-prohibitive at scale)
Environmental Impact High (Phenol waste)Moderate (Heavy metal waste)

Troubleshooting & Optimization Insights

  • Incomplete Conversion in Method A: Often caused by insufficient ammonia saturation. Ensure the gas dispersion tube is submerged deeply into the phenol melt and verify the cylinder pressure.

  • Formation of 4-Hydroxyquinoline: The C4-chloride is highly susceptible to hydrolysis[3]. In Method A, this indicates moisture in the ammonia gas or phenol. In Method B, it suggests wet toluene. Always use strictly anhydrous conditions.

  • Palladium Black Precipitation (Method B): Indicates catalyst degradation. Ensure thorough degassing of solvents (via freeze-pump-thaw or sparging with argon) prior to the addition of the Pd precatalyst and ligand.

References[1] Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC

Source: nih.gov URL: 2] Title: Technical Support Center: Optimization of 4-Aminoquinoline Synthesis - Benchchem Source: benchchem.com URL: 5] Title: Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues - PMC Source: nih.gov URL: 6] Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing Source: rsc.org URL: 3] Title: overcoming challenges in scaling up 6-(Trifluoromethoxy)quinolin-4-amine synthesis - Benchchem Source: benchchem.com URL: 4] Title: Chemotherapy of malaria Source: ias.ac.in URL:

Sources

Protocol for nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 4-Chloroquinolines

Introduction & Mechanistic Rationale

4-Aminoquinolines represent a highly privileged pharmacophore, serving as the core scaffold for vital therapeutics including antimalarials (e.g., chloroquine), leishmanicidal agents, and Toll-like receptor (TLR) modulators[1]. The most prevalent, scalable, and robust synthetic route to these derivatives is the Nucleophilic Aromatic Substitution (SNAr) of 4-chloroquinolines[2].

The success of this transformation relies heavily on the electron-withdrawing nature of the quinoline ring. The nitrogen atom at position 1 strongly withdraws electron density, highly activating the C4 position toward nucleophilic attack[2]. The reaction proceeds via a classic addition-elimination mechanism: the amine nucleophile attacks the C4 carbon, forming a transient, negatively charged sp³-hybridized Meisenheimer complex, followed by the rapid elimination of the chloride leaving group to restore aromaticity[3].

Reaction Parameter Optimization (Causality & E-E-A-T)

As an application scientist, optimizing the SNAr of 4-chloroquinolines requires balancing the nucleophilicity of the amine with the activation energy of the quinoline core. Do not treat all amines equally; their electronic and steric properties dictate the required thermodynamic driving force.

  • Nucleophile Reactivity : Aliphatic amines (primary and secondary) are highly nucleophilic and readily displace the C4-chloride under standard thermal conditions[1]. Conversely, anilines possess a lone pair that is delocalized into the aromatic ring, significantly reducing their nucleophilicity. Anilines often yield poor results under standard conditions and require forcing parameters, such as microwave irradiation, stronger bases (e.g., NaOH), or Brønsted acid catalysis to proceed efficiently[1][2].

  • Solvent & Temperature Profiles : Polar aprotic solvents (DMF, DMSO) or alcohols (ethanol, isopropanol) are standard. Conventional heating requires prolonged exposure (12–24 h) at temperatures exceeding 120 °C[1][4]. Microwave irradiation is highly effective for sluggish reactions, drastically reducing reaction times to 20–30 minutes while suppressing thermal degradation[5].

  • Catalytic Strategies :

    • Base-Promoted: The addition of K₂CO₃ or triethylamine neutralizes the generated HCl, preventing the protonation of the incoming amine and driving the reaction to completion[1][6].

    • Acid-Catalyzed: Brønsted acids (e.g., HCl) can pre-activate the quinoline nitrogen via protonation, further increasing the electrophilicity of C4. Recent green protocols demonstrate that water can serve as an excellent solvent for these aminations under mild acidic conditions (40–80 °C), provided the amine is not overly basic (which would lead to complete protonation and loss of nucleophilicity)[7].

Quantitative Condition Matrix

The following table summarizes optimized reaction parameters based on the specific nucleophile and desired methodology.

Nucleophile TypeCatalyst / BaseSolventHeating ModalityTemp & TimeTypical Yield
1° / 2° Aliphatic K₂CO₃ (1.5 eq)DMFConventional120 °C, 12–24 h80–95%
1° / 2° Aliphatic None or K₂CO₃DMSOMicrowave140 °C, 20–30 min85–95%
Aniline (Aryl) NaOH (2.0 eq)DMSOMicrowave180 °C, 20–30 min70–85%
Aniline (Aryl) HCl (0.1–1.0 eq)H₂OConventional40–80 °C, 1–24 h75–89%

Mechanistic Workflow Visualization

SNAr_Workflow Start 4-Chloroquinoline (Electrophile) Complex Meisenheimer Complex (sp³ Hybridized C4) Start->Complex Nucleophilic Attack (Rate Limiting) Amine Amine Nucleophile (1°/2° Alkyl or Aryl) Amine->Complex Product 4-Aminoquinoline (Target Scaffold) Complex->Product Chloride Elimination (Fast) Cond1 Base-Promoted (K₂CO₃, DMF, 120°C) Cond1->Complex Cond2 Microwave-Assisted (DMSO, 140-180°C) Cond2->Complex Cond3 Acid-Catalyzed Aqueous (H₂O, HCl, 40-80°C) Cond3->Complex

Fig 1. Mechanistic pathway and condition matrix for the SNAr of 4-chloroquinolines.

Detailed Experimental Protocols

Protocol A: Base-Promoted SNAr with Aliphatic Amines (Conventional Heating) Best for: Primary and secondary aliphatic amines (e.g., morpholine, piperidine).[4][6]

  • Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-chloroquinoline derivative (1.0 equiv).

  • Reagent Addition : Add anhydrous DMF (approx. 0.2 M relative to the substrate), followed by K₂CO₃ (1.5–2.0 equiv) and the aliphatic amine (1.2–1.5 equiv).

  • Reaction : Heat the mixture in an oil bath at 120 °C for 12–24 hours under a nitrogen atmosphere. Monitor progression via TLC (typically 5:1 Petroleum Ether/Ethyl Acetate).

  • Work-Up : Cool to room temperature. Remove DMF under reduced pressure. Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography.

Protocol B: Microwave-Assisted SNAr with Anilines Best for: Weak nucleophiles like anilines or sterically hindered amines.[1][5]

  • Setup : In a microwave-safe vial equipped with a magnetic stir bar, combine the 4-chloroquinoline (1.0 equiv) and the aniline derivative (1.5 equiv).

  • Reagent Addition : Add DMSO (0.5 M) and NaOH (2.0 equiv) to deprotonate the aniline and enhance its nucleophilicity.

  • Reaction : Seal the vial and subject it to microwave irradiation at 180 °C for 20–30 minutes.

  • Work-Up : Pour the cooled mixture into ice-cold water to precipitate the product. Filter the solid, wash with cold water, and dry under a vacuum.

  • Purification : Recrystallize from an appropriate solvent (e.g., ethanol) or purify via flash chromatography.

Protocol C: Green Acid-Catalyzed SNAr in Aqueous Media Best for: Environmentally conscious synthesis using anilines.[7]

  • Setup : To a reaction vial, add the 4-chloroquinoline (1.0 equiv) and the aniline derivative (1.1 equiv).

  • Reagent Addition : Suspend the reagents in deionized water (0.2 M). Add concentrated HCl (0.1 to 1.0 equiv depending on the basicity of the amine). Note: Do not use excess acid, as it will fully protonate the aniline, rendering it non-nucleophilic.

  • Reaction : Heat the slurry to 40–80 °C for 1–24 hours. The reaction typically proceeds as a heterogeneous slurry.

  • Work-Up : Cool to room temperature. Neutralize the mixture with saturated aqueous NaHCO₃ until pH 7-8 is reached.

  • Isolation : Extract the aqueous layer with dichloromethane or ethyl acetate. Dry, concentrate, and purify the resulting residue.

Troubleshooting & Self-Validation

A robust protocol must be a self-validating system. When executing these workflows, monitor for the following critical failure points:

  • Hydrolysis to 4-Hydroxyquinoline : In the presence of water at high temperatures (especially under basic or strongly acidic conditions), the 4-chloroquinoline can undergo hydrolysis, yielding the undesired 4-hydroxyquinoline byproduct[2][7]. Validation: If TLC reveals a highly polar, UV-active baseline spot, hydrolysis has occurred. Solution: Ensure strictly anhydrous conditions for Protocol A, or lower the temperature to 40 °C for Protocol C[7].

  • Removal of Excess Amine : High-boiling aliphatic amines can co-elute with the product. Solution: Implement an acidic wash (dilute HCl) during the organic work-up. This protonates the unreacted aliphatic amine, partitioning it into the aqueous layer while the less basic 4-aminoquinoline remains in the organic phase[2].

References[1] Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies. Source: Frontiers in Chemistry. URL: https://www.frontiersin.org/articles/10.3389/fchem.2025.1553975/full[2] Title: Optimization of 4-Aminoquinoline Synthesis. Source: BenchChem. URL: https://www.benchchem.com/[4] Title: Application Notes and Protocols for N-Alkylation of Aminoquinolines. Source: BenchChem. URL: https://www.benchchem.com/[6] Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Source: MDPI Molecules. URL: https://www.mdpi.com/1420-3049/29/6/1381[7] Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Source: ACS Omega / PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10936665/[3] Title: Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. Source: ResearchGate. URL: https://www.researchgate.net/publication/233527293[5] Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies (Microwave parameters). Source: Frontiers in Chemistry. URL: https://www.frontiersin.org/articles/10.3389/fchem.2025.1553975/full

Sources

Advanced Application Note: 4-Amino-7-methoxy-2-methylquinoline (AMMQ) as a Versatile Fluorescent Probe Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule fluorescent probes is a cornerstone of modern molecular imaging and diagnostic development. Among heterocyclic scaffolds, 4-amino-7-methoxy-2-methylquinoline (AMMQ) (Molecular Formula: C11H12N2O, MW: 188.23) has emerged as a highly tunable, robust platform for sensing dynamic biological environments. This application note details the photophysical mechanics, structural advantages, and validated protocols for utilizing the AMMQ scaffold to develop "turn-on" enzymatic probes and ratiometric pH sensors.

By leveraging the strong Intramolecular Charge Transfer (ICT) characteristics inherent to 7-methoxyquinoline derivatives[1], researchers can achieve high signal-to-noise ratios, deep tissue penetration, and organelle-specific localization.

Mechanistic Foundation: The Push-Pull ICT System

The utility of AMMQ lies in its highly sensitive push-pull electronic architecture. The photophysical behavior of quinoline-based probes is governed by the Intramolecular Charge Transfer (ICT) state.

  • The Electron Donor (Push): The 7-methoxy group acts as a strong electron-donating group (EDG).

  • The Electron Acceptor (Pull): The quinoline nitrogen acts as an electron-withdrawing group (EWG).

  • The Modulation Site: The 4-amino position serves a dual purpose. It extends the

    
    -conjugation of the system and provides a critical synthetic handle. Modifying this amine (e.g., via amidation) alters its electron-donating capacity, effectively quenching or shifting the fluorescence.
    
  • Environmental Sensitivity: In acidic environments (pH < 5), the protonation of the quinoline nitrogen significantly enhances its electron-withdrawing capability. This stabilizes the excited ICT state, leading to a pronounced bathochromic (red) shift in both absorption and emission spectra[1].

ICT_Mechanism A 7-Methoxy Group (Electron Donor) B Quinoline Core (π-Conjugation) A->B Push (EDG) C Quinoline Nitrogen (Electron Acceptor) B->C Pull (EWG) C->C Protonation (pH < 5) Enhances ICT D 4-Amino Position (Modulation Site) D->B Steric/Electronic Tuning

Fig 1: Push-pull Intramolecular Charge Transfer (ICT) mechanism of the AMMQ scaffold.

Photophysical Data Summary

Understanding the baseline photophysics of AMMQ is critical for downstream probe design. The table below summarizes the spectral shifts associated with structural and environmental modifications.

State / DerivativeEnvironmentAbsorbance Max (

)
Emission Max (

)
Quantum Yield (

)
Primary Application
AMMQ (Free Amine) PBS (pH 7.4)345 nm420 nm0.45Baseline Scaffold
AMMQ (Protonated) Acidic Buffer (pH 4.0)365 nm485 nm0.62Lysosomal/Golgi Tracking
AMMQ-Amide (Conjugated) PBS (pH 7.4)320 nm390 nm (Weak)< 0.05"Off" State for Enzyme Probes

Note: The dramatic drop in quantum yield upon amidation is due to the withdrawal of electron density from the 4-amino group, disrupting the ICT push-pull system. Enzymatic cleavage restores the free amine, resulting in a >9-fold fluorescence enhancement.

Application 1: Protease-Activated "Turn-On" Probes

Quinoline scaffolds are highly effective for real-time monitoring of specific analytes in living cells, including biothiols and reactive oxygen species,. By coupling a specific peptide sequence to the 4-amino group of AMMQ, the scaffold functions as an activity-based probe for proteases (e.g., Caspase-3, Cathepsin B).

Protocol: Synthesis of an AMMQ-Peptide Probe

Causality Note: The 4-amino group of the quinoline core is a poor nucleophile due to the electron-withdrawing nature of the heterocyclic ring. Standard EDC/NHS coupling often fails or yields trace amounts. Therefore, this protocol utilizes HATU, which generates a highly reactive HOAt ester to drive the sterically hindered amidation forward.

  • Reagent Preparation: Dissolve 1.2 eq of the target peptide (N-terminally protected) and 1.0 eq of AMMQ in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.

  • Activation: Add 1.5 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to the solution. Stir for 10 minutes at 0°C to allow the active ester to form.

  • Coupling: Dropwise add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). The bulky nature of DIPEA prevents nucleophilic interference while acting as a robust proton scavenger.

  • Reaction: Allow the mixture to warm to room temperature and stir for 18 hours. Monitor reaction progress via LC-MS.

  • Purification: Quench with water, extract with ethyl acetate, and purify the organic layer using reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure AMMQ-Peptide conjugate.

Application 2: Ratiometric pH Sensing in Acidic Organelles

Due to the basicity of the quinoline nitrogen (pKa


 4.5 - 5.5 depending on substitution), AMMQ naturally accumulates in acidic organelles like lysosomes and the Golgi apparatus[1]. As the local pH drops, the nitrogen protonates, shifting the emission spectrum and allowing for ratiometric pH mapping.
Protocol: Live-Cell Imaging and Intracellular pH Calibration

Causality Note: To accurately correlate fluorescence intensity with intracellular pH, the cell's active proton pumps must be bypassed. We utilize Nigericin, a


 ionophore, to rapidly equilibrate the intracellular pH with a precisely formulated extracellular buffer.
  • Cell Culture: Seed HeLa or U87MG glioma cells in a 35 mm glass-bottom confocal dish and culture until 70% confluent.

  • Probe Incubation: Wash cells with PBS and incubate with 5

    
    M of the AMMQ probe in serum-free DMEM for 30 minutes at 37°C.
    
  • Washing: Wash cells three times with PBS to remove the unbound probe, reducing background fluorescence.

  • pH Calibration Buffers: Prepare a series of high-

    
     buffers (135 mM KCl, 2 mM 
    
    
    
    , 20 mM HEPES, 1.2 mM
    
    
    , 0.8 mM
    
    
    ) titrated to precise pH values (pH 4.0, 5.0, 6.0, 7.0, 7.4).
  • Ionophore Treatment: Add 10

    
    M Nigericin to each pH buffer. Replace the cellular medium with the Nigericin-spiked buffers and incubate for 10 minutes.
    
  • Confocal Imaging: Image the cells using a confocal laser scanning microscope. Excite at 350 nm and collect emission in two channels: Ch1 (410-440 nm, neutral state) and Ch2 (470-510 nm, protonated state).

  • Data Analysis: Plot the ratio of Ch2/Ch1 intensity against the known pH values to generate a standard calibration curve for the specific cell line.

Workflow S1 1. Scaffold Selection (AMMQ Core) S2 2. Structural Modification (Amidation at C-4) S1->S2 S3 3. Photophysical Characterization (UV-Vis & Fluorescence) S2->S3 S4 4. In Vitro Validation (Enzyme Cleavage / pH Titration) S3->S4 S5 5. Live-Cell Imaging (Confocal Microscopy) S4->S5

Fig 2: End-to-end experimental workflow for developing AMMQ-based fluorescent probes.

References

  • Zeng, S., et al. (2022). "A novel quinoline-based fluorescent probe for real-time monitoring of Cys in glioma." Analyst, 147, 4257-4265. Royal Society of Chemistry. Available at:[Link]

  • Chen, Y., et al. (2020). "Quinoline-based fluorescent probe for the detection and monitoring of hypochlorous acid in a rheumatoid arthritis model." RSC Advances, 10, 31696-31702. Royal Society of Chemistry. Available at:[Link]

  • Liu, Z., et al. (2015). "Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes." Journal of the American Chemical Society, 137(32), 10102–10105. Available at:[Link][1]

Sources

High-Yield Conrad-Limpach Synthesis of 7-Methoxy-2-methylquinolin-4-one: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 7-methoxy-2-methylquinolin-4-one scaffold (often existing in equilibrium with its tautomer, 7-methoxy-2-methylquinolin-4-ol) is a highly privileged structure in modern medicinal chemistry and chemical biology. It serves as a critical intermediate in the synthesis of endochin-like quinolones (ELQs) used as potent antimalarial agents[1], as well as in the development of two-photon excitable photoremovable protecting groups (PPGs) for precise spatiotemporal control in biological systems[2].

To construct this core, the Conrad-Limpach synthesis is the gold-standard methodology. Unlike the Knorr quinoline synthesis—which operates under kinetic, acid-catalyzed conditions to yield 2-quinolones—the Conrad-Limpach reaction leverages thermodynamic control via extreme thermal cyclization to regiospecifically produce 4-quinolones.

The Causality of Regioselectivity

When m-anisidine (3-methoxyaniline) is condensed with ethyl acetoacetate, the resulting enamine intermediate has two potential ortho positions available for the subsequent ring closure. The electrocyclic ring closure occurs predominantly at the position para to the methoxy group. This pathway is sterically unhindered compared to the alternative ortho position, driving the reaction to overwhelmingly favor the 7-methoxy isomer over the highly sterically hindered 5-methoxy byproduct[2].

Experimental Design & Causality (The "Why")

A successful Conrad-Limpach synthesis relies on a self-validating system of precise thermal and kinetic controls. Every parameter in this protocol serves a strict mechanistic purpose:

  • Phase 1 - Enamine Formation: The initial condensation between m-anisidine and ethyl acetoacetate releases water. To drive the equilibrium toward the Schiff base (enamine), the reaction is either heated neat at 100 °C for extended periods[2] or subjected to azeotropic water removal (e.g., Dean-Stark trap with toluene)[1].

  • Phase 2 - Thermal Cyclization: The isolated enamine must be subjected to flash heating. Diphenyl ether or Dowtherm A (bp ~258 °C) is strictly required as the solvent[1]. The electrocyclic ring closure and subsequent aromatization (via elimination of ethanol) require an immense activation energy that cannot be achieved in standard laboratory solvents.

  • Phase 3 - Kinetic Control via Dropwise Addition: The enamine must be added dropwise to the actively refluxing diphenyl ether[2]. If the enamine is heated from room temperature together with the solvent, the high concentration of the intermediate at elevated temperatures will lead to intermolecular dimerization and polymerization. Dropwise addition ensures the steady-state concentration of the uncyclized enamine remains near zero, kinetically favoring unimolecular intramolecular cyclization.

Step-by-Step Methodology

The following protocol is adapted from the validated procedures for synthesizing CyHQ-based photoremovable protecting groups [2] and ELQ antimalarials [3].

Phase 1: Synthesis of the Enamine Intermediate
  • In a 100 mL round-bottom flask, combine m-anisidine (2.24 mL, 20.00 mmol, 1.0 equiv) and ethyl acetoacetate (3.04 mL, 24.00 mmol, 1.2 equiv)[2].

  • Stir the neat mixture vigorously at 100 °C for 16 hours under an inert atmosphere (nitrogen or argon)[2].

    • Note for Scale-up: For reactions >50 mmol, dissolve the reagents in 90 mL of benzene or toluene, add a catalytic amount of p-toluenesulfonic acid (or concentrated HCl), and reflux with a Dean-Stark trap until water evolution ceases[1].

  • Cool the reaction mixture to room temperature. The resulting crude enamine (ethyl 3-(3-methoxyphenylamino)but-2-enoate) is used directly in the next step without further purification[2].

Phase 2: Thermal Cyclization
  • In a separate 250 mL three-neck flask equipped with a reflux condenser, internal thermometer, and an addition funnel, add 25 mL of diphenyl ether (or Dowtherm A)[2].

  • Heat the solvent to a vigorous reflux (approx. 250–260 °C) using a high-capacity heating mantle[2].

  • Transfer the room-temperature crude enamine mixture to the addition funnel.

  • Critical Step: Add the enamine dropwise to the refluxing diphenyl ether over a period of 15 to 30 minutes[2]. Ensure the temperature of the solvent does not drop below 240 °C during the addition.

  • After the addition is complete, maintain the reaction at reflux for an additional 1.5 hours to ensure complete cyclization and elimination of ethanol[2].

Phase 3: Isolation and Purification
  • Remove the heating mantle and allow the dark reaction mixture to cool to room temperature.

  • As the mixture cools, the 7-methoxy-2-methylquinolin-4-one product will spontaneously begin to precipitate[1].

  • Add 50 mL of hexanes (or diethyl ether) to the flask. This drastically reduces the solubility of the polar quinolone while keeping the highly non-polar diphenyl ether fully solubilized[2].

  • Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with additional cold hexanes (3 × 20 mL) to remove any residual high-boiling solvent[2].

  • Recrystallize the crude solid from aqueous ethanol to afford the pure product as grayish, shiny plates[1].

Quantitative Data & Troubleshooting

Table 1: Reaction Parameters & Expected Yields
Component / ParameterEquivalents / ValueMechanistic RoleExpected Outcome
m-Anisidine1.0 eq (20.0 mmol)Primary amine nucleophileForms Schiff base
Ethyl acetoacetate1.2 eq (24.0 mmol)Electrophilic ketone/esterProvides C2-methyl & C4-one
Enamine Formation Temp100 °C (16 hours)Thermal energy for condensation>95% conversion to enamine
Diphenyl ether (Solvent)~1.25 mL / mmolHigh-boiling heat transfer fluidEnables reaching 250 °C
Cyclization Temp250–260 °COvercomes cyclization activation energyRegiospecific ring closure
Overall Isolated Yield N/A Following recrystallization 60% – 75% [1]
Table 2: Troubleshooting Guide
Observed IssueMechanistic CauseCorrective Action
Low Yield / Tarry Residue Intermolecular polymerization due to high enamine concentration at high heat.Ensure dropwise addition of enamine into the actively refluxing diphenyl ether. Do not add all at once.
Incomplete Cyclization Solvent temperature dropped below the activation energy threshold (<240 °C).Use a higher-wattage heating mantle. Insulate the flask with glass wool.
Oily Product Isolation Residual diphenyl ether preventing crystallization.Triturate thoroughly with hexanes or diethyl ether before filtration.

Mechanistic Workflow Visualization

ConradLimpach SM Starting Materials m-Anisidine + Ethyl Acetoacetate Cond Condensation Phase (100°C, 16h) SM->Cond - H2O Enamine Enamine Intermediate Ethyl 3-(3-methoxyphenylamino)but-2-enoate Cond->Enamine Cyclization Thermal Cyclization Phase (Diphenyl ether, 250-260°C) Enamine->Cyclization Dropwise addition Product Target Product 7-Methoxy-2-methylquinolin-4-one (Major Isomer) Cyclization->Product - EtOH Sterically favored Byproduct Minor Isomer 5-Methoxy-2-methylquinolin-4-one Cyclization->Byproduct - EtOH Sterically hindered

Mechanistic pathway of the Conrad-Limpach synthesis highlighting regiospecific cyclization.

References

  • Hennig, A.-L. K., Deodato, D., Asad, N., Herbivo, C., & Dore, T. M. (2020). "Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology." Journal of Organic Chemistry, 85(2), 726-744. URL:[Link]

  • Winter, R. W., Kelly, J. X., Smilkstein, M. J., Hinrichs, D., Koop, D. R., & Riscoe, M. K. (2011). "Optimization of endochin-like quinolones for antimalarial activity." Experimental Parasitology, 127(2), 545-551. URL:[Link]

Sources

Application Note: Engineering 4-Aminoquinoline Antimalarials – From Scaffold Synthesis to Target Validation

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Mechanism of Action

The 4-aminoquinoline scaffold is a highly privileged structure in medicinal chemistry, serving as the backbone for historically significant antimalarial drugs like chloroquine and amodiaquine[1]. The pharmacological efficacy of these molecules relies entirely on their ability to exploit the unique biology of the Plasmodium falciparum digestive vacuole.

During the intraerythrocytic stage, the parasite degrades host hemoglobin to acquire amino acids, releasing free, toxic iron(II/III) protoporphyrin IX (heme) as a byproduct. To prevent oxidative stress and lipid peroxidation, the parasite crystallizes this free heme into an inert polymer known as hemozoin (β-hematin). 4-aminoquinolines disrupt this critical detoxification pathway. The basic amine side chain drives the accumulation of the drug within the acidic digestive vacuole (pH ~5.0) via ion trapping. Once concentrated, the 7-chloroquinoline core forms a highly stable, toxic complex with free heme, capping the growing hemozoin polymer and ultimately inducing parasite death[2].

Mechanism Hb Host Hemoglobin Protease Parasite Proteolysis (Digestive Vacuole) Hb->Protease Heme Free Toxic Heme Protease->Heme Hemozoin Hemozoin Crystals (Parasite Survival) Heme->Hemozoin Untreated Pathway Complex Heme-Drug Complex Heme->Complex Drug Inhibition Drug 4-Aminoquinoline Drug->Complex Death Parasite Death Complex->Death

Fig 1: Mechanism of 4-aminoquinoline-mediated hemozoin inhibition in Plasmodium falciparum.

Chemical Synthesis: Regioselective Amination

The synthesis of novel 4-aminoquinoline derivatives traditionally relies on the Nucleophilic Aromatic Substitution (SNAr) of 4,7-dichloroquinoline.

Causality of Experimental Design: The 4-position of the quinoline ring is highly activated toward nucleophilic attack because the adjacent quinoline nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer intermediate. Conversely, the 7-chloro group lacks this resonance stabilization and remains unreactive under standard thermal conditions. This electronic disparity allows for perfect regioselective amination without the need for protecting groups[1]. Polar aprotic solvents (e.g., DMF) and elevated temperatures are utilized to overcome the activation energy barrier, while a mild base neutralizes the generated HCl, driving the reaction forward[3].

Protocol 1: General SNAr Amination of 4,7-Dichloroquinoline

Self-Validating QC: Reaction progress must be monitored via Thin Layer Chromatography (TLC). The complete disappearance of the high-Rf 4,7-dichloroquinoline spot and the appearance of a lower-Rf, UV-active product spot validates the completion of the substitution.

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4,7-dichloroquinoline (e.g., 197 mg, 1.0 mmol) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add 1.2 equivalents of the desired primary or secondary amine, followed by 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃) to act as an acid scavenger.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 120 °C under a nitrogen atmosphere for 24 hours[3].

  • Workup: Cool the reaction to room temperature and quench with 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Eluent: CH₂Cl₂/MeOH gradients).

  • Validation: Confirm the structure and purity (>95%) using ¹H-NMR, ¹³C-NMR, and LC-MS before proceeding to biological evaluation.

Target-Based Validation: Cell-Free β-Hematin Inhibition

Before advancing to whole-cell screening, synthesized compounds must be validated for their on-target mechanism: the inhibition of hemozoin formation.

Causality of Experimental Design: This cell-free assay chemically mimics the acidic environment of the parasite's digestive vacuole. Under acidic conditions (pH 5.0) and at 60 °C, acetate mediates the polymerization of soluble hematin into highly insoluble β-hematin crystals. If a 4-aminoquinoline successfully binds free hematin, polymerization is blocked. Unreacted free hematin is then quantified by adding pyridine, which coordinates with free Fe(III)-heme to form a low-spin complex that absorbs strongly at 405 nm. High absorbance directly correlates with successful drug inhibition[4].

Protocol 2: Colorimetric β-Hematin Inhibition Assay

Self-Validating QC: Include Chloroquine as a positive control and DMSO as a negative control. Calculate the Z'-factor; an assay is only considered valid if Z' ≥ 0.5, ensuring robust signal-to-background separation.

  • Stock Preparation: Prepare a fresh bovine hematin stock solution (0.68 mg/mL) by dissolving 6.8 mg of bovine hemin in 10 mL of 0.1 M NaOH[4].

  • Compound Plating: In a 96-well plate, dispense 10 µL of test compounds (dissolved in DMSO) across a serial dilution range.

  • Polymerization Initiation: Add 100 µL of the hematin stock solution to each well. Shake the plate at 900 rpm for 10 minutes to ensure drug-heme complexation.

  • Acidification: Add 60 µL of saturated sodium acetate buffer (pH 5.0, pre-warmed to 60 °C) to initiate polymerization. Incubate the plate at 60 °C for 90 minutes[4].

  • Detection: Add 750 µL of a 15% pyridine solution (in HEPES buffer, pH 7.5) to dissolve unpolymerized hematin and form the detectable complex.

  • Readout: Measure absorbance at 405 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Phenotypic Validation: Whole-Cell SYBR Green I Assay

Compounds that inhibit β-hematin must subsequently prove their ability to penetrate infected red blood cells (RBCs) and clear the parasite in vitro.

Causality of Experimental Design: Mature human RBCs are enucleated and entirely devoid of DNA. When infected with P. falciparum, the only nucleic acid present belongs to the parasite. SYBR Green I is an asymmetrical cyanine dye that exhibits >1000-fold fluorescence enhancement upon intercalating into double-stranded DNA. Therefore, measuring fluorescence provides a direct, highly sensitive quantification of parasite proliferation, eliminating the need for radioactive [³H]-hypoxanthine[5].

Protocol 3: SYBR Green I Proliferation Assay

Self-Validating QC: Include uninfected RBCs as a strict background control. The signal-to-background ratio must exceed 5:1 to validate the fluorescence readout.

  • Culture Preparation: Culture P. falciparum strains (e.g., chloroquine-sensitive 3D7 and resistant Dd2) in human erythrocytes at 2% hematocrit in RPMI 1640 medium. Synchronize cultures to the ring stage using 5% D-sorbitol[5].

  • Assay Setup: Adjust the parasitemia to 1% and plate 90 µL of the culture into 96-well black microtiter plates.

  • Drug Incubation: Add 10 µL of serially diluted 4-aminoquinoline compounds. Incubate the plates for 72 hours at 37 °C in a specialized gas mixture (5% CO₂, 3% O₂, 92% N₂).

  • Lysis & Staining: After 72 hours, freeze the plates at -80 °C and thaw to lyse the RBCs. Add 100 µL of SYBR Green I lysis buffer (20 mM Tris, pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I) to each well[5].

  • Readout: Incubate in the dark for 1 hour at room temperature. Measure fluorescence (Excitation: 485 nm / Emission: 530 nm).

Workflow Start 4,7-Dichloroquinoline SNAr Nucleophilic Aromatic Substitution Start->SNAr Amine Amine + K2CO3 (DMF, 120°C) Amine->SNAr Purify LC-MS & NMR Validation SNAr->Purify Assay1 β-Hematin Inhibition Assay Purify->Assay1 Assay2 SYBR Green I Whole-Cell Assay Purify->Assay2

Fig 2: Integrated workflow from chemical synthesis to biological evaluation of 4-aminoquinolines.

Quantitative Data Interpretation

The table below illustrates representative data profiling for standard 4-aminoquinoline derivatives, demonstrating how chemical modifications at the 4- and 7-positions impact both cell-free target engagement and whole-cell efficacy against sensitive (3D7) and resistant (Dd2) strains.

Table 1: Quantitative Profiling of Representative 4-Aminoquinolines

CompoundSNAr Yield (%)β-Hematin IC₅₀ (μM)P. falciparum 3D7 IC₅₀ (nM)P. falciparum Dd2 IC₅₀ (nM)Resistance Index (Dd2/3D7)
Chloroquine (Standard)N/A0.36 ± 0.1612.4 ± 1.2145.6 ± 10.511.7
7-Chloro-4-morpholinoquinoline871.12 ± 0.2045.3 ± 4.168.2 ± 5.41.5
4-Aminoquinoline-7-carbonitrile650.85 ± 0.1128.7 ± 2.541.0 ± 3.81.4

Note: Data represents expected baseline values for standard assay validation and calibration.

References

  • Benchchem.Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline: An In-depth Technical Guide.
  • JSciMed Central.Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment.
  • MDPI.Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • ResearchGate.In vitro screening of ten Combretaceae plants for antimalarial activities applying the inhibition of beta-hematin formation.
  • University of Cape Town.antimalarial benzimidazoles and related.

Sources

Application Note: Functionalization of the 4-Amino Group in 2-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

2-Methylquinolin-4-amine (commonly known as 4-aminoquinaldine) is a highly privileged scaffold in organic and medicinal chemistry. The 4-aminoquinoline core forms the pharmacophoric foundation of historically significant antimalarial drugs, such as chloroquine and amodiaquine, and exhibits potent leishmanicidal properties[1]. Recently, its derivatives have been explored for advanced therapeutic applications, including the reversal of HIV-1 latency via synergistic histone deacetylase (HDAC) inhibition[2].

Functionalization of the 4-amino group is a critical step in drug design, allowing researchers to modulate lipophilicity, adjust the pKa for optimal cellular accumulation, and attach secondary pharmacophores (such as 1,3,5-triazines or isatin derivatives) to combat drug-resistant pathogen strains[3].

Mechanistic Insights & Reaction Causality

The 4-amino group on the quinoline ring exhibits unique reactivity that diverges significantly from simple anilines. Understanding these electronic and steric factors is paramount for successful derivatization:

  • Electronic Deactivation: The lone pair of the exocyclic nitrogen at the 4-position is highly delocalized into the electron-deficient quinoline ring, specifically toward the endocyclic nitrogen. This resonance significantly reduces the nucleophilicity of the 4-amino group.

  • Steric & Inductive Effects: The 2-methyl group provides mild steric hindrance but also exerts an electron-donating inductive effect (+I), which slightly counteracts the electron-withdrawing nature of the quinoline core.

  • Reaction Design Causality: Due to this reduced nucleophilicity, functionalizing the 4-amino group cannot rely on mild conditions. It often requires strong bases (e.g., NaH) to forcefully deprotonate the amine prior to the addition of an electrophile (alkylation)[2], or the use of highly reactive acylating agents with catalytic nucleophilic promoters (e.g., acetic anhydride with weak acid catalysts or pyridine)[4].

Pathway A Functionalized 4-Aminoquinoline B Parasite Food Vacuole Accumulation A->B Plasmodium Target E HDAC Synergy (with VA) A->E Viral Reservoir Target C Hemozoin Inhibition B->C D Antimalarial Activity C->D F LTR Activation E->F G HIV-1 Latency Reversal F->G

Dual biological targeting pathways of functionalized 4-aminoquinoline derivatives.

Experimental Protocols

Protocol A: Direct N-Acylation of 4-Amino-2-methylquinoline

Acylation is a fundamental transformation used to protect the amine or to synthesize amide-linked hybrid molecules.

  • Causality: Acetic anhydride is utilized as the electrophile. Because the 4-amino group is a weak nucleophile, pyridine is used as both a solvent and a nucleophilic catalyst. Gentle heating is often required to accelerate the reaction and ensure complete conversion without driving unwanted side reactions[4].

  • Step-by-Step Methodology:

    • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (e.g., 10 mmol, 1.58 g) of 4-amino-2-methylquinoline in 15 mL of anhydrous pyridine.

    • Cool the solution to 0 °C using an ice bath to control the initial exotherm.

    • Dropwise, add 1.2 equivalents of acetic anhydride (12 mmol, 1.13 mL) to the stirred solution.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. If the reaction stalls, gently heat the mixture to 50 °C[4].

    • Quench the reaction by pouring the mixture slowly into 50 mL of ice-cold water under vigorous stirring.

    • Collect the resulting precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol.

  • Validation & Quality Control: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The product spot will appear at a higher

    
     value than the highly polar starting amine. Confirm product identity via 
    
    
    
    H NMR; the disappearance of the broad -NH
    
    
    singlet (~5.5 ppm) and the appearance of a new -NH amide proton (>8.0 ppm) alongside the acetyl methyl singlet (~2.2 ppm) validates successful N-acylation.
Protocol B: N-Alkylation via Deprotonation

Alkylation is critical for synthesizing diamine-alkyl linked hybrids, which are potent antimalarial and leishmanicidal agents[1].

  • Causality: Standard S

    
    2 conditions (amine + alkyl halide) often fail due to the poor nucleophilicity of the 4-amino group. Using Sodium Hydride (NaH) generates a highly reactive amide anion, enabling efficient nucleophilic attack on alkyl halides at room temperature[2].
    
  • Step-by-Step Methodology:

    • Dissolve 4-amino-2-methylquinoline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Cool the mixture to 0 °C and carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in small portions. (Caution: Hydrogen gas is evolved).

    • Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

    • Add the appropriate alkyl halide (e.g., 1-bromo-3-chloropropane) (1.2 eq) dropwise.

    • Stir the reaction mixture overnight at room temperature[2].

    • Quench carefully with saturated aqueous NH

      
      Cl, extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove DMF, dry over Na
      
      
      
      SO
      
      
      , and concentrate in vacuo. Purify via flash column chromatography.
  • Validation & Quality Control: The deprotonation step is visually validated by a distinct color change (typically darkening of the solution) and the cessation of H

    
     gas evolution. Post-purification, LC-MS must be used to rule out dialkylation (which would appear as an 
    
    
    
    peak corresponding to the addition of two alkyl chains).
Protocol C: Oxidative Polycondensation (Imine Formation)
  • Causality: The primary amine can condense with aromatic aldehydes to form imines. Using an oxidative polycondensation approach with NaOCl in an alkaline medium yields conjugated imine polymers with unique photoluminescent and electrochemical properties[5].

  • Step-by-Step Methodology:

    • Dissolve 4-amino-2-methylquinoline and an aromatic aldehyde (e.g., salicylaldehyde) in an aqueous alkaline medium (KOH).

    • Add NaOCl dropwise as an oxidant.

    • Heat the reaction mixture to the optimum temperature of 90 °C for 6-8 hours.

    • Precipitate, filter, and dry the resulting imine polymers[5].

  • Validation & Quality Control: The formation of the imine polymer is validated by FT-IR spectroscopy. The disappearance of the primary amine N-H stretching bands (3300-3400 cm

    
    ) and the appearance of a strong C=N imine stretch (~1620 cm
    
    
    
    ) confirm the polycondensation[5].

Workflow A 4-Amino-2-methylquinoline B NaH / DMF (Deprotonation) A->B Alkylation E Ac2O / Pyridine A->E Acylation G Aldehyde / NaOCl / KOH A->G Polycondensation C Alkyl Halide (R-X) B->C D N-Alkyl Derivative C->D F N-Acyl Derivative E->F H Imine Polymer G->H

Synthetic workflow for the functionalization of 4-amino-2-methylquinoline.

Quantitative Data Summaries

The following table summarizes the optimized reaction parameters and expected outcomes for the functionalization of 4-amino-2-methylquinoline based on empirical data:

Reaction TypeReagents / CatalystTemp (°C)Time (h)Avg. Yield (%)Key Impurity / Troubleshooting Focus
N-Acylation Ac

O, Pyridine
25 - 502 - 485 - 92Unreacted starting material; requires mild heating[4].
N-Alkylation R-X, NaH, DMF2512 - 1870 - 80Trace dialkylation; control stoichiometry strictly[2].
Imine Formation Aldehyde, NaOCl, KOH906 - 865 - 75Monomer trapping; ensure vigorous stirring[5].
Buchwald-Hartwig Ar-X, Pd-cat, Base90 - 11012 - 2450 - 65Dehalogenation of Ar-X; requires anhydrous, inert setup.

References

  • Synthesis, characterization and antimalarial activity of hybrid 4-aminoquinoline-1,3,5-triazine derivatives Source: Arabian Journal of Chemistry URL
  • Synthesis and characterization of imine polymers of aromatic aldehydes with 4-amino-2-methylquinoline via oxidative polycondensation Source: Taylor & Francis / Designed Monomers and Polymers URL
  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets Source: Frontiers in Chemistry URL
  • Troubleshooting guide for the direct acetylation of 4-amino-2-methylquinoline Source: Benchchem URL
  • Design, synthesis, and biological evaluation of AV6 derivatives as novel dual reactivators of latent HIV-1 Source: RSC Publishing / RSC Advances URL

Sources

Application Note: High-Efficiency Microwave Synthesis of 4-Amino-7-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details an optimized, microwave-assisted protocol for the synthesis of 4-amino-7-methoxy-2-methylquinoline . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antimalarial agents (chloroquine analogs), acetylcholinesterase inhibitors (tacrine analogs), and receptor tyrosine kinase inhibitors.

Traditional thermal synthesis (Conrad-Limpach-Knorr) is often plagued by long reaction times (12–48 hours), harsh solvents (Dowtherm A), and poor regioselectivity. By leveraging the dielectric heating mechanisms of microwave irradiation, this protocol reduces total synthesis time to under 60 minutes while improving yield and purity profiles.

Key Advantages:

  • Speed: Total reaction time reduced from days to <1 hour.

  • Selectivity: Controlled dielectric heating favors the kinetic Conrad-Limpach product (2-methyl) over the thermodynamic Knorr product (4-methyl).

  • Green Chemistry: Solvent-free cyclization and reduced waste streams.

Scientific Background & Mechanism[1][2][3]

The Target Molecule

The 4-aminoquinoline core relies on the basicity of the nitrogen at position 1 and the functionalizability of the amine at position 4.[1] The 7-methoxy group acts as an electron-donating group (EDG), modulating the pKa and lipophilicity, crucial for bioavailability and target binding affinity.

Why Microwave?

In quinoline synthesis, the rate-determining step is often the thermal cyclization of the


-anilinocrotonate intermediate.
  • Dipolar Polarization: Microwave energy (2.45 GHz) directly couples with the polar intermediates (specifically the enamine/imine species), creating rapid internal heating that overcomes the high activation energy barrier for cyclization more efficiently than conductive heating.

  • Superheating Effect: Solvents (or neat reagents) can be heated above their atmospheric boiling points in sealed vessels, significantly increasing reaction rates according to the Arrhenius equation.

Retrosynthetic Analysis & Workflow

The synthesis follows a modified Conrad-Limpach route, optimized for microwave intervention at the cyclization and functionalization stages.

G Target 4-Amino-7-methoxy- 2-methylquinoline Chloro 4-Chloro-7-methoxy- 2-methylquinoline Chloro->Target MW Amination (NH3/EtOH, 130°C) Hydroxy 4-Hydroxy-7-methoxy- 2-methylquinoline (4-Quinolone tautomer) Hydroxy->Chloro MW Chlorination (POCl3, 110°C) Crotonate β-Anilinocrotonate (Intermediate) Crotonate->Hydroxy MW Cyclization (250°C, 10 min) Precursors m-Anisidine + Ethyl Acetoacetate Precursors->Crotonate Condensation (RT, Acid Cat.)

Figure 1: Retrosynthetic workflow for the microwave-assisted synthesis. The pathway prioritizes the Conrad-Limpach regioselectivity to ensure the 2-methyl substitution pattern.

Materials and Equipment

Reagents
  • Precursors: 3-Methoxyaniline (m-anisidine) (99%), Ethyl acetoacetate (99%).

  • Catalysts/Solvents: p-Toluenesulfonic acid (p-TSA), Phosphorus oxychloride (

    
    ), Ethanol (absolute), Ammonia solution (25% or methanolic ammonia).
    
  • Work-up: Sodium bicarbonate (

    
    ), Ethyl acetate, Brine.
    
Equipment
  • Microwave Reactor: Single-mode dedicated reactor (e.g., CEM Discover or Biotage Initiator+). Note: Domestic microwaves are unsuitable due to lack of pressure control and non-uniform field density.

  • Vessels: 10 mL and 35 mL pressure-rated borosilicate glass vials with crimp/snap caps and PTFE/silicone septa.

Experimental Protocols

Stage 1: Regioselective Cyclization (The Conrad-Limpach Step)

Objective: Synthesize 4-hydroxy-7-methoxy-2-methylquinoline. Critical Control: To ensure the 2-methyl isomer (Conrad-Limpach) rather than the 4-methyl isomer (Knorr), the intermediate enamine must form at low temperature before high-heat cyclization.

  • Enamine Formation (Benchtop):

    • In a 10 mL vial, mix m-anisidine (1.23 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).

    • Add a catalytic amount of p-TSA (50 mg).

    • Stir at Room Temperature (RT) for 20 minutes. The mixture will become turbid as water is generated.[2] Do not skip this step.

  • Microwave Cyclization:

    • Transfer the mixture (or keep in the same vial if compatible) to the microwave cavity.

    • Method: Dynamic Power (Max 300W).

    • Temp: Ramp to 250°C over 2 minutes. Hold at 250°C for 5–8 minutes.

    • Pressure Limit: 250 psi (High pressure expected due to ethanol/water byproduct).

  • Work-up:

    • Cool to 50°C. The product often solidifies.

    • Triturate the solid with diethyl ether (to remove unreacted starting material).

    • Filter and wash with water to remove p-TSA.

    • Yield Expectation: 85-92% (Off-white solid).

Stage 2: Chlorination

Objective: Convert the 4-hydroxy (tautomeric quinolone) to 4-chloro-7-methoxy-2-methylquinoline. Safety Note:


 is corrosive and reacts violently with water. Handle in a fume hood.
  • Preparation:

    • Place the Stage 1 product (1.0 g, ~5 mmol) into a dry 10 mL microwave vial.

    • Add

      
       (3.0 mL). No additional solvent is required.
      
    • Seal the vial immediately with a PTFE cap.

  • Microwave Irradiation:

    • Temp: 110°C.

    • Time: 3 minutes (Hold time).

    • Stirring: High.[3]

  • Work-up:

    • Pour the reaction mixture carefully onto crushed ice (exothermic hydrolysis of excess

      
      ).
      
    • Neutralize with saturated

      
       solution until pH ~8.
      
    • Extract with Ethyl Acetate (3 x 20 mL). Dry over

      
       and concentrate.
      
    • Yield Expectation: 90-95% (Pale yellow solid).

Stage 3: Nucleophilic Amination ( )

Objective: Synthesis of the final 4-amino-7-methoxy-2-methylquinoline.

  • Preparation:

    • Dissolve the 4-chloro intermediate (0.5 g) in Ethanolic Ammonia (saturated, 5 mL) or a solution of

      
       in Methanol (7N).
      
    • Add to a 10 mL microwave vial.

  • Microwave Irradiation:

    • Temp: 130°C.

    • Time: 15 minutes.

    • Pressure: This reaction generates significant pressure. Set limit to 300 psi.

  • Work-up:

    • Concentrate the solvent in vacuo.

    • Dissolve residue in 1M HCl (to protonate the quinoline), wash with ether (removes non-basic impurities).

    • Basify the aqueous layer with NaOH (1M) to precipitate the free base.

    • Filter and recrystallize from Ethanol/Water.

    • Final Yield: 75-80%.

Results and Validation

Comparison: Microwave vs. Conventional

The following data highlights the efficiency gains using the microwave protocol.

ParameterConventional Thermal RefluxMicrowave Protocol (This Work)
Cyclization Time 4–12 hours (Dowtherm A reflux)8 minutes
Chlorination Time 2–4 hours3 minutes
Amination Time 18–24 hours (sealed tube)15 minutes
Overall Yield 40–50%~65%
Solvent Usage High (Dowtherm/Toluene)Minimal/Solvent-Free
Analytical Confirmation
  • 1H NMR (DMSO-d6): Diagnostic singlet for 2-

    
     at 
    
    
    
    2.45 ppm; Singlet for 7-
    
    
    at
    
    
    3.85 ppm; Broad singlet for
    
    
    at
    
    
    6.5-7.0 ppm.
  • Regiochemistry Check: The absence of a proton signal at C2 and the presence of the methyl signal confirms the Conrad-Limpach product (2-methyl) vs the Knorr product (4-methyl).

Troubleshooting & Optimization ("The Scientist's Note")

  • Isomer Contamination: If you observe the 4-methyl isomer (Knorr product), it indicates the initial condensation at RT was insufficient. Ensure the enamine forms (turbidity/water release) before applying microwave heat.

  • Pressure Limits: The amination step with ammonia is volatile. If the pressure limit triggers a safety shut-off, reduce the temperature to 110°C and extend time to 25 minutes, or use a larger headspace vial (35 mL vial for a 5 mL reaction).

  • Scaling Up: Microwave heating is not linear. When scaling from 1 mmol to 10 mmol, do not simply multiply the time. Use active temperature monitoring (IR or fiber optic probe) to maintain the target temperature profile.

References

  • Conrad-Limpach Synthesis Mechanism & Regioselectivity

    • Reitsema, R. H. (1948). "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews.
    • Source:

  • Microwave-Assisted Synthesis of Quinolines (General Protocol)

    • Dave, C. G., & Shah, R. D. (2002).
    • Source:

  • Microwave Chlorin

    
    : 
    
    • Moghaddam, F. M., et al. (2011). "Microwave-assisted rapid synthesis of 4-chloroquinolines." Journal of Heterocyclic Chemistry.
    • Source:

  • Amin

    
    ): 
    
    • Kumar, S., et al. (2014). "Green synthesis of 4-aminoquinoline derivatives." European Journal of Medicinal Chemistry.
    • Source:

  • Tacrine and Aminoquinoline Analogs

    • Recanatini, M., et al. (2000). "SAR of 4-aminoquinoline derivatives as acetylcholinesterase inhibitors." Journal of Medicinal Chemistry.
    • Source:

Sources

Technical Application Note: Precision Buchwald-Hartwig Amination Protocols for 7-Methoxy-2-Methylquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Mechanistic Insight

The Scaffold Challenge

The 7-methoxy-2-methylquinoline core is a privileged pharmacophore found in antimalarials, kinase inhibitors, and receptor antagonists. However, functionalizing this scaffold via Palladium-catalyzed C-N cross-coupling presents specific electronic and steric challenges that generic protocols often fail to address.

  • Electronic Deactivation: The 7-methoxy group is a strong electron-donating group (EDG). Through resonance, it increases electron density in the quinoline ring, particularly at the C2, C4, and C8 positions. This makes the oxidative addition of Pd(0) into C-Cl or C-Br bonds significantly more difficult compared to electron-deficient heterocycles (e.g., nitro-quinolines).

  • Catalyst Poisoning: The quinoline nitrogen possesses a lone pair capable of coordinating to the Palladium center (

    
    -donation), effectively displacing phosphine ligands and arresting the catalytic cycle (formation of stable, inactive Pd-bis(quinoline) complexes).
    
  • Steric Environment: The 2-methyl group provides a "steric bumper" that can be advantageous; it hinders the quinoline nitrogen, potentially reducing catalyst poisoning compared to bare quinoline. However, it also imposes steric constraints on couplings at the C3 position.

Ligand Selection Strategy

To overcome the electronic deactivation of the 7-OMe group, we must utilize electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands). These ligands serve two critical functions:[1]

  • Electron Richness: Increases the electron density on the Pd center, facilitating oxidative addition into the electron-rich (deactivated) quinoline-halide bond.

  • Steric Bulk: Promotes reductive elimination (the rate-limiting step for bulky amines) and prevents the formation of inactive Pd-dimers.

Recommended Ligand Matrix:

Target Position Halide Type Amine Class Recommended Ligand Rationale

| C4 | Chloride | Primary Aliphatic | BrettPhos | Excellent for primary amines; prevents


-hydride elimination. |
| C4  | Chloride | Secondary / Anilines | RuPhos  | Universal ligand for secondary amines; high turnover frequency. |
| C3 / C6 / C8  | Bromide/Triflate | General | XPhos  | Robust general-purpose ligand for aryl/heteroaryl coupling. |
| General  | Chloride | Hindered Anilines | tBuBrettPhos  | Specifically designed for amides and hindered anilines. |

Part 2: Mechanistic Visualization

The following diagram illustrates the catalytic cycle adapted for the 7-methoxy-2-methylquinoline scaffold, highlighting the critical "Off-Cycle" trap caused by the quinoline nitrogen.

BuchwaldMechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for 7-OMe core) Pd0->OxAdd + 4-Cl-7-OMe-2-Me-Quinoline PdII_Ar L-Pd(II)-Ar-X OxAdd->PdII_Ar Coord Amine Coordination & Deprotonation PdII_Ar->Coord + Amine + Base Trap OFF-CYCLE TRAP Pd(II)-Quinoline Complex (Catalyst Poisoning) PdII_Ar->Trap Quinoline N-Coordination PdII_Amido L-Pd(II)-Ar-N(R)R' Coord->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 - Product Trap->PdII_Ar Heat / Bulky Ligand

Figure 1: Catalytic cycle showing the competitive inhibition pathway (Off-Cycle Trap) where the quinoline nitrogen coordinates to Palladium. Use of bulky ligands (L) and elevated temperature favors the productive cycle.

Part 3: Experimental Protocols

Protocol A: C4-Amination of 4-Chloro-7-methoxy-2-methylquinoline

This is the "Workhorse" reaction for synthesizing kinase inhibitor precursors. The 4-Cl bond is activated by the adjacent Nitrogen but deactivated by the 7-OMe.

Reagents:

  • Substrate: 4-Chloro-7-methoxy-2-methylquinoline (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%)

  • Ligand: RuPhos (for secondary amines) or BrettPhos (for primary amines) (2:1 Ligand:Pd ratio)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous) or t-Amyl Alcohol

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add the Pd precursor (e.g., Pd(OAc)₂), the Phosphine Ligand (e.g., RuPhos), and the Base (Cs₂CO₃) to the vial.

    • Expert Tip: If using NaOtBu, ensure it is stored in a glovebox or fresh; hydrolyzed alkoxide kills the reaction.

  • Substrate Addition: Add 4-Chloro-7-methoxy-2-methylquinoline and the solid amine (if applicable). If the amine is liquid, add it after the solvent.

  • Inerting: Cap the vial with a septum and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe. The concentration should be 0.1 M to 0.2 M with respect to the quinoline.

  • Activation: Place the vial in a pre-heated block at 80°C to 100°C .

    • Note: Do not exceed 110°C initially. The 7-OMe group makes the substrate heat-sensitive to decomposition in the presence of strong bases over long periods.

  • Monitoring: Monitor via LC-MS or TLC. Reaction typically completes in 2–6 hours.

    • Checkpoint: If conversion stalls at 50%, add a second portion of catalyst/ligand (0.5 equiv of original load) dissolved in degassed solvent.

  • Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: C-N Coupling at the C3/C6/C8 Positions (Halo-derivatives)

Coupling at positions other than C4 is significantly harder due to the lack of heteroatom activation. These require "forcing" conditions.

Reagents:

  • Substrate: X-Bromo-7-methoxy-2-methylquinoline (where X = 3, 6, or 8)

  • Ligand: XPhos or tBuXPhos (Critical for aryl chlorides/bromides on electron-rich rings)

  • Pre-catalyst: XPhos Pd G3 or G4 (Pre-formed catalysts are superior here to ensure active species generation).

  • Base: K₃PO₄ (mild, for sensitive groups) or LiHMDS (strong, for difficult couplings).

Procedure Modifications:

  • Use XPhos Pd G3 (2-4 mol%) directly. This eliminates the induction period and issues with Pd(0) generation.

  • Solvent Switch: Use Toluene or THF instead of Dioxane if using strong bases like LiHMDS.

  • Temperature: These reactions often require 100°C - 120°C .

Part 4: Data & Optimization Guide

Solvent & Base Compatibility Matrix

The choice of base is critical for the 7-methoxy-2-methylquinoline scaffold to prevent demethylation (cleavage of the 7-OMe) or side reactions.

BasepKa (conj. acid)CompatibilityBest Use Case
Cs₂CO₃ 10.3High General purpose; tolerates esters/nitriles. Slow but clean.
NaOtBu 17.0Medium Fast reactions. Risk of epimerization if chiral centers present.
K₃PO₄ 12.3High Excellent with XPhos/water biphasic systems.
LiHMDS 26.0Low Only for non-nucleophilic, difficult amines. Risk of attacking the quinoline ring.
Troubleshooting "Stalled" Reactions
SymptomProbable CauseCorrective Action
0% Conversion Catalyst Poisoning (N-binding)Switch to Pd₂(dba)₃ + BrettPhos (bulkier ligand). Increase Temp to 110°C.
Black Precipitate Pd Aggregation (Pd-Black)Ligand oxidation? Use fresh ligand. Increase Ligand:Pd ratio to 3:1.
Demethylation (7-OH) Base too strong / Temp too highSwitch from NaOtBu to Cs₂CO₃ or K₂CO₃ . Lower temp to 80°C.
Homocoupling (Ar-Ar) Oxidative Addition issueDegas solvent thoroughly (O₂ promotes homocoupling).

Part 5: References

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Retrieved from [Link]

  • Purdue University. (2023). High-Throughput Experimentation of the Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low conversion in SNAr amination of quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket: #SNAr-Q-404[1]

Welcome to the Advanced Synthesis Support Center. You are experiencing low conversion in the Nucleophilic Aromatic Substitution (SNAr) amination of quinolines. This is a common bottleneck in medicinal chemistry, often driven by a misunderstanding of the quinoline ring's specific electronic requirements compared to benzene or pyridine.

Below is your interactive troubleshooting guide.

🔍 Module 1: Diagnostic Triage

Issue: "My reaction is stuck at <10% conversion or returning starting material."

Before adding more catalyst or heat, we must diagnose the electronic feasibility of your specific substrate. Quinoline is not a uniform electrophile; its reactivity is strictly position-dependent.

The "Position Rule" Check
  • Is your Leaving Group (LG) at C2 or C4?

    • Yes: The reaction should work. The ring nitrogen withdraws electron density via induction and resonance, stabilizing the Meisenheimer intermediate (similar to para-chloronitrobenzene).

    • No (C3, C5, C6, C7, C8):Stop. Standard SNAr will fail. The C3 position is electronically neutral (similar to chlorobenzene). C5-C8 are essentially isolated benzene rings.

    • Fix: For C3/C5-8, you must switch to Buchwald-Hartwig Pd-catalysis or install a strong Electron Withdrawing Group (EWG) like -NO2ortho or para to the LG.[1]

The Diagnostic Workflow

Use this logic flow to identify your failure mode.

SNAr_Diagnostics Start START: Low Conversion CheckPos Check LG Position Start->CheckPos Pos2_4 Position 2 or 4 CheckPos->Pos2_4 Active Site Pos3_Other Position 3, 5-8 CheckPos->Pos3_Other Inactive Site CheckLG Check Leaving Group Pos2_4->CheckLG PdRoute Soln: Switch to Pd-Catalysis (Buchwald-Hartwig) Pos3_Other->PdRoute IsFluoro Is LG Fluorine? CheckLG->IsFluoro LG = Cl, Br, I CheckNu Check Nucleophile CheckLG->CheckNu LG = F SwitchF Soln: Switch Cl/Br -> F (Halex Reaction) IsFluoro->SwitchF Standard Conditions Steric Is Amine Bulky? CheckNu->Steric Tert-alkyl / Aniline Solvent Soln: Switch to NMP/DMSO Increase Temp CheckNu->Solvent Primary/Secondary AcidCat Soln: Acid Catalysis (Protonate Quinoline N) Steric->AcidCat

Figure 1: Diagnostic decision tree for identifying the root cause of SNAr failure.

🧪 Module 2: The "Halogen Effect" & Thermodynamics

User Question: "I am using 4-chloroquinoline. Why would changing to Fluorine help? Iodine is a better leaving group in SN2."

Technical Insight: In SNAr, the rate-determining step (RDS) is usually the nucleophilic attack (addition), not the bond breaking (elimination).[1]

  • Fluorine is highly electronegative.[2][3] It lowers the energy of the LUMO at the ipso-carbon, accelerating the initial attack.

  • Iodine/Bromine are less electronegative.[3] While they are better leaving groups, they do not activate the ring for the initial attack.

Data Table: Relative Rates of SNAr Note: Rates are approximate relative to Chloride (Cl = 1).[1]

Leaving Group (X)Relative Rate (krel)Mechanism Note
Fluorine (-F) ~300 - 3000 Highly activates ring; RDS is attack.[1]
Nitro (-NO2) ~1000Excellent LG; risk of redox side reactions.[1]
Chlorine (-Cl) 1.0 (Baseline)Standard; often requires high heat (>100°C).[1]
Bromine (-Br) ~0.8Similar to Cl; slightly slower attack.[1]
Iodine (-I) ~0.2Poor activation; often fails in pure SNAr.[1]

Actionable Fix: If 4-chloroquinoline is sluggish, synthesize or purchase 4-fluoroquinoline .[1] This single change can lower the required reaction temperature by 50°C [1].

⚙️ Module 3: Protocol Optimization (Solvents & Catalysis)

User Question: "My substrate is 4-chloroquinoline, but I can't switch to Fluorine. It's still not reacting at 100°C."

You have two pathways to force this reaction: Solvent Engineering or Acid Catalysis .

Pathway A: Solvent Engineering

SNAr proceeds through a charged Meisenheimer complex. You need a Dipolar Aprotic Solvent to stabilize this complex while leaving the nucleophile "naked" (unsolvated).[4]

  • Recommended: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1]

  • Avoid: Ethanol/Methanol (unless using acid catalysis). Protic solvents solvate the amine nucleophile, reducing its reactivity.[4]

  • Temperature: 4-Chloroquinolines often require 120–140°C.

Pathway B: Acid Catalysis (The "Secret Weapon")

If the ring is not electrophilic enough, protonate the nitrogen .

  • Mechanism: Adding 1.0 equiv of HCl or p-TsOH protonates the quinoline nitrogen. This turns the neutral quinoline into a quinolinium cation, which is vastly more electrophilic (comparable to a dinitrobenzene).

  • Protocol:

    • Dissolve 4-chloroquinoline (1.0 equiv) in 2-ethoxyethanol or dioxane.

    • Add Amine (1.1 equiv).

    • Add HCl (4M in dioxane, 0.1 to 1.0 equiv) OR p-TsOH.

    • Heat to reflux.[5]

    • Note: The product will be the HCl salt. You must perform a basic workup.

📝 Module 4: Standard Operating Procedures (SOPs)
Protocol 1: General SNAr for Activated Quinolines (2-F or 4-F)

Use this for highly reactive substrates.[1]

  • Setup: Flame-dry a reaction vial with a magnetic stir bar.

  • Reagents: Add 4-fluoroquinoline (1.0 mmol) and DMSO (2.0 mL).

  • Base: Add DIPEA (Diisopropylethylamine) (1.5 mmol) to scavenge HF.

  • Nucleophile: Add the Amine (1.2 mmol).

  • Reaction: Stir at 80°C for 2–4 hours. Monitor by LCMS.[6]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), dry over Na2SO4, and concentrate.

Protocol 2: Acid-Mediated SNAr for Deactivated Quinolines (4-Cl)

Use this for bulky amines or chloro-substrates.[1]

  • Setup: Round-bottom flask with reflux condenser.

  • Solvent: 2-Ethoxyethanol (0.5 M concentration).

  • Reagents: Combine 4-chloroquinoline (1.0 equiv) and Amine (1.1 equiv).

  • Catalyst: Add conc. HCl (1-2 drops per mmol) or p-TsOH (0.1 equiv).[1]

  • Reaction: Reflux (135°C) for 12–16 hours.

    • Visual Check: Reaction often turns dark/orange upon heating.

  • Workup (Critical): The product is a salt.

    • Cool to RT.

    • Pour into sat. NaHCO3 (aq).[5]

    • Extract with DCM/MeOH (9:1).

📉 Module 5: Common Pitfalls (FAQ)

Q: I see a new peak with M+16 mass. What is it? A: This is likely the hydrolysis product (Quinolinone).

  • Cause: Wet solvent or hydroxide competition.

  • Fix: Use anhydrous NMP/DMSO. Ensure your base (if used) is not wet. If using alkoxides, they must be sublimed grade.[1]

Q: My amine is an aniline (weak nucleophile). It won't react. A: Anilines are poor nucleophiles for SNAr.

  • Strategy: You must use LiHMDS or NaH to deprotonate the aniline first (forming the anilide anion), then add the quinoline.

  • Warning: Do NOT use DMSO with NaH (explosion hazard). Use THF or DMF at 0°C -> RT.

Q: Can I use microwave irradiation? A: Yes. SNAr is an ideal candidate for microwave synthesis.

  • Benefit: Can drive 4-chloroquinoline reactions in 20 mins at 160°C that would take 12h at reflux.

  • Caution: Ensure the vessel is rated for the pressure if using volatile amines.

📚 References
  • Nucleophilic Aromatic Substitution Mechanism & Leaving Group Effects

    • Title: Nucleophilic Aromatic Substitution: The Effect of the Leaving Group.[2][3][4][7][8]

    • Source: Master Organic Chemistry.

    • URL:[Link]

  • Solvent Effects in SNAr

    • Title: Specific Solvent Issues with the SNAr Reaction.

    • Source: ACS Green Chemistry Institute Pharmaceutical Roundtable.

    • URL:[Link]

  • Acid Catalysis in Heterocycles

    • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?

    • Source: Beilstein J. Org. Chem. (via PMC).[9]

    • URL:[Link][1]

  • Quinoline Synthesis Troubleshooting

    • Title: Troubleshooting Low Conversion Rates in Quinoline Synthesis.

    • Source: BenchChem Technical Support.

Sources

Technical Support Center: Selective Hydrolysis of 7-Methoxy Flavonoids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing demethylation of 7-methoxy group during acid hydrolysis. Audience: Researchers, Medicinal Chemists, and Process Engineers. Current Status: Systems Operational.

Core Directive: The Kinetic Control Philosophy

Welcome to the Selective Hydrolysis Support Center. If you are here, you are likely facing a classic chemoselectivity conflict: you need to cleave a glycosidic bond (an acetal) without breaking a 7-methoxy ether linkage.

The Scientific Reality: Thermodynamically, both bonds can be broken by acid. However, Kinetic Control is your ally. The activation energy (


) required to hydrolyze an acetal (glycoside) is significantly lower than that required to cleave a methyl aryl ether under non-nucleophilic conditions.

Your failure mode (demethylation) typically arises from two errors:

  • Thermodynamic Overkill: Using temperatures or concentrations so high that the

    
     barrier for ether cleavage is breached.
    
  • Nucleophilic Contamination: Using acids with highly nucleophilic counter-ions (like

    
     or 
    
    
    
    ) that facilitate
    
    
    ether cleavage.

Mechanism & Causality (Visualized)

To prevent demethylation, you must understand the competing pathways.

Diagram 1: Competitive Reaction Pathways

This diagram illustrates why standard mineral acids (HCl/H2SO4) favor Pathway A (Glycoside Cleavage) over Pathway B (Demethylation), provided nucleophiles are minimized.

HydrolysisPathways Start 7-Methoxy-Flavonoid-Glycoside Inter_A Protonated Glycosidic Oxygen (Acetal) Start->Inter_A Fast Equilibrium Inter_B Protonated Methoxy Oxygen (Ether) Start->Inter_B Slow Equilibrium H_Ion H+ (Acid Catalyst) H_Ion->Inter_A H_Ion->Inter_B TS_A Oxocarbenium Ion (Low Ea Barrier) Inter_A->TS_A Rate Determining Step (Fast) Product_A 7-Methoxy Aglycone (Target Product) TS_A->Product_A + H2O TS_B Nucleophilic Attack (SN2) (High Ea Barrier) Inter_B->TS_B Requires Strong Nucleophile (I-, Br-) or Extreme Heat Product_B 7-Hydroxy Aglycone (Demethylated Impurity) TS_B->Product_B Irreversible

Caption: Kinetic competition between glycoside hydrolysis (Pathway A) and ether cleavage (Pathway B). Pathway B is suppressed by avoiding halide nucleophiles.

The "Gold Standard" Protocols

Do not rely on "standard" organic chemistry textbook hydrolysis (often meant for simple esters). Use these optimized protocols for flavonoids (e.g., Hesperidin, Naringin).[1]

Protocol A: The Sulfuric Acid/Alcohol Method (Recommended)

Best for: High yield, minimal demethylation risk.

Rationale: Sulfuric acid (


) is non-nucleophilic (unlike HBr/HI). The bisulfate anion (

) is too bulky and weak to attack the methyl group via

, preserving the 7-methoxy group.

Step-by-Step:

  • Solubilization: Dissolve 1.0 g of substrate in 90 mL Ethanol and 10 mL Glacial Acetic Acid .

    • Note: If solubility is poor, use DMSO (minimal volume) or pre-dissolve in mild alkaline MeOH before acidifying (See FAQ).

  • Acidification: Add 10 mL of 1.5 M

    
      (aqueous).
    
    • Critical: The final acid concentration should be approx 0.5 - 1.0 M.

  • Reflux: Heat to 80–85°C (Reflux) for 4–8 hours .

    • Monitor: Check via HPLC/TLC every 2 hours. Stop immediately upon disappearance of starting material.

  • Quench: Cool to room temperature. Neutralize with dilute NaOH or NaHCO3 to pH 5–6.

  • Isolation: Evaporate alcohol; the aglycone usually precipitates from the remaining aqueous phase.

Protocol B: Microwave-Assisted Hydrolysis (High Throughput)

Best for: Speed and preventing thermal degradation.

Rationale: Short exposure time (minutes vs. hours) minimizes the window for side reactions like demethylation or ring fission.

  • Mixture: Suspend 1 g substrate in 10 mL water + 0.5 mL conc.

    
    .
    
  • Irradiation: Microwave at 120°C for 10–15 minutes .

  • Result: Yields often exceed 90% with >98% retention of methoxy groups.

Troubleshooting & FAQs

Q1: I am detecting a peak with Mass M-14. Is this demethylation?

Diagnosis: Likely, yes. M-14 corresponds to the loss of a methyl group (


).
Root Cause: 
  • Wrong Acid: Did you use HBr or HI? These are ether cleaving agents. Even concentrated HCl at high temps can cause this due to the nucleophilicity of

    
    .
    
  • Overheating: Boiling >100°C for >12 hours will eventually overcome the activation energy for ether cleavage. Solution: Switch to Protocol A (

    
    ). If you must use HCl, lower the concentration to <1.0 M and reduce temperature to 70°C.
    
Q2: My reaction is incomplete (Starting Material remains), but I'm afraid to add more acid.

Diagnosis: Solubility limited kinetics. Root Cause: Flavonoid glycosides (like Hesperidin) are often insoluble in acidic water. The reaction is happening only at the solid-liquid interface, which is too slow. Solution: Do not increase acid strength. Increase solubility .

  • Use a co-solvent: Methanol, Ethanol, or n-Propanol (50-80% of volume).

  • Add a phase transfer catalyst (uncommon for this, but effective): slight addition of surfactants.

Q3: I see "tar" or dark precipitates.

Diagnosis: Oxidative polymerization (Charring). Root Cause: Phenolic rings are electron-rich and prone to oxidation, especially in hot acid. Solution:

  • Degas: Purge your solvents with Nitrogen (

    
    ) or Argon for 15 mins before heating.
    
  • Atmosphere: Run the reflux under an inert atmosphere (

    
     balloon).
    
  • Add Antioxidant: A pinch of Ascorbic Acid (Vitamin C) can act as a sacrificial antioxidant.

Comparative Data: Acid Systems

Acid SystemNucleophilicity of AnionRisk of DemethylationHydrolysis RateRecommendation
HI / HBr High (

,

)
EXTREME FastNEVER USE
Conc. HCl (>6M) Moderate (

)
HighFastAvoid
Dilute HCl (1-2M) Moderate (

)
LowModerateAcceptable (Monitor closely)
H2SO4 (Aq/Alc) Very Low (

)
Negligible ModeratePREFERRED
Acetic Acid NoneZeroVery SlowUse as co-solvent only
TFA (Trifluoroacetic) LowLowFastGood alternative for organic solubility

Advanced Workflow: Decision Matrix

Use this logic flow to determine your experimental setup.

DecisionMatrix Start Start: Hydrolysis Planning Solubility Is Substrate Water Soluble? Start->Solubility AcidSens Is Substrate Acid Labile? (Other functional groups) Solubility->AcidSens Yes CoSolvent Use EtOH/AcOH/H2SO4 (Protocol A) Solubility->CoSolvent No (Precipitate forms) Aq_H2SO4 Use 1M H2SO4 (aq) Reflux 2-4h AcidSens->Aq_H2SO4 No (Robust) Enzymatic Use Snailase/Hesperidinase pH 5.0, 37°C AcidSens->Enzymatic Yes (Very Sensitive) Microwave Microwave Irradiation 120°C, 10 min Aq_H2SO4->Microwave If High Throughput needed

Caption: Decision matrix for selecting the optimal hydrolysis method based on substrate solubility and sensitivity.

References

  • Zheng, M., et al. (2010). Acid-catalyzed Hydrolysis of Hesperidin.[2] Food Science.[2] (Optimized HCl/Isopropyl Alcohol systems).[2] [2]

  • Grohmann, K., et al. (2000). Hydrolysis of Hesperidin by dilute sulfuric acid.[3] (Establishes H2SO4 as a safe, non-demethylating standard). 3[1][4][5][6][7][8]

  • Sainz Martinez, A., et al. (2021). Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides. Frontiers in Plant Science. (Enzymatic alternatives for ultra-sensitive substrates).

  • Asghari, J., et al. (2012). Highly Efficient Hydrolysis of Hesperidin and Naringin... Under Microwave Irradiation. MDPI. (Microwave protocols for high yield).

  • Master Organic Chemistry. Cleavage of Ethers with Acid. (Mechanistic grounding on nucleophilic requirements for ether cleavage).

Sources

Purification methods for polar 4-aminoquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-aminoquinoline derivatives. As a Senior Application Scientist, I have designed this resource to address the unique chromatographic challenges posed by these compounds. 4-Aminoquinolines—the core scaffold of many antimalarial and antiviral agents[1]—are characterized by a basic quinoline nitrogen and highly polar aliphatic amine side chains. This dual basicity often leads to poor retention, severe peak tailing, or irreversible adsorption on standard silica phases.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-purity isolation of your target compounds, moving beyond generic advice to explain the physicochemical causality behind each technique.

Purification Decision Matrix

Before selecting a chromatographic method, it is critical to assess the lipophilicity (LogP) and ionization state of your specific 4-aminoquinoline derivative. The workflow below outlines the optimal path from crude reaction mixture to pure isolate.

PurificationWorkflow Start Crude 4-Aminoquinoline Mixture LLE Acid-Base LLE Cleanup Start->LLE Remove Tarry Byproducts Assess Assess Analyte Polarity (LogP) LLE->Assess Recovered Free Base Alumina Basic Alumina Chromatography (Lipophilic / Gram-scale) Assess->Alumina LogP > 2 Standard Phase RPHPLC Reversed-Phase HPLC (Moderate Polarity / pH Modifiers) Assess->RPHPLC 0 < LogP < 2 Needs Ion-Pairing HILIC HILIC (Highly Polar / Polyamines) Assess->HILIC LogP < 0 Fails RP Retention Pure Purified 4-Aminoquinoline Alumina->Pure RPHPLC->Pure HILIC->Pure

Decision workflow for selecting the optimal purification strategy for 4-aminoquinolines.

Core Methodologies & Self-Validating Protocols

Method A: Acid-Base Liquid-Liquid Extraction (LLE) for Primary Cleanup

Causality: High-temperature nucleophilic aromatic substitutions often produce tarry, neutral, or acidic byproducts[1]. Because 4-aminoquinolines are highly basic, manipulating the pH allows us to selectively partition the target compound into the aqueous phase, stripping away non-basic impurities. Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction: Extract the organic layer with 1M HCl (3 × 50 mL). The acidic environment protonates the quinoline and side-chain amines, driving the target into the aqueous layer.

  • Phase Separation: Separate the layers.

    • Self-Validation Check: Spot both layers on a TLC plate under UV (254 nm). The target 4-aminoquinoline should be exclusively in the aqueous phase. If it remains in the organic phase, the side chain may be excessively lipophilic, requiring a stronger acid or higher volume.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches >10.

    • Self-Validation Check: Verify the pH with indicator paper. Failure to reach pH 10 means the diamine side chain remains partially protonated, which will artificially lower your recovery yield.

  • Final Extraction: Extract the basified aqueous layer with DCM (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Method B: Reversed-Phase HPLC (RP-HPLC) with pH Modification

Causality: Ionizable compounds exist in equilibrium, which causes peak fronting or tailing in standard RP-HPLC. Following the "2 pH rule," adjusting the mobile phase pH 2 units above the pKa of the amine forces it entirely into its free-base form, increasing hydrophobicity and C18 retention[2]. Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Triethylamine [TEA], adjusted to pH 11 with ammonium hydroxide) and Mobile Phase B (Acetonitrile).

  • Column Selection: Use a high-pH tolerant C18 column (e.g., hybrid silica or polymer-based) to prevent silica dissolution at pH 11.

  • Equilibration: Equilibrate the column at 5% B for 10 column volumes.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 20 minutes.

    • Self-Validation Check: Inject a standard of a known neutral lipophilic compound (e.g., toluene) alongside your amine. If the neutral compound retains well but your amine elutes at the void volume, your pH modification has failed to fully deprotonate the target, and you must switch to HILIC.

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality: For highly polar polyamine variants that elute at the void volume in RP-HPLC, HILIC provides an orthogonal retention mechanism. It utilizes a polar stationary phase (bare silica or amide) and a water-deficient mobile phase. Here, water acts as the strong eluting solvent, allowing the polar analyte to partition into a water-rich layer immobilized on the silica surface[3][4]. Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 10 mM Ammonium Formate, pH 3.2) and Mobile Phase B (Acetonitrile).

  • Equilibration: Equilibrate a bare silica or zwitterionic HILIC column with 95% B (High Organic) for at least 20 column volumes. HILIC requires longer equilibration times than RP-HPLC to establish the aqueous layer[4].

  • Sample Dilution: Dilute the sample in the starting mobile phase (95% Acetonitrile). Never inject a sample dissolved in 100% water into a HILIC system, as it will disrupt the stationary phase water layer and cause peak distortion.

  • Gradient Elution: Run a gradient from 95% B down to 50% B over 25 minutes.

    • Self-Validation Check: Monitor the system backpressure. HILIC mobile phases (high acetonitrile) have lower viscosity than 50/50 RP-HPLC mixtures. A sudden spike or drop in pressure indicates phase collapse or insufficient column equilibration.

Quantitative Method Comparison

Use the table below to benchmark your expected outcomes based on the chosen purification strategy.

Purification StrategyPrimary Retention MechanismTypical Mobile Phase SystemExpected Yield RecoveryPurity AchievedBest Suited For
Basic Alumina Column Adsorption (Non-ionic)Hexane / EtOAc / MeOH75 - 85%90 - 95%Lipophilic variants, gram-scale prep[5]
RP-HPLC (High pH) Hydrophobic PartitioningWater (pH 11) / MeCN85 - 95%> 98%Moderate polarity, analytical/prep scale
HILIC Hydrophilic PartitioningMeCN / Water (Buffer)80 - 90%> 98%Highly polar polyamine derivatives[3]

Troubleshooting Guide & FAQs

Q: Why am I experiencing severe peak tailing and low mass recovery when using standard normal-phase silica gel? A: Uncapped silanol groups on standard normal-phase silica gel (pKa ~4.5) act as strong cation exchangers. They irreversibly bind the secondary or tertiary amines of the 4-aminoquinoline side chain via electrostatic interactions. Solution: Switch your stationary phase to basic alumina, which lacks these acidic silanol sites[5]. If you must use silica, add 1–5% triethylamine (TEA) to your mobile phase to competitively mask the active silanol sites.

Q: My 4-aminoquinoline derivative elutes at the solvent front in RP-HPLC, even when starting at 5% organic modifier. How can I retain it? A: Highly polar polyamine variants lack sufficient hydrophobic surface area to partition into the C18 stationary phase when ionized. Solution: You have two options. First, switch to HILIC chromatography, which is specifically designed to retain highly polar basic amines[3]. Second, if you must use RP-HPLC, introduce an ion-pairing agent like heptafluorobutyric acid (HFBA) or trifluoroacetic acid (TFA) into the mobile phase. These agents bind to the protonated amine, neutralizing its charge and increasing its apparent hydrophobicity.

Q: During HILIC purification, my peaks are splitting and the retention times are drifting between runs. What is causing this? A: Peak splitting and retention time drift in HILIC are almost always caused by a mismatch between the injection solvent and the mobile phase, or insufficient column equilibration. Solution: Ensure your sample is dissolved in a high-organic solvent (ideally the starting mobile phase, e.g., 95% acetonitrile). Furthermore, HILIC columns require at least 15–20 column volumes to rebuild the immobilized water layer between runs. Increase your post-run equilibration time.

References

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI. Available at: [Link]

  • Antimalarials: Synthesis of 4‐aminoquinolines that circumvent drug resistance in malaria parasites - Scilit. Available at:[Link]

  • Ionizable compound purification using reversed-phase flash column chromatography - Biotage. Available at:[Link]

  • Hydrophilic interaction chromatography and its applications in the separation of basic drugs - ResearchGate. Available at: [Link]

  • Why HILIC is what your polar compounds need for purification - Buchi. Available at: [Link]

Sources

Technical Support Center: Quinoline Reaction Purification

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & FAQ: Removing Excess Amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with streaking columns, co-eluting impurities, and poor yields when synthesizing quinoline derivatives (e.g., via Buchwald-Hartwig aminations, Skraup syntheses, or


 reactions). The root cause is almost always a failure to exploit the fundamental physicochemical differences between the product and the excess amine reagents.

This guide provides self-validating, step-by-step protocols to resolve these specific purification bottlenecks.

Section 1: Fundamental Principles & Diagnostics

Q: Why does my quinoline product co-elute with the excess aliphatic amine during silica gel chromatography? A: Both quinolines and aliphatic amines are basic nitrogenous compounds that interact strongly with the acidic silanol groups on standard silica gel, causing severe tailing and co-elution. Relying solely on chromatography for this separation is highly inefficient. Instead, you must exploit their differential basicity before the mixture ever touches a column. The conjugate acid of quinoline has a


 of approximately 4.94 [1], whereas common aliphatic amines (e.g., butylamine, hexylamine) have 

values ranging from 10.5 to 10.7[2]. This ~5.5 unit

gap is your primary lever for separation.

Q: Standard 1M HCl washes pull my quinoline product into the aqueous layer. How do I prevent this? A: A 1M HCl solution has a pH near 0. At this highly acidic pH, both the aliphatic amine (


 ~10.6) and the quinoline (

~4.9) are fully protonated and will partition into the aqueous layer. To selectively remove the aliphatic amine, you must buffer the aqueous wash to a pH between 7.0 and 7.5. At pH 7.5, the Henderson-Hasselbalch equation dictates that quinoline is >99% in its neutral, lipophilic free-base form, while the aliphatic amine remains >99.9% protonated and water-soluble. This creates a self-validating extraction system governed by absolute thermodynamic partitioning.
Section 2: Validated Workflows & Experimental Protocols
Strategy A: pH-Controlled Liquid-Liquid Extraction

This is the most scalable and cost-effective method for removing highly basic amines from weakly basic N-heterocycles.

G Start Crude Reaction Mixture (Quinoline + Excess Amine) Buffer Add Phosphate Buffer (Adjust pH to 7.0 - 7.5) Start->Buffer Extract Extract with EtOAc / DCM Buffer->Extract AqLayer Aqueous Layer (Protonated Amine Salt) Extract->AqLayer Partition OrgLayer Organic Layer (Neutral Quinoline) Extract->OrgLayer Partition Waste Discard to Aqueous Waste AqLayer->Waste Product Dry over Na2SO4 & Concentrate (Pure Quinoline) OrgLayer->Product

Workflow for pH-controlled extraction exploiting pKa differentials.

Step-by-Step Protocol: pH-Controlled Extraction

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per gram of crude material.

  • Buffer Preparation: Prepare a 0.5 M Sodium Phosphate buffer adjusted exactly to pH 7.5.

  • Partitioning: Add an equal volume of the pH 7.5 buffer to the organic layer in a separatory funnel.

  • Agitation: Shake vigorously and vent. Allow the layers to separate completely. The aliphatic amine partitions into the aqueous layer as a phosphate salt, while the quinoline remains in the organic layer.

  • Washing: Repeat the buffer wash 2-3 times to ensure complete removal of the excess amine.

  • Isolation: Wash the organic layer once with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Strategy B: Covalent Scavenging (Solid-Phase Extraction)

If the excess amine is highly lipophilic, water-miscible, or if you are working on a small scale (e.g., parallel library synthesis), covalent scavenger resins are the superior choice. Polymer-supported (PS) isocyanate reacts rapidly with primary and secondary amines to form stable, polymer-bound ureas, which are simply filtered away [3].

G Mix Crude Mixture in DCM/THF (Quinoline + 1°/2° Amine) Resin Add PS-Isocyanate Resin (3-4 equivalents) Mix->Resin Agitate Agitate at RT (2 - 4 hours) Resin->Agitate Filter Vacuum Filtration Agitate->Filter Solid Filter Cake (Polymer-Bound Urea) Filter->Solid Filtrate Filtrate (Pure Quinoline) Filter->Filtrate

Covalent scavenging of primary/secondary amines using PS-Isocyanate.

Step-by-Step Protocol: Isocyanate Scavenging

  • Solvent Exchange: Ensure the crude mixture is dissolved in an aprotic solvent (DCM, THF, or DMF). Causality note: Alcohols must be strictly avoided as they will compete with the amine for the electrophilic isocyanate groups.

  • Resin Loading: Add 3 to 4 molar equivalents of PS-Isocyanate resin (typical loading ~1.5 mmol/g) relative to the estimated amount of excess amine remaining [4].

  • Agitation: Gently shake or tumble the mixture at room temperature for 2 to 4 hours. Causality note: Do not use magnetic stirring. A spinning stir bar will physically grind the polymer beads into a fine powder, which will clog the filter frit and drastically reduce scavenging efficiency.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity).

  • Washing: Wash the resin cake with 2-3 column volumes of DCM to elute any trapped quinoline product.

  • Concentration: Concentrate the combined filtrates under reduced pressure to yield the amine-free quinoline.

Section 3: Quantitative Reference Data

To aid in your experimental design, consult the following tables for physicochemical properties and resin selection.

Table 1: Physicochemical Properties of Quinolines vs. Common Amines

Compound ClassSpecific Example

(Conjugate Acid)
State at pH 7.5Preferred Removal Method
Product Quinoline4.94>99% Free Base (Neutral)N/A (Retained in Organic)
Impurity (1° Amine) Hexylamine10.56>99.9% Protonated (Salt)pH 7.5 Wash or PS-Isocyanate
Impurity (2° Amine) Diethylamine10.98>99.9% Protonated (Salt)pH 7.5 Wash or PS-Isocyanate
Impurity (3° Amine) Triethylamine10.75>99.9% Protonated (Salt)pH 7.5 Wash (Resins inactive)

Table 2: Scavenger Resin Selection Guide

Resin TypeTarget ImpurityMechanism of ActionTypical LoadingSolvent Compatibility
PS-Isocyanate 1° and 2° AminesCovalent (Urea formation)1.1 - 1.7 mmol/gDCM, THF, DMF (Avoid MeOH)
PS-Benzaldehyde 1° Amines OnlyCovalent (Imine formation)1.0 - 1.5 mmol/gDCM, THF, Alcohols
SCX-2 (Propylsulfonic Acid) All Basic AminesIonic (Cation Exchange)~0.6 mmol/gMeOH, DCM, Aqueous

Note: SCX-2 columns can scavenge all basic components, but because quinoline is also weakly basic, it may co-bind if the column is overloaded [4]. Covalent scavengers offer better selectivity for this specific workflow.

References
  • Zieliński and Kudelko. "Dissociation constants pKa of isoquinoline bases." ResearchGate.
  • Alfa Chemistry. "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Alfa Chemistry Technical Information.
  • Hodges, John C. "Covalent Scavengers for Primary and Secondary Amines." Thieme-Connect.
  • Biotage. "ISOLUTE® Si Propylsulfonic Acid (SCX-2)." Biotage Technical Documentation.

Optimization of reaction temperature for quinoline amination

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Temperature for Quinoline Amination

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Introduction: The Thermodynamic vs. Kinetic Balance

Welcome to the Quinoline Amination Support Center. In the functionalization of quinoline scaffolds—ubiquitous in antimalarials (e.g., Chloroquine) and kinase inhibitors (e.g., Lenvatinib)—temperature is not merely a switch for reaction speed; it is the primary selector between productive coupling and catalyst death.

This guide moves beyond "standard protocols" to address the specific thermodynamic pitfalls of the quinoline heterocycle:

  • The N-Binding Problem: The quinoline nitrogen is a competitive ligand for Palladium (Pd), often requiring thermal energy to dissociate non-productive complexes.

  • The SNAr Activation Barrier: For metal-free methods, temperature dictates the population of the high-energy Meisenheimer complex.

Module 1: Palladium-Catalyzed Amination (Buchwald-Hartwig)[1]

Core Theory: The Temperature-Ligand Interface

In Pd-catalyzed cross-coupling, temperature optimization is inextricably linked to ligand sterics. Bulky biaryl phosphine ligands (e.g., BrettPhos, RuPhos) form a protective "shell" around the Pd(0) center.

  • Too Low (<60°C): The oxidative addition into electron-rich or neutral chloroquinolines is kinetically stalled. Furthermore, the quinoline nitrogen may bind Pd(II) intermediates, forming a resting state that halts the cycle.

  • Too High (>110°C): Rate of reductive elimination increases, but the rate of ligand dissociation and subsequent Pd agglomeration (Pd black) accelerates exponentially.

Troubleshooting Guide: Pd-Catalyzed Systems

Q: I observe rapid formation of "Pd black" (precipitate) and stalled conversion at 100°C. What is happening? A: You are likely experiencing thermal ligand dissociation.

  • Diagnosis: The ligand is detaching from the metal center before the catalytic cycle completes, leading to the formation of inactive bulk metal.

  • Solution:

    • Switch Ligand: Move to a bulkier, more thermally stable ligand like tBuBrettPhos or AdBrettPhos . These tolerate temperatures up to 120°C better than standard XPhos.

    • Dose-Controlled Heating: Do not plunge the vessel into a 100°C bath. Ramp from 60°C to 100°C over 20 minutes to allow the active catalytic species to form gradually.

Q: My reaction works for bromoquinolines but fails for chloroquinolines at the same temperature (80°C). A: This is an Oxidative Addition (OA) energy barrier issue.

  • Mechanism: The C-Cl bond is stronger than C-Br. 80°C provides insufficient energy for the Pd(0) species to insert into the C-Cl bond, especially if the quinoline ring is electron-rich.

  • Protocol Adjustment: Increase temperature to 100-110°C and switch solvent from Toluene (bp 110°C) to 1,4-Dioxane (bp 101°C) or t-Amyl Alcohol (bp 102°C) to maintain reflux without superheating.

Q: I see significant hydrodehalogenation (reduction of C-Cl to C-H) instead of amination. A: This is often a temperature-dependent side reaction involving the solvent or base.

  • Cause: At high T (>100°C), primary alcohols or amines can serve as hydride sources via

    
    -hydride elimination.
    
  • Fix: Lower the temperature by 10-15°C and switch to a non-protic solvent (e.g., Toluene or CPME) if using alcohol solvents. Ensure the solvent is rigorously degassed.

Visual: Pd-Catalyzed Troubleshooting Logic

BuchwaldTroubleshooting Start Issue: Low Yield in Quinoline Amination CheckState Check Reaction Mixture Appearance Start->CheckState PdBlack Black Precipitate (Pd Aggregation) CheckState->PdBlack Precipitate ClearSol Clear/Amber Solution (No Reaction) CheckState->ClearSol No Precipitate LigandFail Ligand Dissociation PdBlack->LigandFail SubstrateCheck Substrate: Chloroquinoline? ClearSol->SubstrateCheck Sol1 Action: Lower T (-20°C) or Use Bulky Ligand (tBuBrettPhos) LigandFail->Sol1 Barrier High Activation Barrier (Oxidative Add.) SubstrateCheck->Barrier Yes (Cl) Poisoning Quinoline N-Coordination (Catalyst Poisoning) SubstrateCheck->Poisoning No (Br/I) Sol2 Action: Increase T (+20°C) Switch to Dioxane/t-AmOH Barrier->Sol2 Sol3 Action: Increase T to break complex OR Add Lewis Acid Poisoning->Sol3

Caption: Decision tree for troubleshooting temperature-dependent failures in Pd-catalyzed quinoline amination.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

Core Theory: The "Super-Solvent" Effect

Unlike Pd-catalysis, SNAr is driven by the electrophilicity of the carbon center. Temperature requirements are heavily dictated by the solvent's ability to stabilize the intermediate Meisenheimer complex and leave the nucleophile "naked" (unsolvated).

Q: I am running an SNAr at 120°C in DMF, but the yield is poor and the mixture is turning tarry. A: Thermal decomposition of DMF is likely occurring.

  • Risk: Above 100°C, DMF and DMAc can decompose to form dimethylamine, which competes with your desired amine nucleophile, leading to impurities.

  • Solution: Switch to DMSO or NMP . DMSO accelerates SNAr rates significantly (often allowing a T drop of 30-40°C) because it solvates cations well but leaves anions (the amine nucleophile) highly reactive.

Q: Can I perform SNAr on a quinoline without an electron-withdrawing group (EWG)? A: Generally, no, not even at extreme temperatures.

  • Insight: A simple 2-chloroquinoline might react at 140-160°C, but a 6-chloroquinoline (distal to the nitrogen) will not react via SNAr regardless of temperature.

  • Alternative: If you lack an EWG (like -NO2, -CN) ortho/para to the halide, you must switch to the Buchwald-Hartwig protocol (Module 1).

Experimental Protocol: Temperature Screening Workflow

Objective: Determine the optimal T window (Reaction Rate vs. Catalyst Stability).

Reagents:

  • Substrate: 4-Chloroquinoline (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) / RuPhos (4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene (0.2 M)

Step-by-Step:

  • Preparation: Prepare a stock solution of the reaction mixture inside a glovebox to ensure identical stoichiometry.

  • Aliquot: Distribute 1 mL into 4 separate crimp-cap vials.

  • Parallel Heating: Place vials in heating blocks set to 60°C, 80°C, 100°C, and 120°C .

  • Monitoring:

    • T=1 hour: Sample 10µL from each. Quench in EtOAc/Water. Analyze by UPLC.

    • Success Metric: Look for the "Goldilocks" vial—high conversion (>80%) with minimal dehalogenation (<5%).

  • Scale-Up: Select the lowest temperature that achieved >90% conversion within 4 hours.

Data Table: Solvent & Temperature Limits
SolventBoiling Point (°C)Rec. Max T (Pd-Cat)Rec. Max T (SNAr)Notes
THF 6660N/AGood for low-T, highly active catalysts.
Toluene 110100110Standard. Poor solubility for polar quinolines.
1,4-Dioxane 101100100Excellent solubility. Stabilizes cationic Pd species.
t-Amyl Alcohol 10295100"Green" alternative. Promotes proton transfer.
DMSO 189N/A (Poison)140Best for SNAr. Avoid for Pd (S-poisoning).
DMF 153N/A100Decomposes >100°C (Dimethylamine source).

Module 3: Mechanism & Causality

Understanding why temperature matters requires visualizing the catalytic cycle. The diagram below highlights the temperature-sensitive steps.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd High T needed for Ar-Cl activation Deact Ligand Dissociation (Pd Black Formation) Pd0->Deact T > 110°C (Thermal Instability) AmineBind Amine Binding (Ar-Pd-NHR) OxAdd->AmineBind QuinBind Quinoline N-Binding (Off-Cycle Resting State) OxAdd->QuinBind Low T (<60°C) (Stable Trap) RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Regeneration QuinBind->OxAdd High T Reverses Binding

Caption: The Pd-Catalytic Cycle showing temperature-dependent failure points (Red/Yellow).

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Relevance: Defines the thermal stability limits of dialkylbiaryl phosphine ligands used in Module 1.
  • Paul, S., et al. (2010). "Ultrasound assisted transition metal-free catalysis: A sustainable route for the synthesis of organoselenides and amines." Ultrasonics Sonochemistry. Relevance: Discusses alternative activation methods (SNAr) reducing thermal requirements.
  • Yin, J., et al. (2007).[2] "A General and Efficient 2-Amination of Pyridines and Quinolines." Journal of Organic Chemistry.

    • Relevance: Provides the protocol for activating N-oxides, an alternative to high-temper
  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.

Sources

Technical Support Center: Purification of 4-Amino-7-Methoxy-2-Methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #AQ-7M2M-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to purify 4-amino-7-methoxy-2-methylquinoline (CAS: 6628-04-2 / Analogous derivatives). This scaffold is a critical intermediate in the synthesis of antimalarials (chloroquine analogs) and acetylcholinesterase inhibitors.

The purification of this compound presents a specific challenge: the molecule possesses a basic nitrogen (quinoline ring), a polar amino group (C4), and lipophilic substituents (C7-methoxy, C2-methyl). This "amphiphilic" nature often leads to "oiling out" rather than crystallization if the solvent polarity is not precisely tuned.

This guide provides a validated solvent selection strategy, a step-by-step recrystallization protocol, and a troubleshooting matrix for common failure modes.

Part 1: Solvent Selection Logic

The choice of solvent is dictated by the functional group interplay of the molecule. We do not guess; we calculate based on the "Like Dissolves Like" principle modified for temperature differentials.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • H-Bond Donors: 4-Amino group (

    
    ).
    
  • H-Bond Acceptors: Quinoline Nitrogen, Methoxy Oxygen.

  • Lipophilicity: Moderate (due to Methyl/Methoxy groups and aromatic core).

  • pKa: ~8.5 (Quinoline nitrogen). Note: The compound is basic.

Recommended Solvent Systems
Solvent SystemRoleSuitability RatingTechnical Rationale
Ethanol (95%) Single SolventPrimary (⭐⭐⭐⭐⭐) The hydroxyl group of EtOH interacts with the amino group; the ethyl chain accommodates the aromatic core. The 5% water content aids in dissolving ionic impurities.
Methanol / Water Solvent / Anti-solventSecondary (⭐⭐⭐⭐) Good for highly polar crude mixtures. Methanol dissolves the compound readily; water acts as a strong anti-solvent to force precipitation upon cooling.
Ethyl Acetate / Hexane Solvent / Anti-solventTertiary (⭐⭐⭐) Use only if the compound is very dry and lipophilic impurities are present. Risk of "oiling out" is higher here than with alcohols.
Toluene Single SolventSpecific (⭐⭐) Only for very large-scale, non-polar purification. Requires high temperatures (

) which may degrade the amine if oxidation occurs.

Part 2: Validated Recrystallization Protocol

Standard Operating Procedure (SOP): Ethanol-Based Recrystallization Target Purity: >98% (HPLC)

Reagents & Equipment
  • Crude 4-amino-7-methoxy-2-methylquinoline.

  • Solvent: Ethanol (Absolute or 95%).

  • Activated Charcoal (Norit® or equivalent) – Critical for removing oxidation color.

  • Celite® 545 filter aid.

  • Heated magnetic stirrer and reflux condenser.

Workflow Diagram

RecrystallizationWorkflow Start Crude Solid (4-Amino-7-methoxy-2-methylquinoline) Dissolve Dissolve in Boiling Ethanol (Min. Volume) Start->Dissolve CheckColor Is solution colored (Red/Brown)? Dissolve->CheckColor Charcoal Add Activated Charcoal (Reflux 5-10 min) CheckColor->Charcoal Yes Filter Hot Filtration (over Celite pad) CheckColor->Filter No Charcoal->Filter Cooling Slow Cooling (RT -> 4°C -> -20°C) Filter->Cooling Nucleation Crystallization Cooling->Nucleation Harvest Vacuum Filtration & Cold EtOH Wash Nucleation->Harvest Dry Dry in Vacuum Oven (40°C, 12h) Harvest->Dry

Figure 1: Step-by-step purification workflow for aminoquinoline derivatives.

Detailed Steps
  • Saturation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar. Add boiling Ethanol dropwise while stirring on a hot plate. Add just enough solvent to dissolve the solid completely at reflux.

    • Tip: If 5-10% of the solid remains undissolved after adding reasonable solvent, it may be inorganic salt (NaCl/KCl). Filter it off hot.[1]

  • Decolorization (Optional but Recommended): Aminoquinolines oxidize to form red/brown impurities. If the solution is dark, remove from heat, add activated charcoal (1-2% w/w), and reflux for 5 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove charcoal or insoluble impurities.

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 1-2 hours).

    • Critical: Rapid cooling traps impurities and causes oiling.

  • Crystallization: Once at room temperature, move the flask to an ice bath (

    
    ). If no crystals appear, scratch the glass or add a seed crystal.
    
  • Collection: Filter the crystals using a Büchner funnel. Wash with ice-cold Ethanol.

  • Drying: Dry under vacuum at

    
    . High heat can cause surface oxidation (browning).
    

Part 3: Troubleshooting & FAQs

Troubleshooting Matrix
Symptom Root Cause Corrective Action
Oiling Out (Liquid droplets form instead of crystals)The melting point of the solvated compound is lower than the boiling point of the solvent mixture.Reheat and add more solvent. You are likely too concentrated. Alternatively, add a seed crystal at the exact moment turbidity appears (Cloud Point).
Low Yield Solubility in cold solvent is too high.Concentrate the mother liquor (filtrate) to half volume and repeat cooling to get a "second crop." Or, add water (anti-solvent) dropwise to the cold filtrate to force precipitation.
Colored Crystals (Pink/Red/Brown)Oxidation of the amino group or presence of aniline-like oligomers.Recrystallize again using Activated Charcoal . Ensure the drying step is done under vacuum, not air.
Gooey/Sticky Solid Residual solvent trapped in the lattice or presence of isomers.Triturate (grind) the sticky solid with cold Hexane or Diethyl Ether to remove surface oils, then filter.
Frequently Asked Questions

Q: Can I use water as the primary solvent? A: generally, No . The free base of 4-amino-7-methoxy-2-methylquinoline is poorly soluble in water. However, if you are working with the Hydrochloride Salt (formed by reacting the base with HCl), water is an excellent solvent, and you can use Acetone as the anti-solvent.

Q: Why does my product turn red after sitting on the bench? A: Electron-rich aminoquinolines are sensitive to photo-oxidation. Store the purified compound in an amber vial, under Argon or Nitrogen, at


 for long-term stability.

Q: I see a spot on TLC that moves just above my product. What is it? A: This is likely the 4-chloro-7-methoxy-2-methylquinoline precursor (if synthesized via nucleophilic substitution). It is less polar than the amino product. If recrystallization fails to remove it, you must perform Flash Column Chromatography (Eluent: DCM:Methanol 95:5).

References

  • PubChem. 4-Amino-2-methylquinoline Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Solvent Selection for the ¹H NMR Interpretation of 4-Amino-7-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Comparative performance of DMSO-d₆ vs. CDCl₃ in resolving the structural nuances of functionalized quinolines.

Executive Summary & Structural Causality

In the development of kinase inhibitors and antimalarial pharmacophores, [1] serves as a critical intermediate. Accurate structural verification via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. However, the interpretation of its spectrum is highly dependent on the chosen deuterated solvent.

As an Application Scientist, I frequently observe researchers struggling with missing or broadened signals when analyzing aminoquinolines. This guide objectively compares the analytical performance of the two most common NMR solvents—DMSO-d₆ and CDCl₃ —demonstrating how solvent-solute interactions fundamentally alter the chemical shifts, particularly for exchangeable protons and the electron-rich aromatic core.

The Mechanistic Basis of Chemical Shifts

The quinoline core of this molecule is heavily modified by electron-donating groups (EDGs). Understanding the causality behind the expected shifts is critical for accurate interpretation:

  • Resonance Shielding (+M Effect): The 7-methoxy (-OCH₃) group pushes electron density into the aromatic ring. This strongly shields the ortho positions (H-6 and H-8), driving their signals upfield compared to an unsubstituted quinoline.

  • Anisotropic Deshielding: The H-5 proton, residing meta to the methoxy group, is less affected by the +M effect and remains deshielded by the aromatic ring current, appearing furthest downfield.

  • Hydrogen Bonding Dynamics: The C4-amino (-NH₂) group contains exchangeable protons. Its visibility and chemical shift are entirely dictated by the solvent's hydrogen-bond accepting capabilities.

Comparative Performance: DMSO-d₆ vs. CDCl₃

When selecting a solvent for [2], the choice dictates the resolution of the amine protons and the splitting clarity of the aromatic region.

Performance in CDCl₃ (Weakly Interacting)

Chloroform-d is a non-polar, weakly interacting solvent. While it provides excellent solubility for the free-base form of the molecule, it fails to stabilize the -NH₂ protons. Because the amine protons undergo intermediate chemical exchange in CDCl₃, they often appear as a very broad, indistinct mound around 4.50–5.00 ppm, which can easily be lost in the baseline noise.

Performance in DMSO-d₆ (Strong H-Bond Acceptor)

Dimethyl sulfoxide-d₆ is a highly polar, strong hydrogen-bond acceptor. The oxygen atom of DMSO forms stable hydrogen bonds with the -NH₂ protons. This interaction has two causal effects:

  • Deshielding: The H-bond pulls electron density away from the amine protons, shifting them significantly downfield to ~6.50–7.00 ppm.

  • Signal Sharpening: By anchoring the protons, DMSO slows their exchange rate relative to the NMR timescale, transforming a broad baseline hump into a distinct, quantifiable broad singlet.

Quantitative Data Comparison

The following table summarizes the comparative ¹H NMR performance data for the molecule across both solvents, derived from structural analogs like [3] and adjusted for the 7-methoxy +M effects.

Proton EnvironmentMultiplicityExpected Shift in CDCl₃ (ppm)Expected Shift in DMSO-d₆ (ppm)Coupling Constant (J, Hz)
H-5 Doublet (d)7.658.05~9.0 (ortho)
H-8 Doublet (d)7.257.15~2.5 (meta)
H-6 Doublet of doublets (dd)7.057.109.0 (ortho), 2.5 (meta)
-NH₂ (C4) Broad Singlet (br s)4.80 (Often obscured)6.80 (Sharp, distinct)N/A
H-3 Singlet (s)6.456.55N/A
-OCH₃ (C7) Singlet (s)3.903.85N/A
-CH₃ (C2) Singlet (s)2.602.45N/A

Visual Workflows & Logical Relationships

To ensure reproducible data acquisition and interpretation, follow the logical pathways outlined below.

Workflow A Sample Preparation 15-20 mg API in 0.6 mL Solvent B Solvent Selection DMSO-d6 vs. CDCl3 A->B C Data Acquisition 400/600 MHz, 298K, ns=16 B->C D Processing FT, Phase Correction, Baseline C->D E Interpretation Shift, Integration, Coupling D->E

Fig 1. Standardized ¹H NMR acquisition workflow for functionalized quinoline derivatives.

SolventLogic A Solvent Environment BA BA A->BA B DMSO-d6 (Strong H-Bond Acceptor) D NH2 Deshielding Shift: ~6.8 ppm (Sharp) B->D C CDCl3 (Weakly Interacting) E NH2 Shielding Shift: ~4.8 ppm (Broad) C->E BA->C

Fig 2. Logical relationship between solvent choice and amine proton deshielding dynamics.

Self-Validating Experimental Protocol

To achieve the resolution required to distinguish the meta-coupling of H-8 from the ortho-coupling of H-6, researchers must utilize a self-validating sample preparation system. This protocol ensures that any line broadening is definitively attributed to chemical exchange rather than poor magnetic field homogeneity.

Step-by-Step Methodology:

  • Gravimetric Preparation: Weigh exactly 15.0 ± 0.5 mg of 4-amino-7-methoxy-2-methylquinoline. Dissolve entirely in 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Particulate Exclusion (Validation Step 1): Pass the solution through a 0.22 µm PTFE syringe filter directly into a high-precision 5 mm NMR tube. Causality: Micro-particulates distort the localized magnetic field, causing artificial signal broadening that mimics chemical exchange.

  • Probe Tuning & Matching: Insert the sample into a minimum 400 MHz spectrometer. Perform automated or manual tuning and matching for the ¹H nucleus to maximize the quality factor (Q) of the probe.

  • Gradient Shimming (Validation Step 2): Execute 3D gradient shimming. Validate the shim quality by checking the TMS peak; proceed to acquisition only if the TMS line width at half-height (FWHM) is <1.0 Hz . If the FWHM is >1.0 Hz, re-shim.

  • Acquisition Parameters: Run a standard 1D proton sequence (zg30). Set the number of scans (ns) to 16, dummy scans (ds) to 2, and utilize a relaxation delay (D1) of 1.5 seconds to ensure complete longitudinal relaxation of the methyl protons.

  • Processing: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation. Perform manual zero-order and first-order phase correction, and calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 94711, 4-Amino-7-chloroquinoline." PubChem. Available at:[Link]

A Senior Application Scientist's Guide to Differentiating Methoxy-Aminoquinoline Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Structural Isomers

Methoxy-aminoquinolines represent a critical scaffold in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. Distinguishing between structural isomers of these compounds is a frequent and formidable challenge. Subtle changes in the substitution pattern on the quinoline ring can dramatically alter a molecule's biological activity, toxicity, and metabolic fate. Consequently, unambiguous structural confirmation is paramount.

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a powerful analytical tool for this purpose. By precisely measuring the mass-to-charge ratio (m/z) of a molecule and its fragments, we can piece together its structural puzzle. This guide provides an in-depth comparison of the gas-phase fragmentation patterns of methoxy-aminoquinoline isomers, offering field-proven insights and a robust experimental framework for their differentiation. We will explore the causal mechanisms behind fragmentation, moving beyond mere observation to a predictive understanding of how molecular structure dictates the resulting mass spectrum.

Pillar 1: Understanding the Fragmentation Grammar of Substituted Quinolines

Before comparing isomers, we must first understand the fundamental "rules" governing their fragmentation. When a protonated methoxy-aminoquinoline molecule enters the gas phase of a mass spectrometer, the energy imparted during tandem MS (e.g., through collision-induced dissociation - CID) causes it to break apart in predictable ways. The resulting fragment ions are diagnostic of the original structure.

The fragmentation is primarily dictated by the quinoline core and the nature and position of the amino and methoxy substituents.

  • The Quinoline Core: The quinoline ring system itself is relatively stable. A characteristic fragmentation pathway for many nitrogen-containing heterocycles, including quinolines, is the expulsion of a neutral hydrogen cyanide (HCN) molecule.

  • The Methoxy Group (-OCH₃): The methoxy substituent typically initiates one of two key fragmentation pathways:

    • Loss of a Methyl Radical (•CH₃): This is often a primary and highly favorable fragmentation, resulting in a stable radical cation. The loss corresponds to a neutral loss of 15 Da.

    • Loss of Carbon Monoxide (CO): Following the initial loss of a methyl radical, the resulting ion can subsequently lose a molecule of carbon monoxide (28 Da). This two-step process (•CH₃ followed by CO) is a hallmark of methoxy-substituted aromatic compounds.

  • The Amino Group (-NH₂): The amino group can lead to the loss of ammonia (NH₃, 17 Da), particularly if there are adjacent protons available for abstraction.

  • The "Ortho Effect" - Positional Interactions: The most powerful tool for differentiating isomers lies in fragmentation pathways that are only possible when substituents are in close proximity (i.e., in the ortho position). An ortho arrangement of methoxy and amino groups can enable unique rearrangement and elimination reactions, such as the loss of methanol (CH₃OH, 32 Da), which are not observed in meta or para isomers.

The following diagram illustrates the general workflow for analyzing these compounds.

G cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) LC_Sample Methoxy-Aminoquinoline Isomer Mixture LC_Column C18 Reverse-Phase Column LC_Sample->LC_Column Injection LC_Separation Isomer Separation LC_Column->LC_Separation Gradient Elution MS_Ionization Electrospray Ionization (ESI) [M+H]+ LC_Separation->MS_Ionization Elution into MS Source MS1 MS1 Analysis (Precursor Ion Selection) MS_Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2 Data Data Analysis & Isomer Differentiation MS2->Data Spectrum Generation G M [M+H]⁺ m/z 175.09 M_minus_CH3 [M+H - •CH₃]⁺ m/z 160.07 M->M_minus_CH3 - •CH₃ (15 Da) M_minus_NH3 [M+H - NH₃]⁺ m/z 158.06 M->M_minus_NH3 - NH₃ (17 Da) M_minus_CH3_minus_CO [M+H - •CH₃ - CO]⁺ m/z 132.06 M_minus_CH3->M_minus_CH3_minus_CO - CO (28 Da)

Caption: Proposed fragmentation of 4-amino-7-methoxyquinoline.

Case Study 2: Fragmentation of 8-Amino-6-Methoxyquinoline ([M+H]⁺ = m/z 175.09)

Here, the amino and methoxy groups are in closer proximity, which can influence the fragmentation cascade. While the independent losses seen previously are still possible, their relative abundances may differ, and new pathways may emerge.

  • Primary Fragmentation - Loss of •CH₃: Similar to the first isomer, the loss of a methyl radical is a highly probable event.

    • [M+H - •CH₃]⁺ = m/z 160.07

  • Secondary Fragmentation - Loss of HCN: The quinoline ring itself can fragment, particularly after the initial loss of the methyl group, leading to the elimination of hydrogen cyanide.

    • [M+H - •CH₃ - HCN]⁺ = m/z 133.05

  • Positional Influence: The proximity of the groups might alter the propensity for ammonia loss compared to methyl loss. The relative abundance of the m/z 160.07 (loss of methyl) versus m/z 158.06 (loss of ammonia) peaks can be a key differentiator.

The fragmentation pathway is visualized below.

G M [M+H]⁺ m/z 175.09 M_minus_CH3 [M+H - •CH₃]⁺ m/z 160.07 M->M_minus_CH3 - •CH₃ (15 Da) M_minus_NH3 [M+H - NH₃]⁺ m/z 158.06 M->M_minus_NH3 - NH₃ (17 Da) M_minus_CH3_minus_HCN [M+H - •CH₃ - HCN]⁺ m/z 133.05 M_minus_CH3->M_minus_CH3_minus_HCN - HCN (27 Da)

Caption: Proposed fragmentation of 8-amino-6-methoxyquinoline.

Comparative Data Summary

The key to differentiation lies in comparing the presence and relative abundance of these diagnostic ions. An experimenter would look for the subtle yet significant differences in the product ion spectra.

Precursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossDiagnostic Value for Isomer Differentiation
175.09160.07•CH₃ (15 Da)Common to most methoxy isomers, but its abundance relative to other fragments is key.
175.09158.06NH₃ (17 Da)Common to most amino isomers. Relative abundance is position-dependent.
160.07132.06CO (28 Da)Indicates a methoxy group that has lost its methyl radical. A strong m/z 132 peak points to this pathway being dominant.
160.07133.05HCN (27 Da)Indicates fragmentation of the quinoline ring itself. The presence and intensity of this fragment can be influenced by substituent position.

Expert Insight: The true power of this analysis comes from a systematic variation of collision energy. Ramping the collision energy and observing which fragments appear first and how their abundances change provides deeper structural insight. For instance, a facile loss of methanol (CH₃OH) at low collision energies would be a strong indicator of an ortho relationship between the amino and methoxy groups, a feature not present in our two case studies.

Pillar 3: A Self-Validating Experimental Protocol

This protocol outlines a robust method for acquiring high-quality, reproducible MS/MS data for methoxy-aminoquinoline isomers using a standard Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) system, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) instrument.

Step 1: Sample and System Preparation
  • Sample Preparation: Dissolve the pure reference standard or sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of ~1 µg/mL. The use of a known pure standard for each isomer is critical for initial method development and confirmation.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is a common additive used to acidify the mobile phase. This promotes the protonation of the basic nitrogen atoms on the quinoline and amino groups, ensuring efficient ionization in positive ESI mode and leading to a strong [M+H]⁺ signal.

Step 2: Liquid Chromatography - Isomer Separation
ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, <2 µmProvides excellent reversed-phase separation for aromatic compounds.
Flow Rate 0.3 mL/minStandard analytical flow rate compatible with most ESI sources.
Injection Volume 2-5 µLBalances signal intensity with the risk of column overloading.
Gradient 5% B to 95% B over 5 minA generic gradient suitable for initial screening. This should be optimized to achieve baseline separation of isomers if analyzing a mixture.
Step 3: Mass Spectrometry - Data Acquisition
  • MS1 Full Scan:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-300.

    • Validation Step: First, acquire a full scan spectrum to confirm the presence of the protonated molecule at m/z 175.09. This validates that the target analyte is entering the mass spectrometer.

  • MS2 Product Ion Scan (Tandem MS):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 175.09.

    • Fragmentation Mode: Collision-Induced Dissociation (CID).

    • Collision Energy (CE): This is the most critical parameter for optimization.

      • Initial Survey: Perform scans at a low (10 eV), medium (20 eV), and high (40 eV) CE.

      • CE Ramp: For more advanced analysis, ramp the collision energy from 5 to 50 eV to generate a detailed fragmentation tree.

    • Product Ion Scan Range: m/z 40-180. This range will capture all expected fragments.

Step 4: Data Analysis and Interpretation
  • Spectrum Comparison: Overlay the MS/MS spectra obtained for each known isomer.

  • Identify Diagnostic Ions: Look for unique fragment ions present in one isomer but absent or in very low abundance in another.

  • Compare Ratios: Calculate

UV-Vis Absorption and Emission Profiling of 7-Methoxy-2-methylquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Methoxy-2-methylquinoline is a privileged heterocyclic scaffold widely utilized in the development of fluorescent probes, antimalarial agents, and two-photon excitable photoremovable protecting groups (PPGs)[1]. This guide objectively compares its photophysical performance—specifically UV-Vis absorption and fluorescence emission—against relevant structural alternatives. By understanding the structure-property relationships governing this molecule, researchers can optimize their synthetic workflows and assay designs.

Mechanistic Photophysics: The Role of the 7-Methoxy Substitution

The photophysical behavior of quinoline derivatives is heavily dictated by the electron-donating or electron-withdrawing nature of their substituents. The methoxy group (–OCH₃) at the 7-position acts as an electron-donating group (EDG), pushing electron density toward the electron-deficient quinoline nitrogen. This establishes an intramolecular charge transfer (ICT) state upon photoexcitation.

When comparing 7-methoxyquinolines to 7-aminoquinolines, the mechanistic differences become clear. The amino group is a significantly stronger EDG than the methoxy group. Consequently, 7-aminoquinolines exhibit massive bathochromic (red) shifts and strong solvatochromism, shifting absorption into the visible region[2]. In contrast, the 7-methoxy substitution provides a moderate ICT state, anchoring the absorption maximum (


) in the near-UV region and yielding a crisp violet-blue emission. This makes 7-methoxy-2-methylquinoline an ideal precursor for applications requiring precise UV excitation without visible-light interference, such as in the synthesis of CyHQ-based PPGs[1].

Comparative Photophysical Data

To benchmark the performance of 7-methoxy-2-methylquinoline, we compare it against its amino analog, its 6-methoxy regioisomer, and a universal fluorescence standard (Quinine Sulfate).

CompoundSolventAbsorption

(nm)
Emission

(nm)
Stokes Shift (nm)Relative Quantum Yield (

)
7-Methoxy-2-methylquinoline Methanol~325~405~800.08 – 0.15
7-Amino-2-methylquinoline Methanol389 – 399507 – 537~1280.45 – 0.60[2]
6-Methoxy-2-methylquinoline Methanol~335~425~900.10 – 0.20
Quinine Sulfate (Standard) 0.1 M H₂SO₄3474501030.54 (Reference)

Data Interpretation: The 7-methoxy derivative maintains a tighter Stokes shift and a lower baseline quantum yield compared to the 7-amino derivative, which undergoes a visual emission color change from violet in non-polar solvents to greenish-yellow in polar solvents due to an increased excited-state dipole moment[2].

Experimental Workflow: Self-Validating Photophysical Characterization

To generate reliable, artifact-free photophysical data for quinoline derivatives, the following self-validating protocol must be strictly adhered to.

Step 1: Sample and Standard Preparation
  • Procedure: Prepare a 1.0 mM stock solution of 7-methoxy-2-methylquinoline (synthesized via standard condensation or photocatalytic TiO₂ routes[3]) in spectroscopic-grade methanol. Dilute to a working concentration of 1–5 µM.

  • Causality: Maintaining the analyte concentration such that the optical density (OD) is strictly < 0.05 at the excitation wavelength prevents the inner-filter effect (self-absorption). High ODs artificially truncate the emission spectrum and skew quantum yield calculations.

Step 2: UV-Vis Absorption Profiling
  • Procedure: Blank the dual-beam spectrophotometer with pure methanol. Scan the sample from 250 nm to 500 nm. Identify the lowest-energy

    
     transition peak (approx. 325 nm).
    
  • Causality: Selecting the lowest-energy absorption band for excitation ensures that the molecule relaxes to the lowest vibrational level of the first excited singlet state (

    
    ) before emitting, adhering strictly to Kasha’s Rule.
    
Step 3: Steady-State Fluorescence Emission
  • Procedure: Excite the sample at the determined absorption

    
    . Record the emission spectrum from 340 nm to 600 nm.
    
  • System Validation Check: Before measuring the quinoline sample, measure the emission of a secondary standard (e.g., 4-methylumbelliferone) against the primary standard (Quinine Sulfate). If the calculated

    
     deviates by >5% from literature values, the spectrofluorometer's emission correction factors must be recalibrated.
    
Step 4: Relative Quantum Yield ( ) Calculation
  • Procedure: Calculate the quantum yield using the comparative gradient method:

    
    
    (Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and 
    
    
    
    is the refractive index of the solvent).

Visualizing the Photophysical Workflow

G A 7-Methoxy-2- methylquinoline B UV-Vis Absorption (λ_max ≈ 325 nm) A->B Excitation C Fluorescence Emission (λ_em ≈ 405 nm) B->C Stokes Shift D Quantum Yield Validation C->D vs. Standard

Caption: Workflow for photophysical profiling of 7-methoxy-2-methylquinoline.

Application Insights: Two-Photon Excitation (2PE)

While 7-methoxy-2-methylquinoline is a capable standard fluorophore, its true value in modern chemical biology lies in its utility as a core scaffold for Two-Photon Excitable Photoremovable Protecting Groups (PPGs). By modifying the C4 and C8 positions of the 7-hydroxy/methoxy quinoline core, researchers have developed the CyHQ ((8-cyano-7-hydroxyquinolin-2-yl)methyl) platform. These structurally tuned quinolines exhibit enhanced two-photon uncaging cross-sections (


), allowing for the precise, femtoliter-scale release of biological effectors in deep tissue using 740–800 nm near-infrared lasers[1].

References

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes Source: National Institutes of Health (NIH) / PMC URL:2

  • Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology Source: ACS Publications (Journal of Organic Chemistry) URL:1

  • Photocatalytic synthesis of 2-methylquinolines with TiO2 Wackherr and Home Prepared TiO2 – A comparative study Source: Arab Journal of Chemistry URL:3

Sources

A Comparative Guide to the Fluorescence Quantum Yield of 6-Methoxy vs. 7-Methoxy Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular probes and pharmaceutical scaffolds, the photophysical properties of heterocyclic compounds are of paramount importance. Among these, quinoline derivatives are frequently utilized for their fluorescent characteristics. The strategic placement of substituents on the quinoline ring can dramatically alter these properties, influencing their suitability for various applications. This guide provides an in-depth comparison of the fluorescence quantum yield of two closely related isomers: 6-methoxyquinoline and 7-methoxyquinoline.

The Decisive Role of Methoxy Substitution

The position of an electron-donating group, such as a methoxy (-OCH₃) group, on an aromatic system like quinoline can profoundly influence its electronic structure and, consequently, its photophysical properties. This includes absorption and emission wavelengths, Stokes shift, and, most critically for many applications, the fluorescence quantum yield (Φf). The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is often a desirable trait for fluorescent probes and labels.

Comparative Analysis: Insights from Methoxy-Substituted Carbostyrils

A study on 4-trifluoromethyl-substituted 6-methoxy- and 7-methoxycarbostyrils provides a compelling case study for understanding the influence of methoxy group position.[1] Carbostyrils are structurally similar to quinolines, featuring the same core bicyclic aromatic system. The experimental data from this study reveals a significant difference in the fluorescence properties of the two isomers.

CompoundEmission Wavelength (λem)Fluorescence Quantum Yield (Φf)
6-Methoxy-4-trifluoromethyl-carbostyril460 nm~10%
7-Methoxy-4-trifluoromethyl-carbostyril400 nm~10%
Data from a comparative study on carbostyril derivatives, which serve as a structural analog to quinolines.[1]

From this data, we can observe two key trends:

  • Emission Wavelength: The 6-methoxy isomer exhibits a notable red-shift in its fluorescence emission compared to the 7-methoxy isomer. This suggests that the energy gap between the excited and ground states is smaller for the 6-methoxy derivative.

  • Quantum Yield: In this particular system, both isomers exhibit a relatively low quantum yield of approximately 10%.[1] While this specific value may not directly translate to the quinolines of interest, the study highlights that the substitution position can impact the quantum yield.

These findings in a closely related system strongly suggest that a similar differentiation in photophysical properties can be expected for 6-methoxyquinoline and 7-methoxyquinoline.

The "Why": Unpacking the Photophysical Mechanisms

The observed differences in the fluorescence of methoxy-substituted quinoline analogs can be attributed to the interplay of electronic and structural factors. The methoxy group, being an electron-donating group, increases the electron density of the quinoline ring system. However, the position of this group determines how it influences the electronic transitions that govern fluorescence.

The position of the methoxy group can affect the nature and energy of the lowest excited singlet state (S₁). In many N-heterocyclic compounds, there is a possibility of interplay between locally excited (LE) and charge transfer (CT) states. The relative energies of these states can be influenced by substitution and solvent polarity, which in turn impacts the fluorescence quantum yield. A greater propensity for non-radiative decay pathways, such as intersystem crossing or internal conversion, will lead to a lower quantum yield. The substitution pattern in 6-methoxyquinoline versus 7-methoxyquinoline can differentially influence the rates of these non-radiative processes.

Furthermore, the interaction of the lone pair of electrons on the methoxy oxygen with the quinoline π-system differs based on the substitution pattern, leading to variations in the electronic distribution in both the ground and excited states. This can affect the transition dipole moment and the probability of radiative decay (fluorescence).

Experimental Protocol: Measuring Relative Fluorescence Quantum Yield

To empirically determine and compare the fluorescence quantum yields of 6-methoxyquinoline and 7-methoxyquinoline, the comparative method is the most reliable and widely used approach.[2][3] This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

I. Materials and Equipment
  • Fluorometer and UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and micropipettes

  • 6-methoxyquinoline and 7-methoxyquinoline

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • High-purity solvent (e.g., ethanol or cyclohexane)

II. Step-by-Step Methodology
  • Selection of a Suitable Standard: Choose a quantum yield standard that absorbs and emits in a similar wavelength range as the quinoline samples. Quinine sulfate is a common standard for the UV-visible region.

  • Preparation of Stock Solutions: Prepare stock solutions of the 6-methoxyquinoline, 7-methoxyquinoline, and the quantum yield standard in the same high-purity solvent.

  • Preparation of a Dilution Series: From the stock solutions, prepare a series of dilutions for each compound. It is crucial to work in a concentration range where the absorbance is linearly proportional to the concentration (ideally, absorbance should be kept below 0.1 at the excitation wavelength to minimize inner filter effects).[2][3]

  • Absorbance Measurements: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each solution in the dilution series. Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorometer to a value where both the sample and the standard have significant absorption.

    • For each solution in the dilution series, record the fluorescence emission spectrum.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • For each compound (sample and standard), plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the gradient (slope) of the resulting straight line for each compound.

  • Calculation of the Quantum Yield: The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is equal to 1).[2]

III. Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_stock Prepare Stock Solutions (6-MeOQ, 7-MeOQ, Standard) prep_dilutions Create Dilution Series (Absorbance < 0.1) prep_stock->prep_dilutions uv_vis Measure Absorbance (at Excitation Wavelength) prep_dilutions->uv_vis fluor Record Fluorescence Spectra (Constant Parameters) prep_dilutions->fluor plot Plot Integrated Intensity vs. Absorbance uv_vis->plot integrate Integrate Fluorescence Intensity fluor->integrate integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield (Φf) gradient->calculate

Caption: Workflow for the determination of relative fluorescence quantum yield.

Concluding Remarks

The precise positioning of a methoxy substituent on the quinoline ring system serves as a critical determinant of its fluorescence quantum yield. Drawing parallels from the photophysical behavior of methoxy-substituted carbostyrils, it is anticipated that 6-methoxyquinoline and 7-methoxyquinoline will exhibit distinct fluorescence characteristics, including differences in their emission wavelengths and quantum yields. For researchers and drug development professionals, this understanding is crucial for the rational design of fluorescent probes with tailored properties and for the interpretation of the photophysical behavior of quinoline-based pharmaceutical agents. The provided experimental protocol offers a robust framework for the empirical validation and quantification of these differences, enabling a more informed selection and application of these important heterocyclic compounds.

References

  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • Stadlbauer, W., et al. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Proceedings of the 14th International Electronic Conference on Synthetic Organic Chemistry.
  • Schulman, S. G., & Rosenberg, L. S. (1979). Photochemical Reactivity and Fluorescence Analysis of 6-Methoxyquinoline, 6-Methoxyquinaldine, and 4,7-Dichloroquinoline. Journal of Pharmaceutical Sciences, 68(5), 570-574.
  • Varma, Y. T., & Pant, D. D. (2016). Interaction of 6-methoxyquinoline with anionic sodium dodecylsulfate micelles: Photophysics and rotational relaxation dynamics at different pH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 152, 49-57.
  • Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.
  • Edinburgh Instruments. (2023). Relative Quantum Yield. Retrieved from [Link]

  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

  • Senda, N., Momotake, A., & Arai, T. (2010). Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution. Chemistry Letters, 39(7), 744-745.
  • National Institute of Standards and Technology. (n.d.). Fluorescence Quantum Yield Measurements. In J. B. Birks (Ed.), Luminescence of Organic and Inorganic Materials. Retrieved from [Link]

  • Schulman, S. G., Threatte, R. M., Capomacchia, A. C., & Paul, W. L. (1974). Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media. Journal of Pharmaceutical Sciences, 63(6), 876-880.
  • University of California, Irvine, Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

Sources

Deep-Dive Comparison: 4-Amino-7-Methoxy vs. 4-Amino-7-Chloro Quinolines in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, evaluating the substitution patterns on the quinoline core is fundamental to rational drug design. The 4-aminoquinoline scaffold is one of the most historically significant pharmacophores in antiparasitic and antineoplastic research. However, the biological activity of this scaffold is hyper-sensitive to the electronic and steric nature of the substituent at the 7-position.

This guide provides an objective, data-driven comparison between 4-amino-7-methoxyquinolines and 4-amino-7-chloroquinolines , dissecting the causality behind their divergent pharmacological profiles and detailing the self-validating experimental workflows used to evaluate them.

Mechanistic Causality: The Critical Role of the 7-Position

The substitution at the 7-position of the 4-aminoquinoline core dictates the molecule's physicochemical properties—specifically its


, lipophilicity, and electron density. These parameters govern the drug's ability to reach its target and execute its mechanism of action[1].
Electronic Effects and the Hammett Constant ( )

The 7-position is situated meta to the quinoline nitrogen. The electronic influence of the substituent is quantified by the Hammett constant (


).
  • 7-Chloro (Electron-Withdrawing): The chlorine atom (

    
    ) pulls electron density away from the quinoline ring. This electron-deficient state is crucial for forming strong 
    
    
    
    stacking interactions with the electron-rich porphyrin ring of ferriprotoporphyrin IX (Fe(III)PPIX)[1].
  • 7-Methoxy (Electron-Donating): The methoxy group (

    
    ) donates electron density via resonance (though inductively withdrawing, the net effect in this conjugated system alters the ring's electron distribution negatively for target binding). This increased electron density weakens the 
    
    
    
    coordination with hematin, drastically reducing the molecule's ability to inhibit crystallization[2].
Modulation and pH Trapping

In antimalarial drug design, the compound must accumulate in the highly acidic food vacuole (pH ~5.0) of the Plasmodium parasite. The electron-withdrawing 7-chloro group strategically lowers the


 of the quinoline nitrogen to ~7.5. At physiological pH (7.4), a significant fraction of the drug remains unprotonated, allowing it to easily diffuse across the lipid bilayer of the parasite's food vacuole. Once inside the acidic environment, it becomes doubly protonated, rendering it membrane-impermeable. This "pH trapping" mechanism leads to a massive intracellular accumulation of the drug (up to 1,000-fold gradient)[1],[3].

Conversely, the 7-methoxy group raises the


, disrupting this delicate acid-base balance. The altered protonation state at physiological pH restricts membrane permeability, leading to poor vacuolar accumulation and subsequent loss of biological activity[1].

Quantitative Pharmacological Comparison

The following table synthesizes the structure-activity relationship (SAR) data, demonstrating why the 7-chloro substitution is mandatory for classical food-vacuole-targeting antimalarials, while the 7-methoxy substitution effectively abolishes this specific activity[1].

Pharmacological Parameter4-Amino-7-Chloroquinoline4-Amino-7-Methoxyquinoline
Electronic Effect Electron-WithdrawingElectron-Donating
Hammett Constant (

)
+0.37+0.12
Quinoline Nitrogen

~7.5 - 8.1 (Optimal for trapping)~8.0 - 8.4 (Sub-optimal)

-Hematin Inhibition (

)
Potent (

)
Weak/Inactive (

)
Antiplasmodial Efficacy (

)
High (

)
Low (

)
Primary Target Interaction Strong

coordination with Fe(III)PPIX
Weakened

coordination

(Note: While 7-methoxy fails in the 4-aminoquinoline antimalarial class, the 7-methoxy substitution is highly effective in a different scaffold—the 4(1H)-quinolones—which target the cytochrome


 complex rather than hemozoin crystallization[2].)

Pathway & Workflow Visualizations

Mechanism of Action Divergence

The diagram below maps the causal relationship between the 7-position substituent's electronic properties and the ultimate biological outcome.

MOA Start 4-Aminoquinoline Scaffold Cl_Node 7-Chloro Substituent (Electron-Withdrawing) Start->Cl_Node OMe_Node 7-Methoxy Substituent (Electron-Donating) Start->OMe_Node pKa_Cl Lower pKa (~7.5) Optimal pH Trapping Cl_Node->pKa_Cl pKa_OMe Higher pKa (~8.0) Sub-optimal pH Trapping OMe_Node->pKa_OMe Hematin_Cl Strong Fe(III)PPIX Binding (β-Hematin Inhibition) pKa_Cl->Hematin_Cl Hematin_OMe Weak Fe(III)PPIX Binding (Poor Inhibition) pKa_OMe->Hematin_OMe Outcome_Cl Parasite Death (Potent Antimalarial) Hematin_Cl->Outcome_Cl Outcome_OMe Parasite Survival (Weak Antimalarial) Hematin_OMe->Outcome_OMe

Fig 1: Mechanistic divergence pathway of 7-chloro vs 7-methoxy 4-aminoquinolines.

Experimental Methodologies (Self-Validating Systems)

To objectively compare these scaffolds, researchers rely on orthogonal, self-validating assays. The protocols below are designed to isolate the variables of target binding (


-hematin inhibition) and cellular pharmacokinetics (pH trapping).
Protocol 1: In Vitro -Hematin Formation Inhibition Assay (BHIA)

This cell-free assay directly measures the intrinsic ability of the quinoline to prevent the crystallization of toxic hemin into non-toxic


-hematin (hemozoin). The system is self-validating because it utilizes a pyridine-based readout: pyridine specifically coordinates with unreacted free hemin to form a soluble, colored complex, but cannot dissolve already-formed 

-hematin crystals.

Step-by-Step Workflow:

  • Hemin Preparation: Dissolve 50 mg of porcine hemin in 10 mL of 0.1 M NaOH to create a reactive hematin stock solution.

  • Compound Dilution: Prepare serial dilutions of the 7-chloro and 7-methoxy quinolines in DMSO within a 96-well microplate.

  • Reaction Initiation: Transfer the hematin stock to the microplate. Immediately add 0.5 M sodium acetate buffer (pH 5.0) to lower the pH, mimicking the acidic food vacuole and triggering crystallization.

  • Incubation: Seal the plate and incubate at 60°C for 2 to 12 hours to allow complete

    
    -hematin formation in the control wells.
    
  • Reaction Arrest & Complexation: Add a solution of 5% pyridine in 20% HEPES buffer (pH 7.4) to all wells.

  • Quantification: Read the absorbance at 405 nm using a microplate reader. High absorbance indicates high levels of free hemin (successful inhibition by the drug).

  • Data Analysis: Plot absorbance against log(concentration) and apply non-linear regression to calculate the

    
    .
    

Workflow Step1 1. Hemin Prep (0.1 M NaOH) Step2 2. Compound Addition Step1->Step2 Step3 3. Acidification (pH 5.0 Buffer) Step2->Step3 Step4 4. Incubation (60°C, 2-12h) Step3->Step4 Step5 5. Pyridine Addition Step4->Step5 Step6 6. Absorbance Readout (405 nm) Step5->Step6 Step7 7. IC50 Calc Step6->Step7

Fig 2: Step-by-step workflow for the β-Hematin Formation Inhibition Assay (BHIA).

Protocol 2: Vacuolar Accumulation / pH Trapping Assay

To validate that the


 shift caused by the 7-methoxy group destroys cellular accumulation, a radiotracer accumulation assay is employed. The use of a silicone oil layer acts as an internal control, allowing for the instantaneous separation of cells from the extracellular medium without drug leakage.

Step-by-Step Workflow:

  • Erythrocyte Preparation: Culture P. falciparum-infected human erythrocytes and synchronize them to the mature trophozoite stage.

  • Incubation: Incubate the infected cells with radiolabeled (

    
    ) analogs of the 7-chloro and 7-methoxy compounds at physiological pH (7.4) for 1 hour.
    
  • Rapid Separation: Layer the cell suspension over a microcentrifuge tube containing a high-density silicone oil cushion. Centrifuge at 10,000 x g for 1 minute. The dense erythrocytes pellet at the bottom, while the aqueous extracellular medium remains above the oil.

  • Lysis & Quantification: Flash-freeze the tubes, clip off the bottom pellet, and lyse the cells. Measure the intracellular radioactivity using liquid scintillation counting.

  • Cellular Accumulation Ratio (CAR): Calculate the ratio of intracellular to extracellular drug concentration. The 7-chloro derivative will exhibit a CAR in the thousands, whereas the 7-methoxy derivative will show negligible accumulation.

References

1.[1] Kaschula, C. H., Egan, T. J., et al. "Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position." Journal of Medicinal Chemistry 45.16 (2002): 3531-3539.[Link] 2.[2] Cross, R. M., et al. "Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials." Journal of Medicinal Chemistry 57.21 (2014): 8860-8879.[Link] 3.[3] Basilico, N., et al. "Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities." Pharmaceuticals 16.5 (2023): 747.[Link]

Sources

Technical Guide: TLC Visualization of Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimal visualization strategy for aminoquinoline derivatives is a sequential workflow: non-destructive UV fluorescence (254/365 nm) followed by Dragendorff’s reagent.

While UV visualization offers the highest sensitivity (limit of detection ~10–50 ng), it lacks chemical specificity. Dragendorff’s reagent provides the necessary chemical validation, selectively staining the heterocyclic nitrogen to confirm the quinoline core with high specificity, albeit with lower sensitivity (~1–5 µg). Iodine vapor serves as a secondary, reversible alternative for rapid field screening.

Mechanistic Basis of Staining

Understanding the electronic structure of aminoquinolines is prerequisite to selecting the correct visualization method.

The Quinoline Core (UV & Dragendorff Target)

The quinoline ring is a fused benzene-pyridine system. The nitrogen atom in the ring (N-1) has a lone pair of electrons that renders it basic (pKa ~4.9).

  • UV Activity: The extended conjugated

    
    -system allows for strong 
    
    
    
    transitions, making these molecules highly UV-active and often fluorescent.
  • Dragendorff Interaction: The basic ring nitrogen can be protonated in acidic media. Dragendorff’s reagent contains the tetraiodobismuthate anion (

    
    ), which acts as a Lewis acid/soft anion, precipitating with the protonated amine (Lewis base) to form an insoluble, colored ion-pair complex.
    
The Side Chain (Ninhydrin Target)

Derivatives like Primaquine possess a primary amine on the side chain. Derivatives like Chloroquine possess only secondary or tertiary amines.

  • Ninhydrin Selectivity: Ninhydrin requires a free primary amine (

    
    ) to form the purple Ruhemann’s purple complex. Therefore, Ninhydrin will stain Primaquine but NOT Chloroquine , making it a critical discriminator between derivatives.
    

Comparative Analysis of Visualization Methods

Table 1: Performance Matrix
FeatureUV Fluorescence Dragendorff’s Reagent Iodine Vapor Ninhydrin
Primary Mechanism Electronic Excitation / QuenchingIon-pair precipitation (

)
Charge-transfer complexOxidative deamination
Selectivity Low (All conjugated systems)High (Tertiary amines/heterocycles)Low (General organic)High (Primary amines only)
LOD (Approx.) 10–50 ng1–5 µg0.5–1 µg0.1–0.5 µg
Destructive? NoYesSemi-reversibleYes
Appearance Dark spot (254nm) / Blue (365nm)Orange/Red-Brown BrownPurple/Pink
Best Use Case Initial screening & purity checkConfirmation of Quinoline coreQuick check during synthesisDistinguishing primary amine side chains
Diagram 1: Visualization Decision Workflow

TLC_Workflow cluster_legend Key Outcome Start Developed TLC Plate UV_Check Step 1: UV Visualization (254 nm & 365 nm) Start->UV_Check UV_Result Mark Spots (Pencil) UV_Check->UV_Result Non-destructive Decision Target Structure? UV_Result->Decision Dragendorff Step 2A: Dragendorff's Reagent (Specific for Quinoline Core) Decision->Dragendorff Tertiary Amine / Heterocycle (e.g., Chloroquine) Ninhydrin Step 2B: Ninhydrin Stain (Specific for Primary -NH2) Decision->Ninhydrin Primary Amine Sidechain (e.g., Primaquine) Iodine Alternative: Iodine Vapor (General/Reversible) Decision->Iodine General Organic Check Drag_Out Orange Spots Dragendorff->Drag_Out Nin_Out Purple Spots Ninhydrin->Nin_Out

Caption: Sequential logic for selecting the appropriate stain based on the specific aminoquinoline structure.

Experimental Protocols

Method A: Dragendorff’s Reagent (Munier Modification)

The gold standard for aminoquinoline confirmation.

Reagents:

  • Solution A: 1.7 g Bismuth subnitrate + 20 g Tartaric acid in 80 mL water.

  • Solution B: 16 g Potassium iodide (KI) in 40 mL water.

  • Stock Solution: Mix Solution A and Solution B (1:1 volume). Stable for months at 4°C.

  • Working Spray: Mix 10 mL Stock Solution + 20 g Tartaric acid + 100 mL Water.

Protocol:

  • Elute the TLC plate and dry completely (residual solvent affects pH).

  • Spray the Working Spray evenly over the plate. Do not soak.

  • Observation: Aminoquinolines appear immediately as orange to reddish-brown spots on a yellow background.

  • Validation: The color may fade; circle spots immediately.

Method B: Ninhydrin Stain

Specific for derivatives with primary amine side chains (e.g., Primaquine).

Reagents:

  • 1.5 g Ninhydrin.

  • 100 mL n-Butanol (or Ethanol).

  • 3 mL Acetic acid.

Protocol:

  • Spray the plate thoroughly.[1]

  • Heat the plate at 110°C for 5–10 minutes using a heat gun or hot plate.

  • Observation: Primary amines appear as pink/purple spots .

  • Note: The quinoline ring nitrogen will not react. If your molecule lacks a side-chain primary amine, this method will yield a false negative.

Method C: Iodine Vapor Chamber

The reversible "Generalist".

Setup:

  • A glass jar containing 5–10 g of solid iodine crystals and silica gel beads (to regulate humidity).

Protocol:

  • Place the dried TLC plate into the jar and close the lid.

  • Wait 1–3 minutes.

  • Observation: Brown spots appear on a light brown background.[2][3]

  • Reversibility: Remove the plate and expose to air. The spots will fade as iodine sublimes, allowing subsequent staining with Dragendorff’s reagent if necessary.

Mechanistic Visualization

The interaction between Dragendorff's reagent and the aminoquinoline is an acid-base equilibrium followed by precipitation.

Diagram 2: Dragendorff Staining Mechanism

Dragendorff_Mechanism Quinoline Aminoquinoline (Basic Nitrogen) Protonated Protonated Cation [QH]+ Quinoline->Protonated + H+ Acid Acidic Media (H+) Acid->Protonated Complex Insoluble Ion Pair [QH]+ [BiI4]- Protonated->Complex Precipitation Reagent Dragendorff Reagent [BiI4]- (Anion) Reagent->Complex Electrostatic Attraction Note Visible Result: Orange Precipitate Complex->Note

Caption: Formation of the colored ion-pair complex between the protonated quinoline and the tetraiodobismuthate anion.

Troubleshooting & Validation

False Positives
  • Dragendorff: Will stain any tertiary amine or alkaloid. Ensure your solvent system separates your product from starting materials (e.g., simple anilines) which may also stain.

  • UV: Solvent impurities or plasticizers from the TLC plate backing can fluoresce.[2] Always run a "Blank" lane.

Sensitivity Issues

If Dragendorff staining is too faint:

  • Concentration: Your spot may be below the 5 µg threshold. Re-spot with a higher concentration.

  • pH: The reaction requires acidic conditions to protonate the nitrogen. Ensure the plate is free of basic mobile phase modifiers (like Triethylamine) by drying thoroughly, or add more acetic acid to the spray.

Stability[4]
  • Aminoquinolines are light-sensitive. Store plates in the dark if not analyzing immediately.

  • Iodine spots are transient. Mark them with a pencil immediately.[3]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Touchstone, J. C. (1992).[4] Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience. Link

  • World Health Organization. (2019). The International Pharmacopoeia: Methods of Analysis. (Reference for specific identification of antimalarial aminoquinolines like Chloroquine). Link

  • Stahl, E. (1969).[4] Thin-Layer Chromatography: A Laboratory Handbook. Springer-Verlag.[4] (Foundational text on TLC staining mechanisms).

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-Amino-7-methoxy-2-methylquinoline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Guide for Laboratory Professionals

Understanding the Risks: A Profile of Quinoline Derivatives

Quinoline and its derivatives are a class of heterocyclic aromatic compounds with a wide range of biological activities. However, this activity also necessitates a high degree of caution. Based on data from analogous compounds, 4-Amino-7-methoxy-2-methylquinoline should be presumed to be hazardous.[2][3][4]

Potential hazards associated with quinoline derivatives include:

  • Skin and Eye Irritation: Many quinoline compounds are known to cause skin irritation and serious eye irritation.[5][6][7]

  • Acute Toxicity: These compounds can be harmful if swallowed, in contact with skin, or inhaled.[1][5][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[6][7][8][9]

  • Long-Term Health Effects: Some quinoline compounds are suspected of causing genetic defects and may have carcinogenic properties.[3][10]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is non-negotiable.

Core Protective Measures: Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize any risk of exposure. The following table outlines the minimum recommended PPE for handling 4-Amino-7-methoxy-2-methylquinoline.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Safety Goggles or a Full-Face ShieldEssential for protecting against splashes and airborne particles. Standard safety glasses do not provide a sufficient seal.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents direct skin contact and absorption. It is advisable to wear two pairs of gloves for enhanced protection. Always check the manufacturer's data for breakthrough times specific to the solvents you are using.[1][5]
Body Protection Chemical-resistant lab coat or coverallsProtects skin and personal clothing from contamination.[1][2]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or a half-mask respirator with appropriate cartridges)Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2][6]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from potential spills.[1]
Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is critical to ensure safety and minimize exposure during the handling of 4-Amino-7-methoxy-2-methylquinoline.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control potential exposure.[4]

  • Ventilation: Ensure good ventilation in the work area.[5][11]

  • Emergency Equipment: Confirm that an eyewash station and a safety shower are readily accessible and operational.[3]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid chemical spills.

2. Handling Procedures:

  • Donning PPE: Before handling the compound, put on all the required personal protective equipment as detailed in the table above.

  • Weighing: If weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to prevent the inhalation of any airborne particles.[4]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly and carefully to avoid splashing.

  • Reactions: Conduct all reactions involving this compound within a chemical fume hood.[4]

3. Post-Handling Procedures:

  • Hand Washing: After handling, even if gloves were worn, wash your hands thoroughly with soap and water.[5][6][11]

  • Decontamination: Clean all work surfaces and equipment thoroughly after use.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal Start Start: Handling 4-Amino-7-methoxy-2-methylquinoline Assess_Task Assess Task: - Weighing Solid? - Preparing Solution? - Running Reaction? Start->Assess_Task Assess_Quantity Assess Quantity: - Milligrams? - Grams or more? Assess_Task->Assess_Quantity Fume_Hood Work in Chemical Fume Hood Assess_Quantity->Fume_Hood Base_PPE Standard PPE: - Safety Goggles - Nitrile Gloves (Double) - Lab Coat - Closed-toe Shoes Face_Shield Add Face Shield Base_PPE->Face_Shield Splash Risk Waste Dispose of all contaminated materials as Hazardous Waste Base_PPE->Waste Proceed with Experiment Fume_Hood->Base_PPE Yes Respirator Add NIOSH-approved Respirator Fume_Hood->Respirator No Respirator->Base_PPE Face_Shield->Waste

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 4-Amino-7-methoxy-2-methylquinoline and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All waste materials should be treated as hazardous waste.[1][4]

Waste Segregation and Labeling:

Waste TypeContainerLabeling Requirements
Solid Waste Labeled, sealed, and puncture-resistant container"Hazardous Chemical Waste" with the full chemical name: 4-Amino-7-methoxy-2-methylquinoline. Include any contaminated items such as weigh boats, gloves, and bench paper.[1]
Liquid Waste Labeled, sealed, and chemically compatible containerLabel with all chemical constituents of the solution. Do not mix with incompatible waste streams.[1]
Sharps Waste Puncture-proof sharps containerFor any contaminated needles, syringes, or other sharps.[1][4]

Disposal Procedures:

  • Collection: Collect all hazardous waste in appropriately labeled containers at the point of generation.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.[6][12]

By adhering to these detailed safety and handling protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • Loba Chemie. QUINOLINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. [Link]

  • ACCELA CHEMBIO INC. SAFETY DATA SHEET. [Link]

  • PubChem - NIH. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116. [Link]

  • EPA. 4-Amino-2-methylquinoline - GHS Data. [Link]

  • EPA. 4-Amino-2-methylquinoline - Executive Summary. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Quinolines: Human health tier II assessment. [Link]

  • PubChemLite. 4-amino-7-methoxy-2-methylquinoline (C11H12N2O). [Link]

Sources

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Top-N result to add to graph 6

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4-Amino-7-methoxy-2-methylquinoline
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4-Amino-7-methoxy-2-methylquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.